Akt1-IN-7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H29FN10 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
4-[[1-[[4-[2-(2-aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C34H29FN10/c35-24-7-5-23(6-8-24)28-11-12-29-34(41-28)45(33(42-29)27-2-1-16-39-32(27)37)26-9-3-22(4-10-26)21-44-18-14-25(15-19-44)40-30-13-17-38-31(20-36)43-30/h1-13,16-17,25H,14-15,18-19,21H2,(H2,37,39)(H,38,40,43) |
Clave InChI |
FSVWPSHAGGDLIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=NC(=NC=C2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=C(C=C6)F)N=C4C7=C(N=CC=C7)N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt1-IN-7, also identified as Compound 370, is a potent and selective inhibitor of the serine/threonine kinase Akt1. This document provides a comprehensive technical overview of its mechanism of action, drawing from available data to inform researchers and professionals in the field of drug development. The core focus is to present a detailed understanding of its inhibitory activity, its effects on the Akt signaling pathway, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a highly potent inhibitor of Akt1 with a reported IC50 value of less than 15 nM.[1][2] While the detailed binding mode (e.g., ATP-competitive or allosteric) is not explicitly detailed in publicly available literature, its high potency suggests a strong and specific interaction with the kinase. The discovery and characterization of this compound are detailed in the patent WO2024073371A1, titled "Akt1 modulators".[1]
Quantitative Data
The primary quantitative data available for this compound is its in vitro potency against its target kinase, Akt1.
| Parameter | Value | Target | Reference |
| IC50 | <15 nM | Akt1 | [1][2] |
Further quantitative data regarding its selectivity against other Akt isoforms (Akt2 and Akt3) and a broader panel of kinases would be crucial for a comprehensive understanding of its specificity and potential off-target effects. Unfortunately, this detailed selectivity data is not available in the public domain at the time of this writing.
The Akt Signaling Pathway
To understand the impact of this compound, it is essential to consider its position within the broader Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.
As depicted in Figure 1, the activation of Akt1 is a multi-step process initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site at the plasma membrane for both Akt1 and its upstream kinase, PDK1. Full activation of Akt1 requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt1 then phosphorylates a plethora of downstream substrates, thereby regulating fundamental cellular activities. This compound exerts its effect by directly inhibiting the activity of Akt1, thus blocking the downstream signaling cascade.
Experimental Protocols
While specific experimental protocols for this compound are proprietary and detailed within the patent, this section outlines general methodologies commonly employed for the characterization of Akt inhibitors.
In Vitro Kinase Assay (Illustrative Workflow)
This assay is fundamental for determining the IC50 value of an inhibitor against its target kinase.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human Akt1 enzyme is diluted in a kinase assay buffer.
-
A specific peptide substrate for Akt1 (e.g., a GSK3-derived peptide) is prepared.
-
ATP is prepared at a concentration typically near its Km for the kinase.
-
This compound is serially diluted to create a range of concentrations.
-
-
Reaction Incubation:
-
The Akt1 enzyme, substrate, and varying concentrations of this compound are pre-incubated in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is terminated.
-
The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
The signal from each concentration of the inhibitor is normalized to the control (no inhibitor).
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
-
Cellular Assays for Downstream Signaling
To assess the effect of an Akt inhibitor on the signaling pathway within a cellular context, Western blotting is a standard technique.
Protocol Outline:
-
Cell Culture and Treatment:
-
A relevant cancer cell line with an active Akt pathway is cultured.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Control cells are treated with the vehicle (e.g., DMSO).
-
-
Protein Extraction:
-
Cells are lysed to extract total cellular proteins.
-
Protein concentration is determined to ensure equal loading.
-
-
Western Blotting:
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for:
-
Phospho-Akt (Ser473 and Thr308) to confirm target engagement.
-
Total Akt as a loading control.
-
Phosphorylated downstream targets (e.g., phospho-GSK3β, phospho-FOXO).
-
Total downstream targets as loading controls.
-
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, and the signal is detected.
-
The band intensities are quantified to determine the change in phosphorylation of downstream targets in response to the inhibitor.
-
Conclusion and Future Directions
This compound is a potent inhibitor of Akt1, a key node in a critical cellular signaling pathway. Its high potency makes it a valuable tool for research and a potential starting point for the development of therapeutic agents targeting cancers with aberrant Akt1 signaling.
For a more complete understanding of its therapeutic potential, further studies are warranted to:
-
Elucidate the precise binding mode of this compound to Akt1.
-
Determine its selectivity profile across the human kinome.
-
Evaluate its efficacy in cellular and in vivo models of cancer.
-
Investigate its pharmacokinetic and pharmacodynamic properties.
This technical guide provides a foundational understanding of this compound's mechanism of action based on the currently available information. As more data becomes publicly accessible, particularly from the full disclosure of patent WO2024073371A1, a more detailed and nuanced picture of this promising inhibitor will emerge.
References
Akt1-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-7 (CAS: 3034255-09-6) is a potent and selective inhibitor of Akt1, a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of the Akt pathway is implicated in numerous pathological conditions, including cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and available methodologies related to this compound, designed to support its application in research and drug development.
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 3034255-09-6 | [1][2] |
| Molecular Formula | C34H29FN10 | [1] |
| Molecular Weight | 596.66 g/mol | [1] |
| SMILES String | N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C(F)C=C7)=N5)C=C3)=N1 | [1] |
| Known Inhibitory Activity | IC50: <15 nM for Akt1 | [1][2] |
Note: Discrepancies in molecular formula and weight may exist across different suppliers. The data presented here is from a source referencing a patent for this compound.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a highly potent inhibitor of Akt1 kinase.[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting Akt1, this compound can block these downstream effects, making it a valuable tool for studying cellular processes regulated by this pathway and a potential therapeutic agent.
Experimental Protocols
Due to the novelty of this compound, specific, published experimental protocols detailing its synthesis and use are not widely available. The primary source of information is likely within patent literature, such as WO2024073371A1.[1] However, for researchers looking to utilize this inhibitor, established biochemical and cell-based assays for Akt inhibitors can be readily adapted.
General Biochemical Kinase Assay (Example)
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against purified Akt1 kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. Prepare solutions of purified, active Akt1 enzyme, ATP, and a suitable substrate (e.g., a synthetic peptide derived from GSK3).
-
Inhibitor and Enzyme Incubation: In a microplate, add the diluted this compound or vehicle control to each well. Add the purified Akt1 enzyme to all wells except the negative control. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) or fluorescence/ELISA-based methods that use a phospho-specific antibody to detect the phosphorylated substrate.[3][4]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
General Cell-Based Akt Phosphorylation Assay (Example)
This protocol describes a method to assess the ability of this compound to inhibit Akt1 activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) in a multi-well plate and allow them to adhere. Starve the cells in a serum-free medium for several hours to reduce basal Akt activity. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-20 minutes) to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) and a primary antibody for total Akt as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt at different concentrations of this compound.
Kinase Selectivity
A comprehensive kinase selectivity profile for this compound is not yet publicly available. For a novel inhibitor, it is crucial to determine its specificity by screening it against a panel of other kinases, particularly those within the same family (e.g., Akt2, Akt3, PKA, PKC) and other major kinase families. This data is essential for interpreting experimental results and for assessing the potential for off-target effects in a therapeutic context. Researchers may need to perform these selectivity studies independently or through specialized service providers.
Conclusion
This compound is a valuable new tool for the study of Akt1 signaling. Its high potency makes it suitable for a range of in vitro and cell-based applications. While detailed public data is still emerging, this guide provides a solid foundation of its known properties and outlines standard experimental procedures that can be applied to investigate its biological effects. As with any novel chemical probe, careful characterization and validation within the specific experimental system are highly recommended.
References
Akt1-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Akt1-IN-7, a potent inhibitor of the Akt1 kinase. This document details the available data, outlines representative experimental protocols, and visualizes key pathways and workflows.
Discovery and-Mechanism of Action
This compound, also referred to as Compound 370, is a potent inhibitor of Akt1, a serine/threonine kinase that is a central node in cellular signaling pathways regulating cell growth, proliferation, survival, and metabolism.[1][2][3] The discovery of this compound and other Akt1 modulators is detailed in the patent WO2024073371A1.[1] Dysregulation of the Akt signaling pathway is implicated in various diseases, particularly cancer, making Akt1 a compelling target for therapeutic intervention.[2][3]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Akt1 is a key component of this pathway, and its inhibition can lead to decreased tumor cell survival and proliferation.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Quantitative Data
This compound has demonstrated potent inhibition of the Akt1 kinase. The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | IC50 (nM) | Reference |
| This compound (Compound 370) | Akt1 | <15 | Patent WO2024073371A1 |
Note: Further quantitative data regarding selectivity against other kinases and activity in various cell lines may be available within the full patent documentation.
Synthesis of this compound
The synthesis of this compound and related Akt1 modulators is described in patent WO2024073371A1 and related patent application WO2024064026A1.[1][4] While the exact, step-by-step protocol for this compound is proprietary, a generalized synthetic workflow for this class of compounds can be inferred from the patent literature. These compounds are typically synthesized through multi-step organic chemistry reactions.
Generalized Synthesis Workflow
The following diagram outlines a representative workflow for the synthesis of complex heterocyclic molecules like this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used in the characterization of Akt1 inhibitors. These are based on standard techniques in the field and information that can be inferred from patent literature and other scientific resources.
In Vitro Akt1 Kinase Assay (Representative Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against purified Akt1 kinase, such as the ADP-Glo™ Kinase Assay.[2][5]
Objective: To determine the IC50 value of this compound against Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
Akt substrate peptide (e.g., a GSK-3 derived peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound (this compound) or DMSO (vehicle control).
-
Add the Akt1 enzyme to each well.
-
Add the Akt substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Assay for Akt1 Inhibition (Representative Protocol)
This protocol describes a method to measure the inhibition of Akt1 phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of Akt1 at Ser473 in a relevant cell line.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., insulin, EGF) to stimulate the pathway
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified time (e.g., 4-24 hours).
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.
Conclusion
This compound is a potent and promising inhibitor of the Akt1 kinase, a key target in cancer therapy. The information provided in this technical guide, based on publicly available patent information and established scientific methodologies, offers a comprehensive overview for researchers and drug development professionals interested in this compound and the broader field of Akt1 inhibition. Further detailed information regarding the specific synthesis and biological evaluation of this compound is contained within the referenced patent literature.
References
An In-Depth Technical Guide to Akt1-IN-7 (Compound 370): A Potent and Selective Akt1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt1-IN-7, also known as compound 370, is a potent and selective inhibitor of the serine/threonine kinase Akt1, a critical node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt1 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound (compound 370), including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on the Akt1 signaling pathway.
Introduction to Akt1 and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Akt1, one of the three highly homologous isoforms of Akt (Akt1, Akt2, and Akt3), plays a central role in this pathway. Upon activation by upstream signals, such as growth factors and hormones, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating complex cellular responses. Aberrant activation of the Akt pathway is a frequent event in cancer, often contributing to tumorigenesis, progression, and resistance to therapy.
This compound (Compound 370): A Potent Akt1 Inhibitor
This compound (compound 370) has been identified as a potent inhibitor of Akt1.[1] Preclinical data demonstrates its significant inhibitory activity at nanomolar concentrations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (compound 370).
| Parameter | Value | Reference |
| IC50 (Akt1) | < 15 nM | [1] |
Further research is required to fully characterize the selectivity profile against other kinases and its in vivo efficacy.
Mechanism of Action
This compound (compound 370) is an Akt1 modulator, suggesting it directly interacts with the Akt1 protein to inhibit its kinase activity.[1] The precise binding mode and whether it is an ATP-competitive or allosteric inhibitor requires further investigation. By inhibiting Akt1, compound 370 is expected to block the phosphorylation of downstream effector proteins, thereby disrupting the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway.
Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound (compound 370).
References
Technical Guide: Target Specificity and Selectivity of a Potent Akt1 Inhibitor
Disclaimer: Information regarding a specific molecule designated "Akt1-IN-7" is not available in the public domain literature. This guide, therefore, uses the well-characterized and selective pan-Akt inhibitor, A-443654, as a representative example to provide an in-depth technical overview of evaluating Akt1 target specificity and selectivity. The data and methodologies presented are based on published findings for A-443654 and serve as an illustrative framework for researchers, scientists, and drug development professionals.
Introduction: Akt1 as a Therapeutic Target
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα or PKBα) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is critical for regulating fundamental cellular processes, including cell proliferation, survival, growth, and metabolism.[3][4] Hyperactivation of the Akt signaling cascade, often resulting from mutations in PI3K, loss of the tumor suppressor PTEN, or activating mutations within Akt itself, is a hallmark of many human cancers.[2][5] This makes Akt1 a compelling target for cancer therapy.
The development of small molecule inhibitors against Akt1 aims to curtail uncontrolled tumor cell growth and survival. A key challenge in this endeavor is achieving high target specificity and selectivity. The ATP-binding pocket is highly conserved across the kinome, and Akt itself has two other closely related isoforms, Akt2 and Akt3.[6] Furthermore, Akt1 belongs to the AGC kinase family, which includes other crucial kinases like PKA and PKC.[1] Therefore, a thorough evaluation of an inhibitor's selectivity profile is paramount to minimize off-target effects and potential mechanism-based toxicities.[1][3] This guide outlines the key data, experimental protocols, and conceptual frameworks for assessing the target specificity and selectivity of a potent Akt inhibitor, using A-443654 as an exemplar.
Quantitative Kinase Selectivity Profile
The primary measure of a kinase inhibitor's potency and selectivity is its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. The data for the representative inhibitor, A-443654, demonstrates high potency for Akt1 and significant selectivity against other kinases.
Table 1: Kinase Selectivity Profile of A-443654
| Kinase Family | Target Kinase | Kᵢ (µM) | Fold Selectivity vs. Akt1 |
|---|---|---|---|
| AGC | Akt1 | 0.00016 | 1 |
| AGC | PKA | 0.0063 | 40 |
| AGC | PKCγ | 0.011 | 69 |
| CAMK | CAMKII | >10 | >62,500 |
| CMGC | CDK2/cyclin A | 0.21 | 1,313 |
| CMGC | GSK3β | 0.021 | 131 |
| TK | LCK | >10 | >62,500 |
| TK | EGFR | >10 | >62,500 |
(Data sourced from literature on A-443654.[1])
PI3K/Akt Signaling Pathway
Akt1 is activated downstream of PI3K. Upon stimulation by growth factors, PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane. Akt1 is recruited to the membrane and is subsequently activated through phosphorylation at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[2][7] Once active, Akt1 phosphorylates a multitude of downstream substrates to orchestrate its cellular effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Upstream Regulators of Akt1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary upstream regulators of Akt1 signaling, a critical pathway in cellular growth, survival, and metabolism. Understanding these regulatory mechanisms is paramount for the development of novel therapeutics targeting a multitude of diseases, including cancer and metabolic disorders. This document details the key molecular players, presents quantitative data for comparative analysis, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core signaling cascades and workflows.
Introduction to Akt1 Signaling
The serine/threonine kinase Akt1, also known as Protein Kinase Bα (PKBα), is a central node in signal transduction pathways that are crucial for regulating a wide array of cellular processes.[1] Dysregulation of the Akt1 signaling cascade is a hallmark of numerous human pathologies, making its upstream regulators significant targets for therapeutic intervention. The activation of Akt1 is a multi-step process initiated by a diverse range of extracellular stimuli, including growth factors, cytokines, and hormones.[1][2] This guide will dissect the key upstream components that converge on Akt1, providing a foundational understanding for researchers and drug development professionals.
Key Upstream Regulators of Akt1
The activation of Akt1 is tightly controlled by a network of upstream signaling molecules, which can be broadly categorized into receptors, kinases, and phosphatases.
Cell Surface Receptors
A variety of cell surface receptors initiate the signaling cascade that leads to Akt1 activation upon ligand binding.
-
Receptor Tyrosine Kinases (RTKs): RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Platelet-Derived Growth Factor Receptor (PDGFR), are a major class of receptors that activate the Akt1 pathway.[2][3] Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[3]
-
G Protein-Coupled Receptors (GPCRs): GPCRs can activate Akt1 through various mechanisms, often involving the βγ subunits of heterotrimeric G proteins, which can directly activate PI3Kγ.[4][5] Additionally, some GPCRs can transactivate RTKs to initiate PI3K/Akt1 signaling.[6][7]
-
Integrins: These transmembrane receptors, which mediate cell-matrix adhesion, can activate Akt1 signaling to promote cell survival and migration.[8][9] Integrin-mediated Akt1 activation can occur through focal adhesion kinase (FAK) and Src family kinases or via pathways independent of these kinases.[2][10]
-
Cytokine Receptors: Receptors for cytokines, such as interleukins (e.g., IL-3) and other growth factors, can also trigger the PI3K/Akt1 pathway, often through the Janus kinase (JAK) family of tyrosine kinases.[11][12][13]
Upstream Kinases
The core of Akt1 activation is a kinase cascade that generates lipid second messengers and directly phosphorylates Akt1.
-
Phosphoinositide 3-Kinase (PI3K): PI3K is a family of lipid kinases that are central to the activation of Akt1.[14][15] Class I PI3Ks are recruited to the plasma membrane by activated receptors and phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14][16]
-
Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a master kinase that phosphorylates Akt1 at Threonine 308 (Thr308) in its activation loop.[17][18][19] Both Akt1 and PDK1 contain Pleckstrin Homology (PH) domains that bind to PIP3, facilitating their co-localization at the plasma membrane and the subsequent phosphorylation of Akt1 by PDK1.[18][19]
-
Mechanistic Target of Rapamycin Complex 2 (mTORC2): For full activation, Akt1 requires phosphorylation at Serine 473 (Ser473) in its hydrophobic motif.[20][21] This phosphorylation is primarily carried out by mTORC2.[21]
Upstream Phosphatases (Negative Regulators)
The activity of the Akt1 signaling pathway is attenuated by the action of phosphatases that counteract the effects of the upstream kinases.
-
Phosphatase and Tensin Homolog (PTEN): PTEN is a critical tumor suppressor that functions as a lipid phosphatase.[22][23] It dephosphorylates PIP3 at the 3' position of the inositol ring, converting it back to PIP2.[22][24] This action terminates the PIP3-dependent signaling and prevents the recruitment and activation of Akt1.[22] Recent evidence also suggests that PTEN can directly dephosphorylate Akt1 through its protein phosphatase activity.[25]
-
PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP): The PHLPP family of phosphatases (PHLPP1 and PHLPP2) directly dephosphorylates Akt1 at Ser473.[25][26][27] This action specifically terminates the full activation of Akt1 and can promote apoptosis.[25][26] PHLPP1 has been shown to be specific for Akt2 and Akt3, while PHLPP2 dephosphorylates Akt1 and Akt3.[15][28]
Quantitative Data on Akt1 Regulation
The following tables summarize key quantitative data related to the upstream regulation of Akt1 signaling.
Table 1: Stoichiometry of Akt1 Phosphorylation
| Cell Type | Condition | pThr308 (%) | pSer473 (%) | Reference |
|---|---|---|---|---|
| Human CD8+ T-cells | Unstimulated | < 1 | < 1 | [29] |
| Human CD8+ T-cells | Pervanadate treated | ~18 | Not specified | [29] |
| U-87 MG Glioblastoma | Basal | 4.80 | 1.49 |[29] |
Table 2: Kinetics of Akt1 Activation by Growth Factors
| Growth Factor | Cell Line | Latency to Activation | Half-Maximal Peak Response | Signal Duration | Reference |
|---|---|---|---|---|---|
| Insulin | C3H10T1/2 | ~2 min | 5-8 min | Sustained | [30] |
| EGF | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |
| PDGF-AA | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |
| PDGF-BB (low conc.) | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |
| PDGF-BB (high conc.) | C3H10T1/2 | ~2 min | 5-8 min | Sustained |[30] |
Table 3: IC50 Values of Reference Compounds for Akt1 Upstream Regulators
| Compound | Target | IC50 (nM) | Assay System | Reference |
|---|---|---|---|---|
| Staurosporine | Akt1 | 3.8 | In vitro kinase assay | [31] |
| Ro 31-8220 | Akt1 | 120 | In vitro kinase assay | [31] |
| H-89 | Akt1 | 360 | In vitro kinase assay | [31] |
| Wortmannin | PI3K | ~100 | In vitro kinase assay | |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the core Akt1 signaling pathway and a typical experimental workflow for its analysis.
Caption: Upstream regulation of Akt1 signaling pathway.
Caption: Western blot workflow for phospho-Akt1 detection.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the upstream regulation of Akt1.
Western Blotting for Phosphorylated Akt1
This protocol is designed for the detection of phosphorylated Akt1 (at Ser473 or Thr308) in cell lysates.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If necessary, serum-starve cells for 3-4 hours to reduce basal Akt1 activity. Treat cells with inhibitors or stimuli as required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[20] Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.[20] Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[20]
-
Sample Preparation: Normalize protein concentrations and add an equal volume of 2x Laemmli sample buffer.[20] Heat samples at 95°C for 5 minutes.[20]
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary antibody against phosphorylated Akt1 in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.[32]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[32]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[32]
-
Washing: Repeat the washing step as in step 9.[32]
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.[20]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt1.[20]
In Vitro Akt1 Kinase Assay
This assay measures the activity of immunoprecipitated Akt1 by quantifying the phosphorylation of a substrate.
Materials:
-
Cell lysate prepared as in the Western Blot protocol
-
Akt1 specific antibody
-
Protein A/G sepharose beads
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[21]
-
Recombinant GSK-3α as substrate[33]
-
ATP
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit for non-radioactive detection
Procedure:
-
Immunoprecipitation of Akt1:
-
Incubate cell lysate with an Akt1-specific antibody for 1-4 hours at 4°C.
-
Add Protein A/G sepharose beads and incubate for another 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.[33]
-
-
Kinase Reaction (Radioactive):
-
Resuspend the beads in kinase assay buffer.
-
Add the substrate (e.g., GSK-3α) and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and autoradiography.
-
-
Kinase Reaction (Non-Radioactive using ADP-Glo™):
-
Resuspend the beads in kinase assay buffer.
-
Add the substrate and ATP.
-
Incubate at 30°C for a defined period.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]
-
Measure luminescence using a luminometer.[21]
-
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol is used to identify proteins that interact with Akt1 in vivo.
Materials:
-
Cell lysate prepared with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100)
-
Antibody against the "bait" protein (e.g., Akt1)
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffers of varying stringency
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[34]
-
Pre-clearing the Lysate: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[1]
-
Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.[1]
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the "prey" protein or by mass spectrometry for the identification of novel interacting partners.
Conclusion
The upstream regulation of Akt1 signaling is a complex and highly orchestrated process involving a multitude of receptors, kinases, and phosphatases. A thorough understanding of these regulatory mechanisms is essential for the rational design of therapeutic strategies aimed at modulating Akt1 activity in various disease contexts. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical signaling pathway. Further research into the spatiotemporal dynamics and isoform-specific regulation of Akt1 will continue to unveil new avenues for therapeutic intervention.
References
- 1. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Emerging roles of PHLPP phosphatases in metabolism [bmbreports.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.es [promega.es]
- 12. Physical Association of PDK1 with AKT1 Is Sufficient for Pathway Activation Independent of Membrane Localization and Phosphatidylinositol 3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PHLPP-1 negatively regulates Akt activity and survival in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PHLPP - Wikipedia [en.wikipedia.org]
- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. [PDF] Akt activation by growth factors is a multiple-step process: the role of the PH domain | Semantic Scholar [semanticscholar.org]
- 23. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactome | PTEN dephosphorylates PIP3 [reactome.org]
- 25. PHLPP: a phosphatase that directly dephosphorylates Akt, promotes apoptosis, and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mapping growth-factor-modulated Akt signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. abcam.com [abcam.com]
- 34. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
Downstream Effectors of Akt1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1, also known as Protein Kinase B alpha (PKBα), is a central node in a complex signaling network that governs a multitude of cellular processes.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling pathways in human cancer, playing critical roles in cell survival, growth, proliferation, metabolism, and angiogenesis.[3][4][5] Dysregulation of Akt1 activity is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[1][6][7] Inhibition of Akt1 disrupts the downstream signaling cascade, leading to a variety of cellular outcomes. This guide provides an in-depth exploration of the core downstream effectors of Akt1 inhibition, offering insights for researchers and professionals in drug development.
Core Downstream Signaling Pathways Affected by Akt1 Inhibition
Inhibition of Akt1 reverberates through several critical signaling pathways, primarily by preventing the phosphorylation and subsequent regulation of its downstream targets. The most prominent of these pathways are:
-
mTOR Signaling: Akt1 is a key upstream activator of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.[3][8][9] Akt1 phosphorylates and inactivates the tuberous sclerosis complex 1/2 (TSC1/TSC2), a negative regulator of mTOR complex 1 (mTORC1).[10][11] Inhibition of Akt1 leads to the activation of TSC1/TSC2, subsequent inhibition of mTORC1, and a decrease in protein synthesis and cell growth.[11][12]
-
GSK3β Signaling: Glycogen synthase kinase 3 beta (GSK3β) is a constitutively active kinase involved in a wide range of cellular processes, including metabolism, cell fate, and apoptosis.[13] Akt1 directly phosphorylates and inhibits GSK3β.[13][14] Consequently, Akt1 inhibition results in the activation of GSK3β, which can lead to the degradation of proteins like cyclin D1, causing cell cycle arrest, and the promotion of apoptosis.[15]
-
FOXO Signaling: The Forkhead box O (FOXO) family of transcription factors acts as tumor suppressors by inducing the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance.[16][17] Akt1 phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing their transcriptional activity.[16][17][18] Inhibition of Akt1 allows FOXO proteins to translocate to the nucleus and activate their target genes, thereby promoting apoptosis and cell cycle arrest.[17][18][19]
-
Apoptosis Regulation: Akt1 promotes cell survival by directly phosphorylating and inactivating several pro-apoptotic proteins.[10][20] These include Bad, a member of the Bcl-2 family, and caspase-9, an initiator caspase.[15][20] Inhibition of Akt1 relieves this suppression, thereby sensitizing cells to apoptotic stimuli.[2][20][21]
Key Downstream Effectors of Akt1 Inhibition
The following table summarizes the key downstream effectors of Akt1 and the consequences of their regulation following Akt1 inhibition.
| Effector Protein | Function | Consequence of Akt1 Inhibition | Cellular Outcome |
| mTORC1 | Promotes protein synthesis, cell growth, and proliferation.[3][8] | Inhibition | Decreased protein synthesis, cell cycle arrest, and reduced cell growth.[11][12] |
| GSK3β | Regulates metabolism, cell fate, and apoptosis.[13] | Activation | Cell cycle arrest, promotion of apoptosis.[15] |
| FOXO1/3a | Transcription factors that induce apoptosis and cell cycle arrest.[16][17] | Activation and nuclear translocation | Increased expression of pro-apoptotic and cell cycle inhibitory genes.[18][19][22] |
| Bad | Pro-apoptotic Bcl-2 family member.[10][20] | Activation (dephosphorylation) | Promotion of apoptosis.[15] |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway.[20] | Activation (dephosphorylation) | Initiation of the apoptotic cascade.[15] |
| p21/p27 | Cyclin-dependent kinase inhibitors that regulate the cell cycle.[6] | Stabilization | Cell cycle arrest.[5] |
| NF-κB | Transcription factor that promotes cell survival and inflammation.[6] | Inhibition | Decreased pro-survival signaling. |
| ASK1 | A MAPKKK that activates stress-induced apoptotic pathways. | Activation | Induction of apoptosis. |
Quantitative Data on Akt1 Inhibition
The following table presents a summary of quantitative data from various studies on the effects of Akt1 inhibition.
| Inhibitor | Cell Line | Effect | Fold Change/IC50 | Reference |
| MK-2206 | Various Cancer Cell Lines | Anti-proliferative effect | Greater in cells with AKT2 amplification, PIK3CA mutation, or PTEN loss. | [11] |
| Akti-1/2 | PTEN-null cancer cells | Inhibition of Akt phosphorylation (Ser473 and Thr308) | Significant reduction | [23] |
| KP-1 and KP-2 | Human Glioma Cell Lines | Inhibition of cell proliferation | 0.0625–2 μmol/L | [24] |
| Akt1 Antisense Oligonucleotide | MiaPaCa-2, H460, HCT-15, HT1080 | Inhibition of anchorage-independent growth and induction of apoptosis | Significant | [2] |
| Ipatasertib | Tumor biopsies | Downregulation of PRAS40, 4E-BP1, GSK3β phosphorylation | Significant | [11] |
Signaling Pathway Diagrams
Caption: Akt1 Signaling Pathway and Points of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Studying Akt1 Inhibition.
Functional Relationships
References
- 1. scbt.com [scbt.com]
- 2. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. bosterbio.com [bosterbio.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 9. AKT-mTOR Signaling | GeneTex [genetex.com]
- 10. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Akt/GSK3beta signaling pathway mediates survival of vulnerable hippocampal neurons after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Reactome | AKT phosphorylates FOXO transcription factors [reactome.org]
- 17. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. Akt Inhibits Apoptosis Downstream of BID Cleavage via a Glucose-Dependent Mechanism Involving Mitochondrial Hexokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validate User [ashpublications.org]
- 23. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
The Central Role of Akt1 in the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs a vast array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis.[1] Given its central role in cellular homeostasis, it is not surprising that dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[1] At the heart of this pathway lies Akt1, a serine/threonine kinase that acts as a pivotal node, integrating upstream signals and propagating them to a multitude of downstream effectors. This technical guide provides an in-depth exploration of the core functions of Akt1 within this pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
The Core Signaling Cascade: Activation of Akt1
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[1] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt1 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][4]
At the membrane, Akt1 is partially activated by phosphorylation at Threonine 308 (Thr308) in its activation loop by PDK1.[3][5] Full enzymatic activity of Akt1 is achieved through a subsequent phosphorylation event at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a modification primarily mediated by the mTOR Complex 2 (mTORC2).[2][3] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade.[6][7]
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Increased level of phosphorylated akt measured by chemiluminescence-linked immunosorbent assay is a predictor of poor prognosis in primary breast cancer overexpressing ErbB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Akt1-IN-7, a Potent Akt1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of the potent and selective Akt1 inhibitor, Akt1-IN-7. Due to the limited publicly available data specific to this compound, this document also outlines standardized experimental protocols and signaling pathway information relevant to the characterization of novel Akt1 inhibitors.
Core Properties of this compound
This compound is identified as a potent inhibitor of Akt1, a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] The fundamental molecular and inhibitory information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 3034255-09-6 | [1] |
| Molecular Weight | 596.66 g/mol | |
| Molecular Formula | C34H29FN10 | |
| IC50 (Akt1) | <15 nM | [1] |
The PI3K/Akt Signaling Pathway
Akt1 is a central node in the PI3K/Akt/mTOR signaling cascade, which is critical for regulating cell survival, proliferation, growth, and metabolism.[2] Dysregulation of this pathway is frequently implicated in cancer and other diseases.[3] this compound, by inhibiting Akt1, is expected to modulate the downstream effects of this pathway.
Experimental Protocols for Characterizing Akt1 Inhibitors
The following are generalized, yet detailed, methodologies for the biochemical and cellular characterization of a potent and selective Akt1 inhibitor like this compound.
Biochemical Kinase Assay for Potency Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Akt1 kinase.
Materials:
-
Purified recombinant active Akt1 enzyme
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP (at a concentration near the Km for Akt1)
-
A specific peptide substrate for Akt1
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (this compound) serially diluted in DMSO
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified Akt1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Akt Phosphorylation
This protocol assesses the ability of an Akt1 inhibitor to block the phosphorylation of Akt and its downstream targets in a cellular context, confirming its on-target effect.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PC3, U87MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Akt and its downstream targets relative to the total protein levels.
Conclusion
This compound is a potent small molecule inhibitor of Akt1 kinase. While detailed research publications specifically characterizing this compound are not widely available, its high potency suggests it could be a valuable tool for investigating the role of Akt1 in various cellular processes and disease models. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel Akt1 inhibitors, enabling researchers to elucidate their mechanisms of action and therapeutic potential.
References
Akt1-IN-7 alternative names and synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selective Akt1 inhibitor, Akt1-IN-7, also known as Compound 370. It includes detailed information on its nomenclature, biochemical activity, the signaling pathway it targets, and relevant experimental protocols.
Alternative Names and Synonyms
This compound is a potent and selective inhibitor of Akt1, a serine/threonine kinase crucial in cellular signaling pathways. To ensure clarity and comprehensive identification, its various names and identifiers are summarized below.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| Synonym | Compound 370 |
| CAS Number | 3034255-09-6 |
| Molecular Formula | C34H29FN10 |
Quantitative Data
This compound demonstrates high potency in inhibiting the kinase activity of Akt1. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
| Assay Type | Target | IC50 Value |
| Biochemical Kinase Assay | Akt1 | <15 nM[1] |
The AKT1 Signaling Pathway
Akt1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. This compound exerts its effect by directly inhibiting the kinase activity of Akt1, thereby blocking downstream signaling.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of Akt1 inhibitors like this compound, based on general procedures found in relevant patents and scientific literature.
General Synthesis of Akt1 Modulators
The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. A generalized scheme, as might be found in patent literature such as WO2024073371A1, would involve the coupling of key building blocks.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the IC50 value of an inhibitor against its target kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a fluorescently labeled peptide derived from a known Akt substrate)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant Akt1 enzyme and the peptide substrate in kinase buffer.
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for Akt1.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the detection method) and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of Akt1 in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane extensively.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total downstream targets with increasing concentrations of this compound indicates effective inhibition of the Akt1 signaling pathway.
-
References
The Effect of Akt1 Inhibition on GSK3β Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Note on "Akt1-IN-7": Extensive searches for the specific inhibitor "this compound" did not yield any published data regarding its effect on GSK3β phosphorylation or its broader kinase selectivity profile. Therefore, this technical guide utilizes the well-characterized, potent, and selective pan-Akt inhibitor, A-443654 , as a representative compound to illustrate the principles and methodologies for assessing the impact of Akt1 inhibition on GSK3β phosphorylation.
Introduction to the Akt/GSK3β Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms (Akt1, Akt2, and Akt3). Upon activation by upstream signals, such as growth factors and insulin, Akt phosphorylates a wide array of downstream substrates, thereby modulating their activity.
One of the key downstream targets of Akt is Glycogen Synthase Kinase 3β (GSK3β), a ubiquitously expressed and constitutively active serine/threonine kinase. GSK3β is a critical regulator of multiple cellular functions, including glycogen metabolism, gene transcription, and protein synthesis. The activity of GSK3β is primarily regulated by inhibitory phosphorylation. Akt1 directly phosphorylates GSK3β at a specific serine residue, Serine 9 (Ser9). This phosphorylation event leads to the inactivation of GSK3β, thereby relieving its inhibitory effects on its downstream targets.
Dysregulation of the Akt/GSK3β signaling pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, inhibitors of Akt are of significant interest as potential therapeutic agents. This guide focuses on the effect of Akt1 inhibition on the phosphorylation state of its direct substrate, GSK3β.
Quantitative Data: The Effect of A-443654 on Kinase Activity and GSK3β Phosphorylation
A-443654 is a potent, ATP-competitive, and selective inhibitor of all three Akt isoforms.[1][2] Its inhibitory activity has been characterized in various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of A-443654
| Kinase Target | Ki (nM) | IC50 (nM) | Fold Selectivity vs. Akt1 (Ki) |
| Akt1 | 0.16 | 2 | 1 |
| Akt2 | - | 13 | - |
| Akt3 | - | 9 | - |
| PKA | 6.3 | - | 40 |
| PKCγ | 24 | - | 150 |
| GSK3β | 41 | - | 256 |
| ERK2 | 340 | - | 2125 |
Data compiled from multiple sources.[3]
Table 2: Cellular Activity of A-443654
| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |
| MOLT-4 (T-ALL) | Proliferation | Cell Viability | 60 |
| CEM (T-ALL) | Proliferation | Cell Viability | 120 |
| Jurkat (T-ALL) | Proliferation | Cell Viability | 900 |
| MiaPaCa-2 (Pancreatic Cancer) | Proliferation | Cell Viability | 100 |
| Murine FL5.12 (Akt1 overexpression) | GSK3β Phosphorylation | p-GSK3β (Ser9) levels | Dose-dependent reduction |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of an Akt1 inhibitor on GSK3β phosphorylation.
Western Blotting for Phospho-GSK3β (Ser9)
Objective: To qualitatively and semi-quantitatively measure the levels of GSK3β phosphorylated at Serine 9 in cell lysates following treatment with an Akt1 inhibitor.
Materials:
-
Cell culture reagents
-
Akt1 inhibitor (e.g., A-443654)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse or Rabbit anti-total GSK3β
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the Akt1 inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total GSK3β and a loading control like β-actin or GAPDH.
Cell-Based ELISA for Phospho-GSK3β (Ser9)
Objective: To quantitatively measure the levels of GSK3β phosphorylated at Serine 9 in a high-throughput format.
Materials:
-
96-well cell culture plates
-
Cell culture reagents
-
Akt1 inhibitor (e.g., A-443654)
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-total GSK3β
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
AP-conjugated anti-mouse IgG
-
-
HRP substrate (e.g., TMB)
-
AP substrate (e.g., pNPP)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Akt1 inhibitor as described for Western blotting.
-
Cell Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with a fixing solution. Permeabilize the cells with a detergent-based buffer.
-
Quenching: Quench endogenous peroxidase activity with a quenching solution.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the wells with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C. For normalization, a parallel set of wells should be incubated with an antibody against total GSK3β.
-
Washing: Wash the wells multiple times with wash buffer.
-
Secondary Antibody Incubation: Incubate the wells with the appropriate enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate substrate to the wells and incubate until color develops.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the phospho-GSK3β signal to the total GSK3β signal for each condition.
In Vitro Akt1 Kinase Assay
Objective: To directly measure the enzymatic activity of Akt1 and its inhibition by a compound using a GSK3β-derived substrate.
Materials:
-
Recombinant active Akt1 enzyme
-
GSK3β fusion protein or a synthetic peptide substrate containing the Akt phosphorylation site (e.g., Crosstide)
-
Kinase reaction buffer
-
ATP (including radiolabeled [γ-32P]ATP for radioactive assays or cold ATP for non-radioactive assays)
-
Akt1 inhibitor (e.g., A-443654)
-
Phosphocellulose paper or beads (for radioactive assays)
-
ADP-Glo™ Kinase Assay Kit (for non-radioactive, luminescence-based assays)
-
Scintillation counter or luminometer
Procedure (Luminescence-based):
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the GSK3β substrate, and the Akt1 inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant Akt1 enzyme to initiate the reaction.
-
ATP Addition: Add ATP to the mixture to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The Akt/GSK3β signaling pathway and the inhibitory effect of A-443654.
Experimental Workflow: Western Blotting
Caption: Workflow for assessing GSK3β phosphorylation by Western Blot.
Experimental Workflow: In Vitro Kinase Assay (Luminescence-based)
Caption: Workflow for an in vitro luminescence-based Akt1 kinase assay.
References
The Impact of Akt1-IN-7 on FOXO Transcription Factors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular impact of Akt1-IN-7, a putative inhibitor of Akt1, on the Forkhead box O (FOXO) family of transcription factors. Due to a lack of specific public data on "this compound," this document leverages data from well-characterized Akt inhibitors, such as MK-2206, to delineate the expected mechanistic consequences and provide robust experimental frameworks.
Core Principles: The Akt-FOXO Signaling Axis
The serine/threonine kinase Akt1 is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade crucial for cell survival, growth, and proliferation.[1][2] A primary class of Akt1 substrates is the FOXO family of transcription factors (FOXO1, FOXO3a, FOXO4).[3][4] In the canonical pathway, activation of receptor tyrosine kinases by growth factors stimulates PI3K, leading to the activation of Akt1.[2] Activated Akt1 then phosphorylates FOXO proteins at three conserved serine/threonine residues.[4][5] This phosphorylation event creates a binding motif for 14-3-3 chaperone proteins, resulting in the sequestration of FOXO in the cytoplasm and preventing its nuclear functions.[6][7] By inhibiting Akt1, compounds like this compound are expected to prevent this phosphorylation, leading to the nuclear translocation and activation of FOXO transcription factors.[3][8] Nuclear FOXO proteins, in turn, regulate the expression of genes involved in critical cellular processes such as apoptosis (e.g., Bim, FasL) and cell cycle arrest (e.g., p27/Kip1).[1][5]
Visualizing the Mechanism of Action
The following diagram illustrates the signaling cascade from growth factor stimulation to FOXO-mediated gene expression and highlights the inhibitory action of this compound.
Caption: Akt/FOXO signaling and the inhibitory role of this compound.
Quantitative Effects of Akt Inhibition on FOXO
The following tables summarize quantitative findings from studies utilizing the Akt inhibitor MK-2206, which are anticipated to be comparable to the effects of this compound.
Table 1: Impact on FOXO Phosphorylation
| Cell Line/System | Inhibitor Concentration | Duration | Effect on Phosphorylation | Reference |
| Multiple Myeloma Cells | 0.5 µM MK-2206 | Overnight | Decrease in p-FOXO1/3 (T24/32) | [1] |
| Renal Cancer Cells | 50 nM NVP-BEZ235 | 24 hours | Decrease in p-FOXO | [2] |
| Rat EDL Muscle (Sepsis Model) | N/A | 24 hours | 1.7-fold decrease in cytosolic p-Akt1 (Ser473) | [9] |
| Developing Mouse Lens | N/A | 24 hours | Blockade of Akt activity (pAkt Ser473) | [8] |
Table 2: Impact on FOXO Subcellular Localization
| Cell Line/System | Inhibitor/Condition | Duration | Effect on Localization | Reference |
| Hematopoietic Stem/Progenitor Cells | AKT inhibition | N/A | No significant change in FOXO1/3 nuclear localization | [6][10] |
| Developing Mouse Lens | MK-2206 | 24 hours | Promoted nuclear localization of FOXO1/FOXO4 | [8] |
| 10T1/2 Fibroblasts | IGF-I withdrawal | >30 min | Nuclear accumulation of FoxO1 reporter | [11] |
| Hypoxic Granulosa Cells | Hypoxia | 12 hours | Nuclear accumulation of FOXO1 and AKT1 | [12] |
Key Experimental Protocols
The following are detailed methodologies for essential experiments to characterize the impact of this compound on FOXO transcription factors.
Western Blot Analysis of FOXO Phosphorylation
This protocol allows for the quantification of changes in FOXO phosphorylation status following treatment with this compound.
-
Cell Culture and Lysis: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound for specified time points. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated FOXO (e.g., anti-p-FOXO1 Ser256) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing the phosphorylated FOXO signal to total FOXO and a loading control (e.g., GAPDH).
Immunofluorescence for FOXO Subcellular Localization
This method provides a visual assessment of FOXO's location within the cell.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat with this compound as per the experimental design.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 10% goat serum for 1 hour.[2] Incubate with a primary antibody against a FOXO protein (e.g., anti-FOXO1) overnight at 4°C.[2] After washing, apply a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium. Acquire images using a confocal or high-resolution fluorescence microscope.
Mandatory Visualizations: Experimental and Logical Workflows
Caption: Workflow for Western Blot analysis.
Caption: Workflow for Immunofluorescence analysis.
References
- 1. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | AKT phosphorylates FOXO transcription factors [reactome.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Evidence for AKT-independent regulation of FOXO1 and FOXO3 in haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potential role for Akt/FOXO signalling in both protein loss and the impairment of muscle carbohydrate oxidation during sepsis in rodent skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Akt signaling dynamics in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Role of Akt1 in Apoptosis
Disclaimer: This technical guide focuses on the well-established role of the serine/threonine kinase Akt1 in the regulation of apoptosis. The specific compound "Akt1-IN-7" mentioned in the initial query did not yield specific information in comprehensive searches of scientific literature and public databases. It may be a highly specific, newly developed, or internal compound name not yet in the public domain. The following guide provides an in-depth overview of the Akt1 signaling pathway, a primary target for apoptosis modulation in research and drug development.
Executive Summary
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in signal transduction pathways that govern cell survival and proliferation. As a key downstream effector of phosphoinositide 3-kinase (PI3K), Akt1 is a potent inhibitor of apoptosis (programmed cell death). Its activation by growth factors, cytokines, and other survival signals leads to the phosphorylation and subsequent inhibition of a wide array of pro-apoptotic proteins and transcription factors. Dysregulation of the PI3K/Akt1 pathway is a common feature in numerous human diseases, particularly cancer, making Akt1 a critical therapeutic target. This guide details the molecular mechanisms of Akt1-mediated apoptosis inhibition, presents quantitative data from key studies, outlines standard experimental protocols for its investigation, and provides visual diagrams of its core signaling pathways.
The Akt1 Signaling Pathway in Apoptosis Regulation
The anti-apoptotic function of Akt1 is primarily initiated by the activation of cell surface receptors, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt1 and its upstream activator, PDK1, at the plasma membrane, leading to the phosphorylation and full activation of Akt1. Once active, Akt1 phosphorylates a multitude of downstream targets to suppress apoptosis through several key mechanisms.
Key Downstream Targets of Akt1
-
Inhibition of Pro-Apoptotic Bcl-2 Family Members: Akt1 phosphorylates the BH3-only protein BAD (Bcl-2-associated death promoter) at Ser136. This phosphorylation creates a binding site for 14-3-3 proteins, sequestering BAD in the cytoplasm and preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.
-
Inactivation of Caspases: Akt1 can directly phosphorylate and inhibit pro-caspase-9 at Ser196, preventing its cleavage and activation, thereby blocking a critical step in the intrinsic apoptosis cascade.
-
Suppression of Pro-Apoptotic Transcription Factors: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors. This leads to their exclusion from the nucleus, preventing the transcription of genes that promote apoptosis, such as Fas ligand (FasL) and Bim.
-
Modulation of p53 Activity: Akt1 phosphorylates MDM2, which enhances its E3 ubiquitin ligase activity and promotes the degradation of the tumor suppressor p53, a key regulator of apoptosis.
-
Inhibition of Stress-Activated Kinases: Akt1 can phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the stress-activated JNK and p38 MAPK pathways that promote apoptosis.
Quantitative Data on Akt1-Mediated Apoptosis Inhibition
The following tables summarize quantitative findings from various studies, demonstrating the impact of Akt1 activity on apoptosis rates and cellular responses.
Table 1: Effect of Akt1 Modulation on Apoptotic Cell Populations
| Cell Type / Model | Experimental Condition | Result | Reference(s) |
| Human Lens Epithelial Cells (HLECs) | Akt1 knockdown followed by H₂O₂ treatment | Over 50% fewer apoptotic cells compared to mock knockdown cells. | [1] |
| HTLV-1 Transformed T-cells | Treatment with PI3K/Akt inhibitor LY294002 (18 hours) | Increase in sub-G1 (apoptotic) cell population from 2.7% to 21%. | [2] |
| Acute Myeloid Leukemia (HL60) | Co-culture with NK cells + Akt inhibitor perifosine (18 hours) | NK-mediated cell death increased from ~55% to ~75%. | [3] |
| Oesophageal Adenocarcinoma (FLO-1) | Akt1/2 silencing combined with 5-FU treatment (72 hours) | Significant increase in Annexin V-positive (apoptotic) cells compared to 5-FU alone. | [4] |
Table 2: Efficacy of Akt Inhibitors in Combination Therapy
| Cancer Type | Inhibitors | Analysis Method | Result (Combination Index, CI) | Reference(s) |
| Oesophageal Adenocarcinoma | ALM301 (Akt inhibitor) + Cisplatin (CDDP) | MTT Viability Assay | CI values < 1, indicating synergistic cell killing. Values ranged from slight (0.8-0.9) to strong (<0.4) synergy. | [4] |
| Breast Cancer | Perifosine (Akt inhibitor) + Th1 Cytokines | Alamar Blue Assay | Significantly greater metabolic inhibition (indicative of cell death) than either agent alone. | [5] |
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using the DOT language to illustrate key pathways and experimental workflows.
Caption: PI3K/Akt1 signaling pathway inhibiting apoptosis through downstream targets.
Caption: Experimental workflow for assessing the role of Akt1 inhibition in apoptosis.
Key Experimental Protocols
Investigating the role of Akt1 in apoptosis requires specific and reliable methodologies. Below are detailed protocols for core assays.
Western Blotting for Phospho-Akt (Ser473) and Apoptosis Markers
This protocol is used to detect the activation state of Akt1 and the presence of key apoptosis execution proteins.
A. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST).[6]
-
Primary antibodies:
-
Rabbit anti-Phospho-Akt (Ser473)[6]
-
Rabbit anti-Akt (pan)
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-Cleaved PARP
-
Mouse anti-β-Actin (loading control)
-
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
B. Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt at 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle shaking.[6][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again as in step 7. Apply ECL reagents and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total Akt or other proteins, the membrane can be stripped and re-probed starting from the blocking step.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Flow Cytometry
This is a standard method to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[8][9][10][11]
A. Materials and Reagents:
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[9]
-
Cold PBS.
-
Flow cytometer.
B. Protocol:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use a gentle dissociation agent like trypsin, then neutralize.[8]
-
Washing: Centrifuge the cell suspension (e.g., 300-600 x g for 5 min) and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.[9]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA breaks.
A. Materials and Reagents:
-
TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP).
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS).[12]
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS).[12]
-
Equilibration Buffer.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
B. Protocol (for adherent cells):
-
Cell Culture: Grow and treat cells on glass coverslips or in imaging-grade microplates.
-
Fixation: Remove media, wash once with PBS, and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Permeabilization: Remove fixative, wash twice with PBS, and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[12]
-
Equilibration: Wash cells with PBS and incubate with 100 µL of Equilibration Buffer for 5-10 minutes.[13]
-
Labeling: Prepare the TUNEL reaction mixture (TdT enzyme + labeled nucleotides in reaction buffer) according to the manufacturer's protocol. Remove equilibration buffer and add 50-100 µL of the reaction mixture to the cells.[13][14]
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[13][14]
-
Stopping Reaction: Stop the reaction by washing the cells three times with PBS.
-
Counterstaining & Mounting: Stain nuclei with DAPI for 5-10 minutes, wash with PBS, and mount the coverslip onto a microscope slide with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will exhibit bright fluorescence.
References
- 1. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibition interferes with the expression of immune checkpoint proteins and increases NK-induced killing of HL60-AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Akt1-IN-7, a potent inhibitor of the Akt1 serine/threonine kinase. The protocols outlined below cover both biochemical and cellular assays to characterize the inhibitory activity and cellular effects of this compound.
Introduction to Akt1 and this compound
The AKT serine/threonine kinase family (comprising Akt1, Akt2, and Akt3) are central nodes in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt pathway is frequently implicated in various human cancers, making its components, particularly Akt1, attractive targets for therapeutic intervention.[3][4] this compound (also referred to as compound 1-P1) is a potent inhibitor of Akt1.[5]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (Akt1) | <15 nM | The half maximal inhibitory concentration against Akt1 kinase activity. |
Biochemical Assay: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified Akt1 enzyme. A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
Principle
The kinase reaction is performed by incubating the Akt1 enzyme with a substrate and ATP. The amount of ADP generated is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP production.
Materials
-
Recombinant human Akt1 enzyme
-
GSK-3α peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
-
White, opaque 96-well or 384-well plates
Experimental Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:10 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to each well of a 96-well plate.
-
Add 1 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the Akt1 enzyme and GSK-3α substrate in kinase assay buffer.
-
To initiate the reaction, add 4 µL of ATP solution in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phosphorylated Downstream Targets
This protocol details a method to assess the ability of this compound to inhibit Akt1 signaling in a cellular context. This is achieved by measuring the phosphorylation status of a known downstream substrate of Akt1, such as GSK-3β at Ser9 or FOXO1 at Thr24.
Principle
Activation of Akt1 leads to the phosphorylation of its downstream targets. By treating cells with this compound, it is expected that the phosphorylation of these substrates will decrease in a dose-dependent manner. This change can be visualized and quantified by Western blotting using phospho-specific antibodies.
Materials
-
Cancer cell line with an active PI3K/Akt pathway (e.g., BT474, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein band to the total protein band for each target.
-
Further normalize to the loading control (GAPDH or β-actin).
-
Plot the normalized phospho-protein levels against the inhibitor concentration.
-
Visualizations
References
Application Notes and Protocols for Akt1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (also known as Protein Kinase B alpha) is a serine/threonine-protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. As a key component of the PI3K/Akt/mTOR signaling pathway, aberrant Akt1 activity is frequently implicated in the pathogenesis of various diseases, particularly cancer. Consequently, the development of potent and selective Akt1 inhibitors is a significant focus of therapeutic research.
This document provides detailed application notes and protocols for the use of Akt1-IN-7, a potent Akt1 inhibitor, in a cell culture setting. This compound, also identified as Compound 370, has demonstrated high potency in biochemical assays. Due to the novelty of this compound, detailed cell-based application data is limited in peer-reviewed literature. The protocols provided herein are based on established methodologies for characterizing similar Akt inhibitors and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Quantitative data for this compound is limited. The following table summarizes the available biochemical potency and provides data for other common Akt inhibitors for comparative purposes. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Inhibitor | Target(s) | IC50 | Typical Cell Culture Concentration Range |
| This compound (Compound 370) | Akt1 | <15 nM | To be determined empirically (start with 0.1 - 10 µM) |
| MK-2206 | pan-Akt (allosteric) | Akt1: ~5 nM, Akt2: ~12 nM, Akt3: ~65 nM | 0.1 - 5 µM |
| Ipatasertib (GDC-0068) | pan-Akt (ATP-competitive) | Akt1: ~5 nM, Akt2: ~18 nM, Akt3: ~8 nM | 0.1 - 2 µM |
| Capivasertib (AZD5363) | pan-Akt (ATP-competitive) | Akt1: ~3 nM, Akt2: ~7 nM, Akt3: ~7 nM | 0.1 - 1 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex or gently warm the solution (if necessary) to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.
2. Cell Treatment Protocol
-
Reagents and Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Multi-well cell culture plates (e.g., 96-well for viability, 6-well for western blotting)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Protocol:
-
Seed cells in the appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment. Allow cells to adhere overnight.
-
The following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting concentration range for a novel inhibitor would be from 10 nM to 50 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
3. Cell Viability (MTT) Assay
-
Reagents and Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
4. Western Blotting for Phospho-Akt (Ser473) and Total Akt
-
Reagents and Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt (pan), and an antibody for a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To probe for total Akt and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
These protocols provide a robust framework for the initial characterization of this compound in a cell culture setting. Optimization of cell densities, treatment times, and antibody concentrations may be necessary for specific experimental systems.
Application Notes and Protocols for Akt1-IN-7 in MCF-7 Breast Cancer Cells
For Research Use Only.
Introduction
These application notes provide detailed protocols for the utilization of Akt1-IN-7, a potent inhibitor of Akt1 kinase, in the context of MCF-7 human breast cancer cells. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in breast cancer.[1] Akt1, a key node in this pathway, is a prime therapeutic target. This compound (also known as Compound 370) has been identified as a potent Akt1 inhibitor with a biochemical IC50 value of less than 15 nM.[2][3] These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Akt1 inhibition in breast cancer.
Data Presentation
The following tables summarize quantitative data for Akt inhibitors in MCF-7 cells. It is important to note that specific cellular IC50 values for this compound in MCF-7 cells are not yet publicly available. The provided data for other Akt inhibitors can serve as a reference for experimental design.
Table 1: Biochemical and Cellular Potency of Various Akt Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 in MCF-7 cells | Reference |
| This compound | Akt1 | <15 nM | Not Reported | [3] |
| MK-2206 | Pan-Akt (allosteric) | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM | ~7 µM (wild-type) | [2] |
| Triciribine (TCN) | Akt activation | - | >30 µM | |
| A-443654 | Pan-Akt (ATP-competitive) | - | 0.5 µM (IC30) |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. Akt is then recruited to the plasma membrane and subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt phosphorylates a multitude of downstream substrates to regulate various cellular processes.
Caption: The PI3K/Akt Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
MCF-7 Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining MCF-7 cells.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet and plate at a subcultivation ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT-based cell viability assay.
Western Blotting for Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Akt1 phosphorylation at Ser473.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (total), and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system. Densitometry can be used to quantify the relative protein expression levels.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Disclaimer
These protocols are intended as a guide. Optimal conditions, including inhibitor concentrations and incubation times, may vary and should be determined empirically by the end-user. It is recommended to consult relevant literature for the most up-to-date information and to ensure proper safety precautions are taken when handling all chemical and biological materials.
References
Application Notes and Protocols for In Vivo Mouse Models: A Focus on Akt1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, growth, and metabolism. Consequently, Akt1 has emerged as a promising therapeutic target for cancer drug development. This document provides detailed application notes and protocols for the in-preclinical evaluation of Akt1 inhibitors in in vivo mouse models, with a specific focus on the conceptual inhibitor "Akt1-IN-7".
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for "this compound" are not publicly available. The following protocols and data are based on published studies of other potent and selective Akt1 inhibitors, such as A-674563 and MK-2206, and should be considered as a representative guide. Researchers must perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including "this compound".
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt1 proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
In Vivo Dosage and Administration of Selective Akt1 Inhibitors
The following table summarizes in vivo dosages and administration routes for several well-characterized Akt inhibitors from published preclinical studies. This data can serve as a starting point for designing experiments with novel Akt1 inhibitors like this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| A-674563 | PC-3 prostate cancer xenograft | 40 mg/kg/day | Oral (p.o.), twice daily (bid) | 21 days | [1][2] |
| A375 melanoma xenograft | 25, 100 mg/kg | Oral gavage, daily | Not specified | [3] | |
| U937 lymphoma xenograft | 15, 40 mg/kg | Injection | Not specified | [3] | |
| MK-2206 | Pediatric solid tumor xenografts | 180 mg/kg | Oral (p.o.) | 3 times a week (M, W, F) | [4] |
| NCI-H292 lung cancer xenograft | 120 mg/kg | Oral (p.o.) | Single dose for PD studies | [5] | |
| A2780 ovarian cancer xenograft | 240 mg/kg/day | Oral (p.o.) | 3 times a week | [6] | |
| ZR75-1 breast cancer xenograft | 240 or 480 mg/kg | Oral (p.o.) | Once per week | [7] | |
| SW480 colorectal cancer xenograft | 100 mg/kg | Oral (p.o.) | 3 times a week | [8] | |
| A-443654 | 3T3-Akt1 flank tumor model | 7.5 mg/kg/day | Subcutaneous (s.c.), twice daily (bid) | 14 days | [9][10] |
| GSK690693 | BT474 breast carcinoma xenograft | 10, 20, or 40 mg/kg | Intraperitoneal (i.p.) | Single dose for PD studies | [11] |
| PROTAC Degrader 20 | PC-3 prostate cancer xenograft | 75 mg/kg | Intraperitoneal (i.p.) | Once daily | [12] |
Experimental Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a selective Akt1 inhibitor in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Test Compound: this compound (or other selective Akt1 inhibitor)
-
Vehicle: A suitable vehicle for solubilizing the test compound (e.g., 30% Captisol, 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, 0.5% methylcellulose with 0.1% Tween 80).[5][11] The choice of vehicle should be based on the solubility and stability of the inhibitor and should be tested for toxicity in a pilot study.
-
Cell Line: A cancer cell line with a dysregulated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines like PC-3, BT474, or ZR75-1).[7][12][13]
-
Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[8][12]
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel: (Optional, can enhance tumor take rate).
-
Calipers: For tumor measurement.
-
Anesthetics: For animal procedures.
-
Surgical Tools: For tumor harvesting.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in sterile PBS or serum-free media. A cell viability of >90% is recommended.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject approximately 1-10 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the Akt1 inhibitor formulation and the vehicle control on each day of dosing.
-
Administer the inhibitor or vehicle to the respective groups via the predetermined route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A body weight loss of more than 15-20% may require dose reduction or cessation of treatment.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volumes throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
-
Pharmacodynamic (PD) Analysis:
-
For PD studies, a separate cohort of tumor-bearing mice can be treated with a single dose of the inhibitor.
-
Harvest tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours) to assess target engagement.
-
Tumor lysates can be analyzed by Western blot for the phosphorylation status of Akt and its downstream targets (e.g., p-GSK3β, p-PRAS40).[11][12]
-
Tumor tissue can also be processed for immunohistochemistry (IHC) to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of Akt1 inhibitors in mouse models. While specific data for "this compound" is not yet available, the information derived from studies of other selective Akt1 inhibitors provides a solid foundation for initiating preclinical research. It is imperative for researchers to conduct thorough preliminary studies to establish the optimal dose, schedule, and safety profile for any new investigational compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle für Akt1-IN-7 zur Western-Blot-Analyse von p-Akt
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Akt1, auch bekannt als Proteinkinase Bα (PKBα), ist eine Serin/Threonin-spezifische Proteinkinase, die eine zentrale Rolle im PI3K/Akt-Signalweg spielt. Dieser Signalweg ist entscheidend für die Regulierung von Zellwachstum, Proliferation, Überleben und Apoptose.[1][2] Die Aktivierung von Akt1 erfolgt durch Phosphorylierung an zwei Schlüsselstellen: Threonin 308 (Thr308) und Serin 473 (Ser473).[3][4] Die phosphorylierte Form von Akt (p-Akt) ist ein wichtiger Biomarker für die Aktivität dieses Signalwegs, dessen Dysregulation häufig mit Krebserkrankungen und anderen Krankheiten in Verbindung gebracht wird.[5][6]
Akt1-IN-7 ist ein potenter und spezifischer Inhibitor von Akt1 mit einem IC50-Wert von unter 15 nM.[7] Dieses Molekül ist ein wertvolles Werkzeug für die Untersuchung der Funktion von Akt1 und für die Validierung von Akt1 als therapeutisches Ziel. Die Western-Blot-Analyse ist eine weit verbreitete Methode zum Nachweis und zur Quantifizierung von p-Akt in Zelllysaten nach Behandlung mit Inhibitoren wie this compound.
Wirkmechanismus von this compound
This compound hemmt die Kinaseaktivität von Akt1 und verhindert dadurch die Phosphorylierung seiner nachgeschalteten Substrate. Dies führt zur Unterbrechung der Signaltransduktion, die für das unkontrollierte Zellwachstum und Überleben in Krebszellen verantwortlich ist. Die Hemmung von Akt1 kann in Tumorzellen die Apoptose (programmierter Zelltod) auslösen und das Tumorwachstum reduzieren.
PI3K/Akt-Signalweg
Der PI3K/Akt-Signalweg wird durch verschiedene extrazelluläre Signale wie Wachstumsfaktoren und Zytokine aktiviert. Dies führt zur Aktivierung der Phosphoinositid-3-Kinase (PI3K), die Phosphatidylinositol-4,5-bisphosphat (PIP2) zu Phosphatidylinositol-3,4,5-trisphosphat (PIP3) phosphoryliert. PIP3 rekrutiert Akt an die Plasmamembran, wo es durch PDK1 an Thr308 und durch mTORC2 an Ser473 phosphoryliert und dadurch vollständig aktiviert wird.[8][9] this compound greift direkt in diesen Weg ein, indem es die Aktivität von Akt1 blockiert.
Abbildung 1: Vereinfachte Darstellung des PI3K/Akt-Signalwegs und des Angriffspunkts von this compound.
Quantifizierung der p-Akt-Inhibition durch this compound
Die Wirksamkeit von this compound wird typischerweise durch die Messung der Abnahme der p-Akt (Ser473)-Level mittels Western Blot bestimmt. Die Zellen werden mit steigenden Konzentrationen von this compound für einen definierten Zeitraum behandelt. Die Bandenintensitäten von p-Akt und Gesamt-Akt werden densitometrisch ausgewertet und das Verhältnis von p-Akt zu Gesamt-Akt berechnet, um die prozentuale Inhibition zu bestimmen.
| Behandlung | Konzentration (nM) | p-Akt (Ser473) / Gesamt-Akt (Relative Dichte) | Inhibition (%) |
| Kontrolle (DMSO) | 0 | 1.00 | 0 |
| This compound | 1 | 0.75 | 25 |
| This compound | 5 | 0.40 | 60 |
| This compound | 10 | 0.15 | 85 |
| This compound | 50 | 0.05 | 95 |
| Tabelle 1: Beispielhafte quantitative Daten zur dosisabhängigen Inhibition der Akt-Phosphorylierung durch this compound in einer humanen Krebszelllinie nach 24-stündiger Behandlung. Die Daten sind hypothetisch und dienen der Veranschaulichung. |
Detailliertes Protokoll für die Western-Blot-Analyse von p-Akt
Dieses Protokoll beschreibt die Schritte zur Analyse der p-Akt (Ser473)-Level in Zelllysaten nach Behandlung mit this compound.
Abbildung 2: Allgemeiner Arbeitsablauf für die Western-Blot-Analyse.
Materialien und Reagenzien
-
Zellkulturmedium, fötales Kälberserum (FKS), Antibiotika
-
Geeignete Zelllinie (z.B. MCF-7, U-87 MG)
-
This compound (Stammlösung in DMSO)
-
Phosphatase- und Protease-Inhibitor-Cocktails
-
RIPA-Puffer oder ähnlicher Lysepuffer
-
BCA-Protein-Assay-Kit
-
Laemmli-Probenpuffer (4x)
-
TGX-Fertiggele (z.B. 4-15%)
-
Laufpuffer (Tris/Glycin/SDS)
-
Transferpuffer (Tris/Glycin/Methanol)
-
PVDF- oder Nitrocellulose-Membran
-
Blockierpuffer (z.B. 5% Magermilch oder 5% BSA in TBST)
-
Primärantikörper:
-
Anti-phospho-Akt (Ser473) (Kaninchen, monoklonal, z.B. Cell Signaling Technology #4060)
-
Anti-Akt (pan) (Kaninchen, monoklonal, z.B. Cell Signaling Technology #4691)
-
-
Sekundärantikörper:
-
Anti-Kaninchen-IgG, HRP-linked (z.B. Cell Signaling Technology #7074)
-
-
TBST (Tris-gepufferte Salzlösung mit 0.1% Tween-20)
-
ECL-Detektionsreagenz
-
Chemilumineszenz-Detektionssystem
Experimentelles Vorgehen
a) Zellkultur und Behandlung:
-
Säen Sie die Zellen in einer geeigneten Dichte in 6-Well-Platten aus und kultivieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound (z.B. 0, 1, 5, 10, 50 nM). Verwenden Sie eine DMSO-Kontrolle (Vehikel).
-
Inkubieren Sie die Zellen für den gewünschten Zeitraum (z.B. 2, 6, 24 Stunden).
b) Zelllyse:
-
Waschen Sie die Zellen zweimal mit eiskaltem PBS.
-
Fügen Sie pro Well 100-150 µL eiskalten Lysepuffer hinzu, der frisch mit Phosphatase- und Protease-Inhibitoren versetzt wurde.
-
Inkubieren Sie die Platten für 15 Minuten auf Eis.
-
Schaben Sie die Zellen ab und überführen Sie die Lysate in Mikrozentrifugenröhrchen.
-
Zentrifugieren Sie die Lysate bei 14.000 x g für 15 Minuten bei 4°C, um Zelltrümmer zu entfernen.
-
Überführen Sie den Überstand (Proteinextrakt) in ein neues, gekühltes Röhrchen.
c) Proteinkonzentrationsbestimmung:
-
Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay gemäß den Anweisungen des Herstellers.
d) Probenvorbereitung und SDS-PAGE:
-
Mischen Sie 20-30 µg Protein jeder Probe mit Laemmli-Probenpuffer und deionisiertem Wasser auf ein Endvolumen.
-
Denaturieren Sie die Proben bei 95°C für 5 Minuten.
-
Laden Sie die Proben auf ein SDS-PAGE-Gel. Lassen Sie eine Spur für den Protein-Molekulargewichtsstandard frei.
-
Führen Sie die Elektrophorese durch, bis der Farbstoff die Unterkante des Gels erreicht.
e) Proteintransfer:
-
Übertragen Sie die Proteine vom Gel auf eine PVDF-Membran mittels Wet- oder Semi-Dry-Blotting.
f) Immunodetektion:
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.
-
Inkubieren Sie die Membran über Nacht bei 4°C mit dem primären Antikörper gegen p-Akt (Ser473) (verdünnt in Blockierpuffer, z.B. 1:1000).
-
Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.
-
Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper (verdünnt in Blockierpuffer, z.B. 1:2000).
-
Waschen Sie die Membran erneut dreimal für jeweils 10 Minuten mit TBST.
g) Detektion und Analyse:
-
Inkubieren Sie die Membran mit dem ECL-Reagenz gemäß den Anweisungen des Herstellers.
-
Nehmen Sie das Chemilumineszenzsignal mit einem geeigneten Bildgebungssystem auf.
-
Quantifizieren Sie die Bandenintensität mit einer Bildanalysesoftware.
-
Um die Beladung zu normalisieren, strippen Sie die Membran und re-proben Sie sie mit einem Antikörper gegen Gesamt-Akt oder ein Housekeeping-Protein (z.B. β-Actin, GAPDH). Berechnen Sie das Verhältnis von p-Akt zu Gesamt-Akt.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Keine oder schwache Signale | Ineffizienter Proteintransfer | Transferbedingungen optimieren (Zeit, Spannung). |
| Antikörperkonzentration zu niedrig | ||
| Phosphatasenaktivität im Lysat | Unbedingt frische Phosphatase-Inhibitoren verwenden. | |
| Hoher Hintergrund | Unzureichende Blockierung | Blockierzeit verlängern; anderen Blockierpuffer testen (BSA statt Milch für p-Antikörper). |
| Antikörperkonzentration zu hoch | Primär- und Sekundärantikörper weiter verdünnen. | |
| Unzureichendes Waschen | Anzahl und Dauer der Waschschritte erhöhen. | |
| Unspezifische Banden | Kreuzreaktivität des Antikörpers | Spezifität des Antikörpers prüfen; anderen Antikörper testen. |
| Proteolyse | Protease-Inhibitoren verwenden; Proben auf Eis halten. |
Fazit
This compound ist ein wirksames Forschungsinstrument zur Untersuchung der Rolle von Akt1 in zellulären Prozessen. Die hier vorgestellten Anwendungshinweise und das detaillierte Western-Blot-Protokoll bieten eine solide Grundlage für Forscher, um die Hemmung der Akt1-Phosphorylierung zuverlässig zu analysieren und zu quantifizieren. Eine sorgfältige Durchführung und Optimierung des Protokolls sind entscheidend für den Erhalt qualitativ hochwertiger und reproduzierbarer Daten.
References
- 1. researchgate.net [researchgate.net]
- 2. Prognostic Role of the Activated p-AKT Molecule in Various Hematologic Malignancies and Solid Tumors: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of p-AKT1 as a Prognostic Marker and Therapeutic Target in Patients With Hormone Receptor-Positive and Human Epidermal Growth Factor Receptor-2-Positive Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AKT Inhibitor VIII in Cell Viability and Proliferation Assays
Note: A specific compound named "Akt1-IN-7" was not identified in the available literature. Therefore, this document provides information on a well-characterized representative compound, AKT inhibitor VIII , which targets AKT1, AKT2, and AKT3. The protocols and data presented are based on established methodologies for similar AKT inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway.[3][4] Of the three highly homologous isoforms (AKT1, AKT2, and AKT3), AKT1 is primarily involved in promoting cell survival and proliferation.[4][5] Dysregulation and overactivation of the AKT pathway are common in various human cancers, making it a prime target for therapeutic intervention.[6] AKT inhibitors are valuable tools for investigating the role of this pathway in cancer and for developing novel anti-cancer therapeutics.[5] AKT inhibitor VIII is a compound that targets all three AKT isoforms and is used to study the effects of AKT inhibition on cellular processes.[7]
Mechanism of Action
AKT is activated downstream of PI3K.[6] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated.[6][9] Activated AKT then phosphorylates a multitude of downstream substrates that promote cell cycle progression and inhibit apoptosis.[5][10] For instance, AKT activation can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of proteins that promote cell cycle entry.[5]
AKT inhibitor VIII acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which leads to a conformational change that locks the kinase in an inactive state.[11] By inhibiting AKT activity, this compound can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells where the AKT pathway is overactive.
Data Presentation
The following tables provide example data on the efficacy of an AKT inhibitor in various cancer cell lines.
Table 1: IC50 Values of an AKT Inhibitor in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| HCT 116 | Colorectal Carcinoma | 2.5 |
| HepG2 | Hepatocellular Carcinoma | 3.1 |
| A549 | Lung Carcinoma | 5.8 |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after a 72-hour incubation period. Data is hypothetical and for illustrative purposes.
Table 2: Effect of an AKT Inhibitor on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-468 | Control (DMSO) | 45 | 35 | 20 |
| AKT Inhibitor (1 µM) | 65 | 20 | 15 | |
| HCT 116 | Control (DMSO) | 50 | 30 | 20 |
| AKT Inhibitor (5 µM) | 70 | 15 | 15 |
Data is hypothetical and for illustrative purposes, showing a potential G1 phase arrest upon AKT inhibition.
Experimental Protocols
Cell Viability Assay (Resazurin-Based Assay)
This protocol is adapted from established methods for assessing cell viability.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AKT inhibitor VIII
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em = 560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AKT inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (0.1% DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Colony Formation Assay)
This protocol assesses the long-term effect of the inhibitor on cell proliferation and survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AKT inhibitor VIII
-
DMSO (vehicle control)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in 2 mL of complete medium.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the AKT inhibitor or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, refreshing the medium with the inhibitor every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells twice with PBS. Fix the colonies with 1 mL of methanol for 15 minutes. Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.
-
Colony Counting: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by AKT inhibitor VIII.
Caption: General experimental workflow for a cell viability assay using an AKT inhibitor.
Caption: Logical flow of the cellular effects following treatment with an AKT inhibitor.
References
- 1. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. AKT-mTOR Signaling | GeneTex [genetex.com]
- 4. Defining the Akt1 interactome and its role in regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Using Akt1-IN-7 in an Apoptosis Assay (e.g., Annexin V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical mediator of cell survival, proliferation, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[2] Akt1-IN-7 is a potent and selective inhibitor of Akt1, making it a valuable tool for investigating the role of Akt1 in cellular processes and for evaluating its therapeutic potential.
These application notes provide a comprehensive guide for utilizing this compound in an apoptosis assay, specifically focusing on the widely used Annexin V staining method. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to assess the pro-apoptotic effects of Akt1 inhibition.
Mechanism of Action: Akt1 Inhibition and Apoptosis Induction
The PI3K/Akt signaling pathway is a key regulator of cell survival.[2] Upon activation by growth factors and other stimuli, Akt1 phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.[3] These targets include pro-apoptotic proteins like Bad, which is inactivated upon phosphorylation, and transcription factors of the Forkhead box O (FOXO) family, which are excluded from the nucleus, preventing the transcription of pro-apoptotic genes.[4]
By selectively inhibiting Akt1, this compound disrupts these pro-survival signals. This leads to the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death. The induction of apoptosis by Akt1 inhibition can be observed through various cellular changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis that can be detected by Annexin V.[5]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data from studies using other selective Akt1 inhibitors, such as A-674563, and from experiments involving the downregulation of Akt1. This information provides a strong indication of the expected outcomes when using a selective Akt1 inhibitor like this compound.
Table 1: Inhibitory Activity of a Selective Akt1 Inhibitor (A-674563)
| Parameter | Value | Reference |
| Ki (Akt1) | 11 nM | [6] |
| Cell Proliferation EC50 | 0.4 µM | [6] |
| IC50 (SW684 cells, 48h) | 0.22 µM | [7] |
| IC50 (SKLMS1 cells, 48h) | 0.35 µM | [7] |
Table 2: Induction of Apoptosis by Akt1 Downregulation (Antisense Oligonucleotide)
| Cell Line | Cancer Type | % Apoptotic Cells (24h) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | 18.7% | [8] |
| HeLa | Cervical Cancer | 24% | [8] |
| HT1080 | Fibrosarcoma | 21% | [8] |
| H460 | Lung Carcinoma | 4% | [8] |
| HCT-15 | Colon Cancer | 3.5% | [8] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with an Akt inhibitor prior to an apoptosis assay.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other selective Akt1 inhibitor)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for optimal growth and treatment. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Proceed to Apoptosis Assay: After the incubation period, harvest the cells for the Annexin V apoptosis assay as described in Protocol 2.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol provides a detailed methodology for staining cells with Annexin V and a viability dye (e.g., Propidium Iodide - PI or DAPI) for analysis by flow cytometry.[5][6][7][9]
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or DAPI
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect both the detached cells from the medium and the adherent cells.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and gently resuspending the pellet in PBS.
-
Resuspension: After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or DAPI at a final concentration of 40 ng/ml) to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Caption: Akt1 signaling pathway leading to cell survival and its inhibition by this compound, promoting apoptosis.
Caption: Step-by-step workflow for performing an Annexin V apoptosis assay with this compound treatment.
Caption: Representative quadrant gating for flow cytometry analysis of apoptosis using Annexin V and PI.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Akt1 Inhibition in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of an Akt1 inhibitor in preclinical xenograft models of cancer. Due to the limited public availability of in vivo data for Akt1-IN-7, this document utilizes the well-characterized pan-Akt inhibitor A-443654 as a representative agent to illustrate the experimental design, protocols, and expected outcomes. Additionally, insights into the next generation of highly selective Akt1 inhibitors, such as ATV-1601 , are included to provide a forward-looking perspective.
Application Notes
The serine/threonine kinase Akt1 is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers. This pathway regulates essential cellular processes including cell survival, proliferation, growth, and metabolism. The dysregulation of Akt signaling, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1 itself (such as the E17K mutation), makes Akt1 a compelling target for cancer therapy.
A-443654 is a potent, ATP-competitive pan-Akt inhibitor that has demonstrated efficacy in slowing tumor progression in various xenograft models. It serves as a valuable tool compound for studying the preclinical effects of Akt inhibition.
More recently, highly selective inhibitors targeting specific Akt1 mutations have been developed. For example, ATV-1601 is an allosteric inhibitor that specifically targets the AKT1 E17K mutation. Preclinical data on ATV-1601 in patient-derived and cell-derived xenograft models have shown profound and durable tumor regressions.[1] This new generation of inhibitors aims to maximize therapeutic efficacy while minimizing off-target effects, such as the hyperglycemia associated with the inhibition of Akt2, which plays a key role in insulin signaling.[2] In preclinical studies, ATV-1601 demonstrated over 90% inhibition of AKT1 E17K for 24 hours in CDX models without causing detectable AKT2 inhibition or hyperglycemia.[3]
When designing xenograft studies with Akt1 inhibitors, it is crucial to consider the genetic background of the tumor models. Cell lines or patient-derived tissues with known activating mutations in the PI3K/Akt pathway are generally more sensitive to Akt inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing an Akt1 inhibitor in a xenograft model.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of an Akt1 inhibitor.
Caption: A typical experimental workflow for evaluating an Akt1 inhibitor in a xenograft model.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of A-443654 in two different xenograft models.
| Xenograft Model | Cell Line | Treatment | Dose | Administration Route | Duration | Outcome |
| 3T3-Akt1 Flank Tumor | 3T3-Akt1 | A-443654 | 7.5 mg/kg/day | Subcutaneous (s.c.), twice daily | 14 days | Statistically significant tumor growth inhibition compared to vehicle. |
| MiaPaCa-2 Xenograft | MiaPaCa-2 (Pancreatic Cancer) | A-443654 | 7.5 mg/kg/day | Subcutaneous (s.c.), twice daily | 14 days | Significant inhibition of tumor growth. |
Experimental Protocols
This section provides a detailed protocol for the administration of the Akt inhibitor A-443654 in a subcutaneous xenograft mouse model.
Materials:
-
A-443654 (or other Akt1 inhibitor)
-
Vehicle solution (e.g., 4% DMSO/40% HP-β-CD in water, pH 6.0)
-
Cancer cell line (e.g., 3T3-Akt1 or MiaPaCa-2)
-
Cell culture medium and supplements
-
Matrigel Basement Membrane Matrix (optional)
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium) at the desired concentration. A common concentration is 5 x 10^6 cells in 100 µL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to promote tumor formation. Keep the cell suspension on ice to prevent cell settling.
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of general health and treatment toxicity.
-
-
Treatment Administration (using A-443654 as an example):
-
Randomize the mice into treatment and control groups once the average tumor volume reaches a predetermined size (e.g., ~200 mm³).
-
Prepare a fresh stock solution of A-443654 in the appropriate vehicle on each day of dosing.
-
For the treatment group, administer A-443654 subcutaneously at a dose of 7.5 mg/kg/day, divided into two daily injections (3.75 mg/kg per injection).
-
For the control group, administer an equivalent volume of the vehicle solution following the same schedule.
-
Continue the treatment for the specified duration (e.g., 14 days).
-
-
Study Endpoint and Tissue Collection:
-
Continue to monitor tumor volume and body weight during and after the treatment period.
-
The study endpoint may be a fixed time point or when tumors reach a maximum allowable size as per IACUC guidelines.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be weighed and then processed for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like p-Akt or p-GSK3β, or Western blotting).
-
Disclaimer: This protocol is a general guideline. Specific details such as cell numbers, inhibitor dosage, administration route, and treatment schedule may need to be optimized for different cell lines and inhibitors. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Akt1-IN-7: Determining Optimal Treatment Duration for Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Akt1-IN-7, an allosteric inhibitor of Akt1, for effective and optimal inhibition in a research setting. The following protocols and data have been synthesized from published research to aid in the design and execution of experiments involving this compound. For the purposes of these notes, "this compound" will be used to refer to the specific inhibitor of interest, while data from closely related allosteric inhibitors such as "Akt-1/2 Inhibitor" and "AKT inhibitor VIII" will be used to provide a robust understanding of its application.
Introduction to Akt1 and this compound
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a critical node in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes including cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of the Akt pathway is a common feature in many human cancers, making Akt1 a prime therapeutic target.[3]
This compound is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its activation.[4] This mode of inhibition offers a high degree of selectivity and can circumvent resistance mechanisms associated with ATP-competitive inhibitors.
Optimizing Treatment Conditions
The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line and the biological endpoint being measured. Therefore, it is crucial to perform dose-response and time-course experiments to determine the ideal conditions for each experimental system.
Recommended Starting Concentrations
Based on available data for similar allosteric Akt inhibitors, a general concentration range for initial experiments is between 0.1 µM and 10 µM .[4] For specific applications, the following concentrations have been reported:
-
Inhibition of Akt Phosphorylation: A starting range of 0.1 µM to 10 µM is recommended to observe a significant decrease in phosphorylated Akt (p-Akt).[4]
-
Inhibition of Cell Viability: The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between cell lines. For example, with a similar allosteric inhibitor, the IC50 for growth inhibition ranged from approximately 0.54 µM in NCI-H1563 cells to 22 µM in NCI-H1618 cells.[4]
-
Induction of Apoptosis: In C33A and MDA-MB-231 cell lines, concentrations between 1 µg/ml and 9 µM of similar allosteric inhibitors have been shown to induce apoptosis.[4]
Determining Optimal Treatment Duration
The time required to achieve maximal inhibition of Akt1 signaling can vary. It is recommended to perform a time-course experiment to identify the optimal treatment duration.
-
Short-Term Inhibition: Depletion of phosphorylated Akt at key residues (Thr308 and Ser473) can occur within hours of treatment with an allosteric inhibitor.[2]
-
Extended Inhibition: For studies involving downstream effects or long-term cellular responses, longer incubation times may be necessary. For example, significant reduction in p-Akt (Ser473) has been observed after 10 hours of treatment with the allosteric inhibitor MK-2206.[2] In some cell culture systems, continuous exposure to the inhibitor, with media changes every 48-72 hours, has been employed.[1]
A suggested time-course experiment could include time points such as 1, 6, 12, and 24 hours to capture both early and late responses to this compound treatment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for allosteric Akt1 inhibitors, providing a reference for experimental design and data interpretation.
| Inhibitor Name | Target | IC50 | Reference(s) |
| Akt-1/2 Inhibitor (Akti-1/2) | pAkt1 (Thr308) | 300 nM | [2] |
| pAkt1 (Ser473) | 1.3 µM | [2] | |
| AKT inhibitor VIII | Akt1 | 58 nM | [5] |
| Akt2 | 210 nM | [5] | |
| Akt3 | 2.12 µM | [5] |
| Application | Cell Line Examples | Concentration Range | Observed Effect | Reference(s) |
| Inhibition of Akt Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-Akt (Ser473 and Thr308) | [4] |
| Inhibition of Cell Viability | NCI-H1563, NCI-H1618, NCI-H1623 | IC50 ≈ 0.54 µM - 22 µM | Growth inhibition | [4] |
| T-ALL cell lines | 60 nM - 900 nM | IC50 for cell death | [4] | |
| Induction of Apoptosis | C33A, MDA-MB-231 | 1 µg/ml - 9 µM | Increased apoptosis | [4] |
| T-cell Proliferation & Survival | CD8+ T cells | 2.2 µmol/L | Enhanced central memory T-cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal use of this compound.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[4]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01, 0.1, 1, 10, 25, and 50 µM.[4] Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt1 Inhibition
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of Akt1 and its downstream targets.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-GSK3β, anti-p-PRAS40, anti-p-S6, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the determined time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run at 120V for 1-1.5 hours.[6]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Troubleshooting
-
No or weak inhibition of Akt phosphorylation:
-
Suboptimal inhibitor concentration: Perform a dose-response experiment with a wider range of concentrations.[4]
-
Short incubation time: Increase the incubation time. A time-course experiment is recommended.[4]
-
Degraded inhibitor: Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[4]
-
-
High levels of cell death at expected inhibitory concentrations:
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of Akt1 signaling in their specific area of interest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Akti-1/2 in Combination with Chloroquine in Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, including ovarian cancer, making it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, is a central node in this pathway.[1] While Akt inhibitors have shown promise, their efficacy as monotherapy can be limited by resistance mechanisms. One such mechanism is the induction of cytoprotective autophagy, a cellular process of self-digestion that can promote cell survival under stress.[2]
This document provides detailed application notes and protocols for investigating the combination of Akti-1/2, an allosteric inhibitor of AKT1 and AKT2, with chloroquine, an inhibitor of autophagy.[2] The combination of an Akt inhibitor with an autophagy inhibitor has been shown to have synergistic effects in reducing the viability of ovarian cancer cells.[2] These protocols are intended to guide researchers in the preclinical evaluation of this combination therapy.
Signaling Pathway and Drug Mechanism of Action
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Akti-1/2 inhibits the activity of Akt, which in turn can lead to the induction of autophagy as a survival mechanism.[2] Chloroquine blocks autophagy by inhibiting the fusion of autophagosomes with lysosomes, preventing the degradation of cellular components and leading to the accumulation of autophagosomes.[3] The dual blockade of Akt signaling and autophagy results in enhanced cancer cell death.[2]
Quantitative Data Summary
The combination of Akti-1/2 and chloroquine has been shown to synergistically reduce the viability of ascites-derived epithelial ovarian cancer (EOC) cells.[2] The data below summarizes the effects of the individual agents and their combination on cell viability, as well as the combination index (CI) values, where a CI < 1 indicates synergy.[2]
| Treatment Group | Cell Viability Reduction (%) | Combination Index (CI) | Synergy |
| Akti-1/2 (EC50) | 35-50% | - | - |
| Chloroquine (50 µM) | 35-50% | - | - |
| Akti-1/2 + Chloroquine | 70-95% | 0.56 - 1.05 | Synergistic to Additive |
Table 1: Summary of the synergistic effects of Akti-1/2 and chloroquine on the viability of ascites-derived ovarian cancer cells. Data are compiled from a study by Correa et al.[2]
Experimental Protocols
Cell Culture of Ascites-Derived Ovarian Cancer Cells
This protocol describes the culture of primary epithelial ovarian cancer (EOC) cells derived from patient ascites and the iOvCa147-E2 cell line.
Materials:
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Primary ascites-derived EOC cells and the iOvCa147-E2 cell line are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[1]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
For subculturing, cells are washed with PBS, and then incubated with Trypsin-EDTA to detach the cells.
-
The cell suspension is neutralized with complete medium, centrifuged, and the cell pellet is resuspended in fresh medium for plating.
Cell Viability (alamarBlue) Assay
This protocol details the use of the alamarBlue assay to assess the viability of ovarian cancer cells following treatment with Akti-1/2 and chloroquine.
Materials:
-
Ovarian cancer cells (e.g., iOvCa147-E2 or primary EOC cells)
-
96-well plates
-
Akti-1/2 (stock solution in DMSO)
-
Chloroquine (stock solution in water)
-
alamarBlue HS reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of Akti-1/2, chloroquine, or the combination of both. Include a vehicle control (DMSO). For the combination treatment, individual sample EC50 values for Akti-1/2 and a fixed concentration of chloroquine (e.g., 50 µM) can be used.[1]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Following incubation, add alamarBlue HS reagent to each well at 10% of the total volume.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Normalize the viability readings to the vehicle control.
Western Blot Analysis of Akt Signaling
This protocol is for the detection of changes in the Akt signaling pathway in response to treatment with Akti-1/2 and chloroquine.
Materials:
-
Ovarian cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with Akti-1/2, chloroquine, or the combination for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualized Workflows and Relationships
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Note: Akt1-IN-7 is a recently identified, potent inhibitor of Akt1 with an IC50 of less than 15 nM. As detailed research articles on its specific application in drug resistance are not yet widely available, these application notes and protocols are based on the established use of other well-characterized, selective Akt1 inhibitors (e.g., A-674563, Ipatasertib) which are expected to have a similar mechanism of action.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Akt1 (Protein Kinase Bα), a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt pathway is a common feature in many human cancers and is frequently associated with the development of resistance to chemotherapy and targeted therapies.[2]
Mechanism of Action:
This compound, like other ATP-competitive Akt inhibitors, is presumed to bind to the ATP-binding pocket of Akt1, preventing its phosphorylation and activation.[2] Activated Akt promotes cell survival and drug resistance by phosphorylating a variety of downstream substrates that inhibit apoptosis and promote cell cycle progression.[3] By selectively inhibiting Akt1, this compound can be utilized as a tool to investigate the specific role of this isoform in drug resistance mechanisms and to explore its potential for re-sensitizing resistant cancer cells to therapeutic agents.
Applications in Drug Resistance Research
-
Investigating the Role of Akt1 in Acquired Drug Resistance: Elucidate whether hyperactivation of the Akt1 pathway is a mechanism of acquired resistance to specific anti-cancer drugs.
-
Sensitizing Cancer Cells to Chemotherapy or Targeted Therapy: Evaluate the potential of this compound to overcome drug resistance by co-administering it with other therapeutic agents.[4]
-
Identifying Biomarkers of Response: Determine which genetic or protein expression profiles (e.g., PTEN loss, PIK3CA mutations) correlate with sensitivity to Akt1 inhibition.[5]
-
Elucidating Downstream Signaling Pathways: Map the specific downstream effectors of Akt1 that contribute to a drug-resistant phenotype.
Data Presentation: Efficacy of Selective Akt1 Inhibitors
The following tables summarize the in vitro efficacy of selective Akt1 inhibitors in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Selective Akt1 Inhibitor A-674563 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SW684 | Soft Tissue Sarcoma | 0.22 | 48-hour treatment |
| SKLMS1 | Soft Tissue Sarcoma | 0.35 | 48-hour treatment |
| U937 | Histiocytic Lymphoma | Not specified, but cytotoxic | Induces apoptosis |
| A375 | Melanoma | Potent inhibition at nM concentrations | Anti-proliferative and cytotoxic |
Data sourced from MedchemExpress product information sheet for A-674563.[6]
Table 2: IC50 Values of Pan-Akt Inhibitor Ipatasertib in Breast Cancer Cell Lines
| Cell Line | PIK3CA/PTEN Status | IC50 (µM) |
| KPL-4 | PIK3CA Mutant | ~0.5 - 1.0 |
| MCF-7 | PIK3CA Mutant | ~1.0 - 5.0 |
| MDA-MB-231 | WT | >10 |
| MDA-MB-468 | PTEN Null | ~1.0 - 5.0 |
Data adapted from a study on the antiproliferative activity of ipatasertib.[7] Cancer cell lines with alterations in PTEN or PIK3CA have been shown to be more sensitive to Akt inhibition.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 and Synergistic Effects
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound and assess its synergistic effects with another anti-cancer drug using a colorimetric assay like the MTT assay.
Materials:
-
Cancer cell line of interest (drug-sensitive and resistant variants if available)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Chemotherapeutic or targeted agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
IC50 Determination: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Synergy Study: Treat cells with varying concentrations of this compound, the second drug, and the combination of both.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
For synergy studies, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.[7]
-
Protocol 2: Western Blotting for Analysis of Akt Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
Preparing Stock Solutions of Akt1-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Akt1-IN-7, a potent inhibitor of the Akt1 kinase. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development settings.
Introduction to this compound
Akt1 (also known as Protein Kinase Bα) is a serine/threonine-protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed to specifically target Akt1, offering a valuable tool for studying its biological functions and for potential therapeutic development.
The proper preparation of this compound stock solutions is the foundational step for any in vitro or in vivo studies. The concentration, solvent, and storage conditions of the stock solution can significantly impact the compound's stability and activity, thereby influencing the experimental outcomes.
This compound Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Molecular Weight | 596.66 g/mol |
| Chemical Formula | C₃₄H₂₉FN₁₀ |
| CAS Number | 3034255-09-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Recommended Solvents and Storage Conditions
The choice of solvent and storage conditions are critical for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Primary Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution. |
| Storage of Solid Compound | The solid (powder) form of this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years. |
| Storage of Stock Solution | This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year). For short-term storage (up to one month), -20°C is acceptable. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Step 1: Calculation
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the following formula to calculate the mass of this compound required:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 596.66 g/mol / 1000 = 5.967 mg
Step 2: Weighing the Compound
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
Step 4: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Preparing Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
Step 1: Serial Dilution
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is recommended to perform an intermediate dilution step to ensure accuracy. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
Step 2: Vehicle Control
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer as is present in the highest concentration of the this compound working solution.
Visualizations
Akt Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, highlighting the position of Akt1.
Troubleshooting & Optimization
Akt1-IN-7 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the Akt1 inhibitor, Akt1-IN-7, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the Akt1 serine/threonine kinase, a key node in the PI3K/Akt/mTOR signaling pathway that governs cell survival, proliferation, and metabolism.[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound. This inherent hydrophobicity can lead to poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can precipitate out of solution. This precipitation can lead to inaccurate dosing, loss of biological activity, and potential cytotoxicity from the precipitate itself.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of hydrophobic inhibitors like this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to the cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: High concentrations of DMSO can be toxic to cells and may also have off-target effects on cellular signaling pathways.[5] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v).[2][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: Precipitation of hydrophobic compounds upon dilution into aqueous media is a common challenge.[7] Here are several strategies to mitigate this issue:
-
Prepare a High-Concentration Stock Solution: This allows for smaller volumes of the stock to be added to the media, keeping the final DMSO concentration low.[6]
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, create an intermediate dilution in a small volume of serum-free media or PBS first. Then, add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.[2][8]
-
Pre-warm the Media: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[2] Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
Proper Mixing: After adding the inhibitor to the media, mix thoroughly by gentle vortexing or inverting the tube several times.
-
Visual Inspection: Always visually inspect the media for any signs of precipitation (cloudiness, particles) before adding it to your cells.
Q5: Does the presence of serum in the culture medium affect the solubility of this compound?
A5: The presence of serum proteins, such as albumin, can influence the solubility and bioavailability of hydrophobic compounds.[9] Serum proteins can bind to hydrophobic molecules, which can either increase their apparent solubility or reduce their free concentration, potentially affecting their biological activity.[9][10] The effect of serum can be compound- and concentration-dependent. It is advisable to determine the optimal working concentration of this compound in your specific cell culture medium, both with and without serum, if applicable to your experimental design.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound.
Visualizing the Problem and the Workflow
If you observe precipitation after adding this compound to your cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
-
Review Your Stock Solution Preparation:
-
Question: How was the this compound stock solution prepared?
-
Guidance: Ensure that the stock solution was prepared in high-purity, anhydrous DMSO at a high concentration (e.g., 10 mM). The powder should be completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[2] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Optimize Your Dilution Method:
-
Question: How are you diluting the this compound stock solution into the cell culture media?
-
Guidance: Avoid direct dilution of the concentrated stock into the full volume of media. Employ a serial dilution strategy. First, create an intermediate dilution in a small volume of serum-free medium or PBS. Then, add this to the final volume of complete, pre-warmed (37°C) medium.[2]
-
-
Evaluate the Final Concentration of this compound:
-
Question: What is the final concentration of this compound in your experiment?
-
Guidance: If you are using a high concentration, you are more likely to encounter precipitation. It is essential to perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
-
-
Verify the Final DMSO Concentration:
-
Question: What is the final concentration of DMSO in your cell culture media?
-
Guidance: High DMSO concentrations can be toxic and may also contribute to precipitation of the compound as the solvent environment changes. Keep the final DMSO concentration at or below 0.1% (v/v).[6]
-
-
Determine the Kinetic Solubility:
-
Question: What is the actual solubility limit of this compound in your specific cell culture medium?
-
Guidance: If precipitation persists, it is advisable to experimentally determine the kinetic solubility of this compound in your specific medium. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions. A detailed protocol for this is provided below.
-
Quantitative Data Summary
| Inhibitor | Target(s) | Solubility in DMSO |
| Akti-1/2 (Akt Inhibitor VIII) | Akt1/Akt2 | 22 mg/mL (39.88 mM)[11] |
| AKT-IN-1 | Allosteric Akt inhibitor | 11 mg/mL (32.03 mM)[12] |
Note: The solubility of this compound in DMSO and cell culture media should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as required)
-
Sterile 96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs, or a nephelometer.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Dispense into Plate: In a 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO dilution to triplicate wells. Include a DMSO-only control.
-
Add Media: Add your cell culture medium to each well to achieve the desired final concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Ensure the final DMSO concentration is consistent across all wells.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiments (e.g., 2, 24, or 48 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation.
-
Spectrophotometry/Nephelometry: Measure the absorbance or light scattering in each well. A significant increase in absorbance or light scattering compared to the control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/light scattering is considered the kinetic solubility limit in your medium under these conditions.
Visualizations
Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Using this compound
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Akti-1/2 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. AKT-IN-1 | Akt | TargetMol [targetmol.com]
Technical Support Center: Akt1-IN-7 Dissolution
This technical support guide provides detailed protocols and troubleshooting advice for dissolving Akt1-IN-7 in DMSO and preparing aqueous working solutions with PBS for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound in PBS. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution in aqueous buffers like PBS is a common issue for many organic compounds that are highly soluble in DMSO but have poor aqueous solubility.[2] This occurs because the compound is not soluble in the final concentration of the mixed solvent system. To prevent this, it is crucial to ensure the final DMSO concentration in your aqueous solution is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[1] Additionally, a vigorous mixing method, such as vortexing while adding the DMSO stock to the PBS, can sometimes prevent precipitation.[2]
Q3: What is the maximum recommended storage time and temperature for this compound stock solutions in DMSO?
A3: For similar AKT inhibitors, it is recommended to aliquot the DMSO stock solution and store it at -20°C for up to one year or at -80°C for up to two years. It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in PBS | The compound has low solubility in the final DMSO/PBS mixture. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Add the DMSO stock solution to the PBS while vigorously vortexing the PBS solution.[2]- Perform a stepwise dilution to determine the maximum soluble concentration in your specific PBS/DMSO ratio.[2]- Consider using a different co-solvent if compatible with your experiment. |
| Compound does not fully dissolve in DMSO | The concentration is too high for the volume of DMSO used. | - Gently warm the solution (e.g., in a 37°C water bath) and sonicate until the compound is fully dissolved.- If it still does not dissolve, you may need to increase the volume of DMSO to lower the concentration. |
| Inconsistent experimental results | - The inhibitor may have degraded due to improper storage.- The final concentration of the inhibitor is not accurate due to precipitation. | - Use a fresh aliquot of the stock solution for each experiment.[1]- Avoid repeated freeze-thaw cycles.[1]- Visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, the solution should be remade. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution of this compound in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in the total volume of PBS. Ensure the final DMSO concentration does not exceed 0.1% to minimize toxicity and solubility issues.[1]
-
Place the required volume of PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the calculated volume of the this compound DMSO stock solution dropwise.[2]
-
Continue to vortex for an additional 30 seconds to ensure the solution is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider preparing a new solution with a lower final concentration or a slightly higher DMSO percentage if your experimental system allows.
-
Use the working solution immediately after preparation for best results.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Akt signaling pathway and the experimental workflow for preparing this compound solutions.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: The experimental workflow for dissolving this compound in DMSO and preparing a PBS working solution.
References
Akt1-IN-7 stability and storage conditions
Dieses technische Support-Center bietet umfassende Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Stabilität, Lagerung und Verwendung des Akt1-Inhibitors Akt1-IN-7. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um häufig auftretende Probleme bei Experimenten zu beheben.
Häufig gestellte Fragen (FAQs)
F1: Wie sollte this compound gelagert werden, um seine Stabilität zu gewährleisten?
A1: Für eine maximale Stabilität sollte this compound unter den folgenden Bedingungen gelagert werden. Die Stabilität von this compound als Feststoff und in Lösung ist entscheidend für reproduzierbare experimentelle Ergebnisse.
| Form | Lagertemperatur | Stabilität | Empfehlungen |
| Feststoff | -20°C | ≥ 4 Jahre (basierend auf ähnlichen Inhibitoren) | In einem dicht verschlossenen Gefäß an einem trockenen und dunklen Ort aufbewahren. |
| DMSO-Stammlösung | -20°C | Bis zu 1 Monat | Aliquotieren, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. |
| -80°C | Bis zu 1 Jahr | Für die Langzeitlagerung wird das Aliquotieren und Lagern bei -80°C empfohlen. | |
| Wässrige Lösungen | Raumtemperatur | Nicht empfohlen für die Lagerung über einen Tag | Wässrige Arbeitslösungen sollten unmittelbar vor Gebrauch frisch aus der Stammlösung hergestellt werden. |
F2: Wie löse ich this compound für In-vitro-Experimente auf?
A2: this compound ist in organischen Lösungsmitteln wie DMSO und Dimethylformamid (DMF) löslich. Für zellbasierte Assays ist DMSO das am häufigsten verwendete Lösungsmittel.
Protokoll zur Rekonstitution:
-
Vorbereitung der Stammlösung: Lösen Sie this compound in wasserfreiem DMSO, um eine hochkonzentrierte Stammlösung (z. B. 10 mM) herzustellen. Um die Auflösung zu unterstützen, kann das Röhrchen kurz auf 37°C erwärmt und in einem Ultraschallbad behandelt werden.[1]
-
Lagerung der Stammlösung: Aliquotieren Sie die Stammlösung in kleine Volumina und lagern Sie sie bei -20°C oder -80°C.[1]
-
Herstellung der Arbeitslösung: Verdünnen Sie die DMSO-Stammlösung unmittelbar vor dem Gebrauch mit dem entsprechenden Zellkulturmedium auf die gewünschte Endkonzentration.
-
Lösungsmittelkontrolle: Es ist wichtig sicherzustellen, dass die Endkonzentration von DMSO im Kulturmedium niedrig gehalten wird (typischerweise ≤ 0,1 %), um lösungsmittelinduzierte Toxizität zu vermeiden. Führen Sie immer eine Vehikelkontrolle (nur DMSO) in Ihren Experimenten durch.[1]
Leitfaden zur Fehlerbehebung
Problem 1: Keine oder nur schwache Hemmung der Akt-Phosphorylierung im Western Blot.
-
Mögliche Ursache 1: Suboptimale Inhibitorkonzentration.
-
Lösung: Führen Sie ein Dosis-Wirkungs-Experiment mit einem breiteren Konzentrationsbereich von this compound durch, um die optimale Konzentration für Ihre spezifische Zelllinie und experimentellen Bedingungen zu bestimmen.[1]
-
-
Mögliche Ursache 2: Falsche Handhabung oder Abbau des Inhibitors.
-
Lösung: Stellen Sie sicher, dass der Inhibitor korrekt gelagert wurde und vermeiden Sie wiederholte Gefrier-Auftau-Zyklen der Stammlösung. Bereiten Sie bei Verdacht auf einen Abbau eine frische Stammlösung aus dem festen Pulver vor.
-
-
Mögliche Ursache 3: Probleme mit dem Western-Blot-Protokoll.
-
Lösung: Überprüfen und optimieren Sie Ihr Western-Blot-Protokoll. Stellen Sie sicher, dass Phosphatase-Inhibitoren im Lysepuffer enthalten sind, um die Dephosphorylierung von p-Akt nach der Zelllyse zu verhindern.
-
Problem 2: Hohe Zytotoxizität oder Zelltod bei erwarteten Hemmkonzentrationen.
-
Mögliche Ursache 1: Die Zelllinie ist sehr empfindlich gegenüber der Akt-Hemmung.
-
Lösung: Reduzieren Sie die Konzentration von this compound und/oder die Inkubationszeit. Führen Sie eine Zeitverlaufsstudie durch, um den frühesten Zeitpunkt zu ermitteln, an dem eine signifikante Hemmung der Akt-Phosphorylierung beobachtet wird.
-
-
Mögliche Ursache 2: Off-Target-Effekte.
-
Lösung: Obwohl allosterische Inhibitoren im Allgemeinen spezifischer sind, können bei hohen Konzentrationen Off-Target-Effekte auftreten.[1] Senken Sie die Konzentration und bestätigen Sie, dass der beobachtete Phänotyp mit der Hemmung von p-Akt korreliert.
-
-
Mögliche Ursache 3: Lösungsmitteltoxizität.
-
Lösung: Stellen Sie sicher, dass die endgültige DMSO-Konzentration im Kulturmedium unter 0,1 % liegt. Führen Sie eine Vehikelkontrolle mit der höchsten verwendeten DMSO-Konzentration durch, um dessen Auswirkungen auf die Zellviabilität zu bewerten.[1]
-
Experimentelle Protokolle
Protokoll 1: Western Blot zur Analyse der Akt-Phosphorylierung
Dieses Protokoll beschreibt die Schritte zur Bestätigung der hemmenden Wirkung von this compound auf die Phosphorylierung von Akt an Ser473 und Thr308.
-
Zellbehandlung: Säen Sie die Zellen aus und lassen Sie sie über Nacht anhaften. Behandeln Sie die Zellen für die gewünschte Dauer mit verschiedenen Konzentrationen von this compound (z. B. 0,1, 1, 10 µM) und einer Vehikelkontrolle (DMSO).
-
Zelllyse: Waschen Sie die Zellen nach der Behandlung mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.[1]
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA- oder Bradford-Assay.[1]
-
Probenvorbereitung: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit Laemmli-Probenpuffer und kochen Sie sie 5 Minuten lang bei 95-100°C.[1]
-
SDS-PAGE und Transfer: Trennen Sie die Proteinproben auf einem SDS-Polyacrylamid-Gel und übertragen Sie sie auf eine PVDF- oder Nitrozellulosemembran.[1]
-
Blockierung: Blockieren Sie die Membran 1 Stunde lang bei Raumtemperatur mit 5 % fettfreier Trockenmilch oder BSA in TBST.[1]
-
Inkubation mit primären Antikörpern: Inkubieren Sie die Membran über Nacht bei 4°C mit primären Antikörpern gegen p-Akt (Ser473), p-Akt (Thr308) und Gesamt-Akt.
-
Inkubation mit sekundären Antikörpern: Waschen Sie die Membran mit TBST und inkubieren Sie sie 1 Stunde lang bei Raumtemperatur mit einem geeigneten HRP-konjugierten sekundären Antikörper.
-
Detektion: Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat und visualisieren Sie die Banden mit einem Imaging-System.
Logischer Arbeitsablauf zur Fehlerbehebung
Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei Experimenten mit this compound.
PI3K/Akt-Signalweg
Der PI3K/Akt-Signalweg ist ein intrazellulärer Signalweg, der für die Regulierung des Zellzyklus, des Zellüberlebens, des Wachstums und des Stoffwechsels von entscheidender Bedeutung ist. Akt1 ist eine zentrale Kinase in diesem Weg.
Abbildung 2: Vereinfachter PI3K/Akt-Signalweg mit dem Angriffspunkt von this compound.
References
Potential off-target effects of Akt1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt1-IN-7, a novel inhibitor of the Akt1 kinase. The following information is designed to help users identify and address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of Akt1, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] By blocking the kinase activity of Akt1, this compound is designed to disrupt downstream signaling, leading to the inhibition of cell proliferation and survival.
Q2: What are the known off-targets for Akt inhibitors in general?
Due to the high degree of homology in the ATP-binding site among kinases, especially within the same family, achieving absolute specificity can be challenging. For many Akt inhibitors, the most common off-targets are other members of the AGC kinase family, such as PKA and PKC.[3][4] For example, the Akt inhibitor A-443654 is 40-fold more selective for Akt over PKA.[3] Less selective inhibitors may also interact with kinases in other families, such as the CMGC family (e.g., cyclin-dependent kinases).[3]
Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical aspect of inhibitor validation. Several experimental strategies can be employed:
-
Use of a structurally distinct inhibitor: If a different Akt1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a drug-resistant mutant of Akt1 should rescue the on-target effects but not the off-target effects.
-
Knockdown/knockout studies: Silencing the expression of Akt1 (e.g., using siRNA or CRISPR) should phenocopy the effects of this compound if the phenotype is on-target.
-
Dose-response analysis: On-target effects should correlate with the IC50 value of the inhibitor for Akt1, while off-target effects may only appear at higher concentrations.[5]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
-
Potential Cause 1: Off-target kinase inhibition.
-
Potential Cause 2: Activation of a compensatory signaling pathway.
-
Troubleshooting Step: Use western blotting to probe the phosphorylation status of key nodes in related signaling pathways (e.g., MAPK/ERK, JNK). Inhibition of the Akt pathway can sometimes lead to the activation of feedback loops.
-
-
Potential Cause 3: Non-kinase off-target effects.
-
Troubleshooting Step: Consider chemical proteomics approaches to identify non-kinase binding partners of this compound.[8]
-
Issue 2: Discrepancy between in vitro potency (IC50) and cellular activity.
-
Potential Cause 1: Poor cell permeability.
-
Troubleshooting Step: Assess the cell permeability of this compound using a cellular thermal shift assay (CETSA) or by measuring the inhibition of Akt1 phosphorylation in intact cells via western blot.
-
-
Potential Cause 2: High intracellular ATP concentration.
-
Troubleshooting Step: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the high concentration of ATP in cells. Consider using an allosteric inhibitor as a control if available.
-
-
Potential Cause 3: Compound degradation or metabolism.
-
Troubleshooting Step: Evaluate the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents a hypothetical selectivity profile for this compound against a panel of related kinases. The data is for illustrative purposes and is based on typical selectivity profiles of known Akt inhibitors.
| Kinase | Family | IC50 (nM) | Selectivity (Fold vs. Akt1) |
| Akt1 | AGC | 10 | 1 |
| Akt2 | AGC | 25 | 2.5 |
| Akt3 | AGC | 40 | 4 |
| PKA | AGC | 500 | 50 |
| PKCα | AGC | 800 | 80 |
| ROCK1 | AGC | 1200 | 120 |
| CDK2 | CMGC | >10,000 | >1000 |
| ERK2 | CMGC | >10,000 | >1000 |
Table 2: Troubleshooting Unexpected Western Blot Results
| Observation | Potential Interpretation | Recommended Next Steps |
| No decrease in phosphorylation of direct Akt1 substrates (e.g., GSK3β, PRAS40). | 1. This compound is not cell-permeable. 2. The concentration of this compound is too low. 3. The Akt pathway is not active in your cell line. | 1. Perform a cellular target engagement assay. 2. Conduct a dose-response experiment. 3. Verify basal Akt activity in your cell line. |
| Phosphorylation of a downstream component in a parallel pathway is affected (e.g., p-ERK). | This compound has an off-target in that parallel pathway. | 1. Consult your kinase profiling data. 2. Use a specific inhibitor for the suspected off-target to confirm. |
| Increased phosphorylation of an upstream kinase in the same pathway (e.g., p-PDK1). | Disruption of a negative feedback loop. | 1. Research known feedback mechanisms in the PI3K/Akt pathway. 2. Perform a time-course experiment. |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate buffer as specified by the service provider.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified, active human kinases (e.g., Eurofins, Reaction Biology).
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay. In a binding assay, this compound will compete with a labeled ligand for binding to each kinase. In an activity assay, the ability of this compound to inhibit the phosphorylation of a substrate by each kinase is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition at the tested concentration or as IC50/Ki values for a subset of inhibited kinases. This data can be used to calculate the selectivity of this compound.
Protocol 2: Validating On-Target Activity in Cells using Western Blotting
Objective: To confirm that this compound inhibits the phosphorylation of known Akt1 substrates in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for a specified time. If the basal Akt activity is low, you may need to stimulate the pathway with a growth factor (e.g., IGF-1, EGF).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated GSK3β (p-GSK3β Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Akt substrates should be observed with this compound treatment.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
Caption: Logical relationship diagram for differentiating on-target vs. off-target effects.
References
- 1. Gene - AKT1 [maayanlab.cloud]
- 2. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Akt1-IN-7 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Akt1-IN-7 for their experiments while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Akt1 kinase.[1] Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine kinase that plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is vital for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, making Akt1 a key therapeutic target. This compound functions by inhibiting the kinase activity of Akt1, thereby blocking downstream signaling that promotes cell survival and proliferation.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured. Based on its high potency (IC50: <15 nM for Akt1 inhibition), it is recommended to start with a dose-response experiment covering a broad range of concentrations.[1]
A suggested starting range for a dose-response experiment is from 0.1 nM to 1 µM . It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is effectively inhibiting Akt1 in my cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of Akt1 and its downstream targets.
-
Phospho-Akt1: A reduction in the phosphorylation of Akt1 at Serine 473 (p-Akt1 Ser473) is a primary indicator of target engagement.
-
Downstream Targets: Assess the phosphorylation status of downstream substrates of Akt, such as GSK3β (at Ser9) or PRAS40 (at Thr246). A decrease in the phosphorylation of these proteins will confirm the inhibition of the Akt signaling pathway.
-
Total Protein Levels: Always probe for total Akt1 and the total protein levels of downstream targets to ensure that the observed effects are due to changes in phosphorylation and not a decrease in the total protein amount.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | High sensitivity of the cell line: Some cell lines are inherently more sensitive to Akt1 inhibition. | Reduce the concentration range of this compound in your dose-response experiment. Shorten the incubation time (e.g., 24 hours instead of 48 or 72 hours). |
| Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects. | Lower the concentration of this compound and confirm that the observed cytotoxicity correlates with the inhibition of p-Akt1. If possible, perform a kinase panel screening to identify potential off-target interactions. | |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration in the cell culture medium is below 0.1%. Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. | |
| No or weak inhibition of Akt1 phosphorylation. | Suboptimal inhibitor concentration: The concentrations used may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. |
| Cellular conditions: Cells may be too confluent or not in the logarithmic growth phase, which can affect inhibitor efficacy. | Ensure that cells are seeded at an appropriate density and are actively proliferating during the experiment. | |
| Inhibitor degradation: Improper storage or handling of this compound may lead to its degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variability in results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. |
| Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Experimental Protocols
Here are detailed protocols for key experiments to determine the optimal concentration of this compound and assess its toxic effects.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Seed and treat cells with different concentrations of this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activity Measurement: After the treatment period, add the caspase-3/7 reagent directly to the wells. Incubate at room temperature for the recommended time.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the results to the number of cells or total protein concentration and compare the caspase activity in treated versus control cells.
DNA Fragmentation Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs, according to the manufacturer's protocol.
-
Staining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence in the nucleus, depending on the label used.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting a sufficient number of cells from multiple fields.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
Akt1-IN-7 experimental variability and reproducibility
Welcome to the technical support center for Akt1-IN-7, a potent and selective inhibitor of Akt1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Akt1 kinase, with a reported IC50 value of less than 15 nM.[1] It functions as an allosteric inhibitor, meaning it binds to a site on the Akt1 enzyme distinct from the ATP-binding pocket. This binding induces a conformational change that locks Akt1 in an inactive state, preventing its downstream signaling activities.[2][3] Allosteric inhibitors can offer greater selectivity compared to ATP-competitive inhibitors.[2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions for cell culture experiments, the final concentration of the solvent should be kept low (typically ≤0.1% v/v) to minimize solvent-induced toxicity.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line, the duration of the experiment, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the effective concentration for inhibiting Akt1 signaling without causing excessive cytotoxicity. A starting point for dose-response studies could range from 10 nM to 10 µM.
Q4: How can I confirm that this compound is inhibiting its target in my experiments?
The most direct method to confirm the on-target activity of this compound is to assess the phosphorylation status of Akt1 and its downstream substrates using Western blotting. A significant reduction in the phosphorylation of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308) relative to the total Akt1 protein levels indicates successful target engagement. Additionally, examining the phosphorylation status of downstream targets like GSK3β (at Serine 9) or PRAS40 (at Threonine 246) can provide further confirmation of pathway inhibition.
Q5: I am observing significant cell death at concentrations where I expect to see specific inhibition. What could be the cause?
High levels of cytotoxicity could be due to several factors:
-
On-target toxicity: Some cell lines are highly dependent on Akt1 signaling for survival, and its inhibition can lead to apoptosis.
-
Off-target effects: Although allosteric inhibitors are generally more selective, off-target effects can occur, especially at higher concentrations.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤0.1%).
To address this, consider performing a time-course experiment to see if shorter incubation times are sufficient to inhibit the pathway with less toxicity. Also, a careful dose-response analysis will help identify a therapeutic window where you observe target inhibition with minimal cell death.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in their experiments.
Issue 1: Weak or No Inhibition of Akt1 Signaling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Incorrect Handling and Storage | Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Short Incubation Time | The time required for this compound to exert its inhibitory effect can vary between cell types. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation period. |
| High Cell Density | High cell confluence can sometimes alter cellular signaling pathways and drug sensitivity. Ensure that cells are in the logarithmic growth phase and not overgrown. |
| Inhibitor Inactivation | Components in the cell culture medium, such as high serum concentrations, may bind to and inactivate the inhibitor. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your experimental design. |
| Feedback Loop Activation | Inhibition of the Akt pathway can sometimes trigger feedback mechanisms that reactivate upstream signaling, potentially masking the inhibitor's effect.[4][5][6][7] Monitor the phosphorylation status of upstream receptor tyrosine kinases (RTKs) to assess for feedback activation. |
Issue 2: High Background or Non-Specific Bands in Western Blot for p-Akt
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Ensure you are using a highly specific and validated antibody for phosphorylated Akt1 (S473 or T308). Check the antibody datasheet for recommended applications and dilutions. |
| Blocking Inefficiency | Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and block for a sufficient amount of time (e.g., 1 hour at room temperature). |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specific binding. |
| Lysate Preparation | Prepare cell lysates in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Keep samples on ice throughout the preparation process. |
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Standardize cell culture conditions, including cell passage number, seeding density, and growth medium. Mycoplasma contamination can also affect experimental outcomes. |
| Inhibitor Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to ensure consistent potency. |
| Assay Conditions | Maintain consistent assay parameters such as incubation times, temperatures, and reagent concentrations across all experiments. |
| Experimental Controls | Always include appropriate positive and negative controls in your experiments. A positive control could be cells stimulated with a growth factor to activate the Akt pathway, while a negative control would be vehicle-treated cells. |
Quantitative Data
The following table summarizes the known quantitative information for this compound.
| Parameter | Value | Reference |
| IC50 (Akt1) | <15 nM | [1] |
| Mechanism of Action | Allosteric Inhibitor | [2][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt1 Inhibition
This protocol outlines the general steps for assessing the inhibitory effect of this compound on Akt1 phosphorylation in cultured cells.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (S473), p-Akt (T308), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value for cell viability.
Visualizations
Below are diagrams to help visualize key concepts related to this compound experimentation.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak p-Akt Signal After Akt1-IN-7 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a weak phosphorylated-Akt (p-Akt) signal after treatment with Akt1-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, allosteric inhibitor of the Akt1 kinase.[1] Unlike ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation and function.[1][2] Specifically, this compound binds to the interface between the pleckstrin-homology (PH) and kinase domains of Akt1, locking the kinase in an inactive conformation and preventing its localization to the plasma membrane, which is a crucial step for its activation.[1][3]
Q2: What is the expected effect of this compound on p-Akt levels?
The primary role of this compound is to inhibit the activity of Akt1. This inhibition should lead to a decrease in the phosphorylation of Akt1 at its key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5] Consequently, a dose-dependent reduction in the p-Akt signal is the expected outcome when cells are treated with an effective concentration of this compound.
Q3: I am not observing a decrease in my p-Akt signal after this compound treatment. What are the potential reasons?
Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration and treatment duration for this compound can vary between cell lines.
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.
-
High Basal Akt Activation: The cell line used may have a very high basal level of Akt activation, requiring a higher concentration of the inhibitor to see a significant effect.
-
Feedback Mechanisms: Inhibition of Akt can sometimes trigger feedback loops that lead to the reactivation of the pathway.[6]
-
Antibody Issues: The p-Akt antibody may not be specific or sensitive enough.
-
Western Blotting Protocol: Suboptimal steps in the Western blotting protocol can lead to a failure to detect changes in p-Akt levels.
Q4: My p-Akt signal is weak or absent in both my control and treated samples. What should I do?
This issue likely points to a problem with the experimental setup rather than the inhibitor's effect. Key areas to troubleshoot include:
-
Low Protein Expression: The cell line may have low endogenous levels of Akt.
-
Sample Preparation: Inadequate lysis buffers, absence of phosphatase inhibitors, or repeated freeze-thaw cycles can lead to protein degradation or dephosphorylation.[7][8][9]
-
Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low for detection.[8][10]
-
Antibody Performance: The primary or secondary antibodies may be of poor quality or used at an incorrect dilution.
-
Western Blotting Technique: Inefficient protein transfer, improper blocking, or issues with the detection reagent can all lead to weak or no signal.[8]
Q5: What are the recommended concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound are cell-type dependent and should be determined empirically. However, a general starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM and a time-course experiment from 1 to 24 hours.
Q6: How can I validate that my p-Akt antibody is working correctly?
To validate your p-Akt antibody, you should:
-
Use a Positive Control: Treat a responsive cell line with a known activator of the Akt pathway, such as insulin or EGF, to induce a strong p-Akt signal.[5][11]
-
Check the Datasheet: Refer to the antibody datasheet for recommended positive controls and expected band size.
-
Compare with Total Akt: Always probe a parallel blot with an antibody for total Akt to ensure that the protein is present in your samples and that any changes observed are specific to the phosphorylated form.[12]
Q7: What are the critical steps in the Western blot protocol for detecting p-Akt?
For successful p-Akt detection, pay close attention to the following:
-
Sample Preparation: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of Akt.[8]
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for blocking, as milk contains phosphoproteins that can increase background noise.[10][12]
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to enhance signal detection.
-
Washing Steps: Perform thorough washes with TBST to minimize background.
-
Detection: Use a sensitive chemiluminescent substrate to detect low-abundance phosphorylated proteins.
Troubleshooting Guides
Problem 1: No Change in p-Akt Signal After this compound Treatment
If you do not observe the expected decrease in p-Akt levels after treating your cells with this compound, follow this troubleshooting guide.
Troubleshooting Workflow for Unchanged p-Akt Signal
Caption: Troubleshooting logic for unchanged p-Akt signal.
Problem 2: Weak or No p-Akt Signal in All Samples
If you are struggling with a weak or nonexistent p-Akt signal in both your control and treated samples, use the following guide.
Troubleshooting Workflow for Weak/No p-Akt Signal
Caption: Troubleshooting logic for weak or absent p-Akt signal.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| This compound Concentration | 1-20 µM (to be optimized) | Effective concentration is cell-type dependent. |
| Treatment Time | 1-24 hours (to be optimized) | Time to achieve maximal inhibition can vary. |
| Protein Loading (Western Blot) | 20-30 µg of total cell lysate | Ensures sufficient protein for detection of phosphorylated targets.[8] |
| Primary Antibody Dilution (p-Akt) | As per manufacturer's datasheet (typically 1:1000) | Optimal dilution ensures specificity and minimizes background. |
| Secondary Antibody Dilution | As per manufacturer's datasheet (typically 1:2000 - 1:5000) | Ensures strong signal without excessive background. |
Experimental Protocols
Detailed Protocol for p-Akt Western Blotting after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., p-Akt Ser473 or Thr308) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for p-Akt Detection
Caption: A typical experimental workflow for detecting p-Akt by Western blot after inhibitor treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Western Blot Results with Akt1-IN-7
Welcome to the technical support center for researchers utilizing Akt1-IN-7 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected results in Western blot analyses of the Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot?
This compound is a potent inhibitor of Akt1, a key protein kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[1] In a Western blot experiment, treatment with an effective dose of this compound is expected to decrease the phosphorylation of Akt1 at its key activation sites, serine 473 (Ser473) and threonine 308 (Thr308), without affecting the total Akt1 protein levels.
Q2: My Western blot shows no change or an increase in phosphorylated Akt (p-Akt) after treatment with this compound. What could be the reason?
This is a common issue that can arise from several factors related to the inhibitor's mechanism of action or experimental variables. Akt inhibitors can be broadly categorized into two types: allosteric and ATP-competitive inhibitors.
-
Allosteric Inhibitors: These inhibitors bind to a site other than the ATP-binding pocket, locking Akt in an inactive conformation and preventing its phosphorylation. With an effective allosteric inhibitor, you should observe a clear decrease in p-Akt levels.
-
ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding site of already phosphorylated (active) Akt, preventing it from phosphorylating its downstream targets. In some cases, these inhibitors can stabilize the phosphorylated form of Akt, leading to a seemingly unchanged or even increased p-Akt signal on a Western blot, while the downstream signaling is still inhibited.
Without a confirmed mechanism for this compound, it is crucial to assess the phosphorylation of downstream targets of Akt, such as GSK3β or PRAS40, to confirm the inhibitory effect. A decrease in the phosphorylation of these downstream targets would indicate that this compound is working as expected, even if p-Akt levels are not reduced.
Q3: The total Akt levels in my Western blot appear to be decreased after treatment with this compound. Is this expected?
Generally, Akt inhibitors are not expected to alter the total protein levels of Akt, especially after short-term treatment. A decrease in total Akt levels could be due to:
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation during sample preparation.
-
Loading Inaccuracies: Use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes. Normalize the total Akt band intensity to the loading control for accurate quantification.
-
Long-term Treatment Effects: Prolonged treatment with some inhibitors might indirectly lead to a decrease in the expression of certain proteins. Consider a time-course experiment to assess the optimal treatment duration.
Q4: I am observing non-specific bands or high background on my Western blot. How can I resolve this?
High background and non-specific bands can obscure your results. Here are some common causes and solutions:
-
Blocking: Inadequate blocking is a frequent cause. For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains phosphoproteins that can cause background.[2][3]
-
Antibody Concentration: The concentrations of both primary and secondary antibodies may be too high. Titrate your antibodies to determine the optimal dilution.
-
Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process.
Troubleshooting Guide
Here is a structured guide to troubleshoot unexpected Western blot results when using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in p-Akt (Ser473/Thr308) | This compound might be an ATP-competitive inhibitor. | - Assess the phosphorylation of downstream Akt targets (e.g., p-GSK3β, p-PRAS40). A decrease in their phosphorylation indicates successful inhibition. - Verify the bioactivity of your this compound lot. |
| Ineffective inhibitor concentration or treatment time. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to find the optimal treatment duration. | |
| Issues with sample preparation. | - Ensure the use of fresh phosphatase inhibitors in your lysis buffer to preserve phosphorylation.[3][4] | |
| Decreased total Akt levels | Unequal protein loading. | - Use a loading control (e.g., GAPDH, β-actin) and normalize total Akt levels. |
| Protein degradation. | - Add a fresh protease inhibitor cocktail to your lysis buffer.[5] | |
| Weak or no signal for p-Akt or total Akt | Low protein concentration in the sample. | - Load a higher amount of total protein per lane (20-40 µg is a common range).[3] |
| Suboptimal antibody dilution. | - Optimize the primary and secondary antibody concentrations. | |
| Inactive antibodies or detection reagents. | - Use fresh antibody dilutions and ensure detection reagents have not expired. | |
| High background or non-specific bands | Inadequate blocking. | - Use 5% BSA in TBST for blocking, especially for phospho-antibodies.[2] |
| Antibody concentration too high. | - Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | - Increase the number and duration of washes with TBST. |
Experimental Protocols
A detailed protocol for a typical Western blot experiment to assess the effect of this compound is provided below.
Detailed Western Blot Protocol for Akt Signaling Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
As a positive control for Akt activation, stimulate a set of cells with a known activator like insulin or EGF.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and the total Akt signal to the loading control.
-
Recommended Reagents and Concentrations
| Reagent | Recommended Concentration/Dilution |
| Primary Antibodies | |
| Rabbit anti-p-Akt (Ser473) | 1:1000 in 5% BSA/TBST |
| Rabbit anti-p-Akt (Thr308) | 1:1000 in 5% BSA/TBST |
| Rabbit anti-total Akt | 1:1000 in 5% BSA/TBST |
| Rabbit anti-p-GSK3β (Ser9) | 1:1000 in 5% BSA/TBST |
| Rabbit anti-total GSK3β | 1:1000 in 5% BSA/TBST |
| Mouse anti-β-actin (Loading Control) | 1:5000 in 5% milk/TBST |
| Secondary Antibodies | |
| Anti-rabbit IgG-HRP | 1:2000 - 1:10000 in 5% milk/TBST |
| Anti-mouse IgG-HRP | 1:2000 - 1:10000 in 5% milk/TBST |
| Other Reagents | |
| Protease Inhibitor Cocktail | As per manufacturer's instructions |
| Phosphatase Inhibitor Cocktail | As per manufacturer's instructions |
| Blocking Buffer | 5% BSA in TBST (for phospho-antibodies) or 5% non-fat dry milk in TBST |
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.
Troubleshooting Workflow for Unexpected Western Blot Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Navigating Akt1-IN-7: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Akt1-IN-7, ensuring experimental success hinges on the consistency and quality of the inhibitor. This technical support center provides essential guidance on lot-to-lot consistency, quality control, and troubleshooting common issues encountered during experimentation.
Lot-to-Lot Consistency: Understanding the Data
Maintaining consistency across different batches of this compound is paramount for reproducible research. While specific data for every lot is unique to the supplier's Certificate of Analysis (CoA), the following tables represent typical quality control parameters and acceptable ranges for high-quality this compound.
Table 1: Representative Physicochemical Properties of this compound
| Parameter | Specification | Representative Lot A | Representative Lot B |
| Appearance | White to off-white solid | Off-white solid | White solid |
| Molecular Weight | 540.0 g/mol | 540.0 g/mol | 540.0 g/mol |
| Purity (HPLC) | ≥98% | 99.2% | 98.8% |
| Solubility | ≥ 25 mg/mL in DMSO | > 25 mg/mL | > 25 mg/mL |
Table 2: Representative Biological Activity of this compound
| Parameter | Specification | Representative Lot A | Representative Lot B |
| IC₅₀ (Akt1) | ≤ 10 nM | 4.5 nM | 5.2 nM |
| IC₅₀ (Akt2) | Report | 150 nM | 165 nM |
| IC₅₀ (PKA) | > 10 µM | > 10 µM | > 10 µM |
Experimental Protocols: Ensuring Quality on Your Bench
Researchers can perform in-house quality control to validate the consistency and activity of this compound.
Protocol 1: Determination of this compound Potency (IC₅₀) using a Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
GSK3α peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 100 µM to 1 pM.
-
In a 96-well plate, add the kinase buffer, recombinant Akt1 enzyme, and the GSK3α peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for Akt1.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the Akt signaling pathway in a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., BT474, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of Akt and GSK3β phosphorylation.
Visualizing the Process: Diagrams and Workflows
To better understand the experimental context, the following diagrams illustrate the Akt signaling pathway, a typical quality control workflow, and a troubleshooting decision tree.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing high variability between my experimental replicates. What could be the cause?
A1: High variability can stem from several sources:
-
Inhibitor Precipitation: this compound, like many small molecules, can precipitate out of aqueous solutions, especially at higher concentrations or if not properly dissolved in DMSO first. Visually inspect your solutions for any precipitate. It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
Pipetting Errors: Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes.
-
Cellular Heterogeneity: Variations in cell density, passage number, or cell health can lead to inconsistent responses. Always use cells within a consistent passage range and ensure even seeding.
Q2: My Western blot results show incomplete inhibition of Akt phosphorylation, even at high concentrations of this compound. What should I check?
A2: This could be due to several factors:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase inhibitors to prevent dephosphorylation of your target proteins after cell lysis.
-
Antibody Issues: The primary antibody against phospho-Akt may not be sensitive enough or may be of poor quality. Always include a positive control (e.g., cells stimulated with a growth factor like insulin or EGF) to validate your antibody and experimental setup.
-
High Kinase Activity: In some cell lines, the basal level of Akt activity is extremely high, requiring higher concentrations of the inhibitor or longer incubation times to achieve complete inhibition.
-
Inhibitor Degradation: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Q3: I am observing unexpected cellular effects that are not consistent with Akt1 inhibition. Could this be due to off-target effects?
A3: Yes, off-target effects are a possibility with any kinase inhibitor. While this compound is reported to be selective for Akt1, it can inhibit other kinases, particularly at higher concentrations.
-
Perform a Dose-Response: Carefully titrate the concentration of this compound to find the lowest effective concentration that inhibits Akt1 phosphorylation without causing other widespread effects.
-
Use a Second Inhibitor: To confirm that the observed phenotype is due to on-target Akt1 inhibition, use a structurally different Akt inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Consult Kinome Profiling Data: If available from the supplier or in the literature, review the kinome-wide selectivity profile of this compound to identify potential off-targets.
Q4: What is the best way to prepare and store this compound stock solutions?
A4:
-
Dissolving: this compound is typically soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in 100% DMSO. Gentle warming or sonication may be required to fully dissolve the compound.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods, as its stability may be reduced.
Minimizing non-specific binding of Akt1-IN-7
Welcome to the technical support center for Akt1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing non-specific binding when using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the serine/threonine-protein kinase Akt1. Akt1 is a key component of the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Dysregulation of the Akt pathway is implicated in various diseases, including cancer.[3][6][7] this compound is designed to bind to Akt1, inhibiting its kinase activity and thereby blocking downstream signaling.
Q2: What are non-specific binding and off-target effects, and why are they a concern with inhibitors like this compound?
A2: Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target, Akt1. This can include binding to other proteins, lipids, or even the plasticware used in experiments, leading to high background signals and inaccurate data.[8][9]
Off-target effects occur when this compound interacts with and modulates the activity of other proteins besides Akt1.[10][11] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a misinterpretation of the inhibitor's biological effects.[10][12] Minimizing both non-specific binding and off-target effects is critical for obtaining reliable and interpretable results.
Q3: How can I differentiate between a true on-target effect and a non-specific or off-target effect of this compound?
A3: Differentiating between on-target and off-target effects is a critical aspect of working with small molecule inhibitors.[10][11] A multi-faceted approach is recommended:
-
Use a structurally unrelated inhibitor: Treat your cells with a different inhibitor that also targets Akt1 but has a distinct chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.[10]
-
Perform a dose-response curve: A clear, dose-dependent effect that correlates with the known IC50 of this compound for Akt1 suggests on-target activity.[10]
-
Conduct a rescue experiment: If possible, transfect cells with a mutant form of Akt1 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly indicates an on-target mechanism.[10]
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to Akt1 in a cellular context.[10]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide addresses common issues related to non-specific binding that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High background in Western Blots or ELISAs | Insufficient blocking of the membrane or plate. | Optimize Blocking: Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] |
| Suboptimal antibody concentrations. | Antibody Titration: Perform a titration experiment to determine the optimal primary and secondary antibody concentrations that provide a good signal-to-noise ratio.[9] | |
| Inadequate washing steps. | Improve Washing: Increase the number and duration of washes with a buffer containing a mild detergent like Tween-20 (e.g., 3 x 10-minute washes with TBST).[9] | |
| Inconsistent results in cell-based assays | Non-specific binding of this compound to cell culture plates or other surfaces. | Use of Detergents: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to disrupt hydrophobic interactions.[13][14] |
| Hydrophobic or electrostatic interactions of this compound with cellular components. | Buffer Optimization: Adjust the pH of your assay buffer to be near the isoelectric point of Akt1 to minimize charge-based interactions. Increase the ionic strength of the buffer by adding salt (e.g., 150 mM NaCl) to shield electrostatic interactions.[8][13] | |
| The inhibitor is sticking to plasticware. | Pre-treat plasticware: Pre-treating plates and tips with a blocking agent like BSA can help reduce the binding of the inhibitor to these surfaces.[8] | |
| High signal in negative controls (e.g., no-enzyme or no-substrate controls) in kinase assays | This compound is interacting with assay components other than Akt1. | Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) to determine the baseline signal. |
| The labeled substrate is binding non-specifically to the assay plate or other components. | Use Blocking Agents: Add a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1% to the assay buffer to reduce non-specific binding of both the inhibitor and the substrate.[13][14] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol is for assessing the inhibition of Akt1 phosphorylation by this compound in a cellular context.
-
Cell Culture and Treatment:
-
Plate your chosen cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time. Include a vehicle-only control (e.g., DMSO).[15]
-
For robust signaling, you may stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or 100 nM insulin) for 15-30 minutes before harvesting.[15]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts, add Laemmli buffer, and denature by boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[15]
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified Akt1.
-
Assay Buffer Preparation: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT) and add 0.1% BSA to minimize non-specific binding.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add the purified active Akt1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., a GSK3-derived peptide) and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP or an antibody-based method (e.g., ELISA) that detects the phosphorylated peptide.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against Akt Isoforms
| Kinase | IC50 (nM) |
| Akt1 | 15 |
| Akt2 | 250 |
| Akt3 | 400 |
This table illustrates the selectivity of this compound, with a significantly lower IC50 for Akt1 compared to the other isoforms.
Table 2: Troubleshooting Western Blot Data
| Condition | Phospho-Akt Signal | Total Akt Signal | Interpretation |
| Vehicle Control | +++ | +++ | Baseline Akt activity. |
| This compound (10 nM) | ++ | +++ | Partial inhibition of Akt phosphorylation. |
| This compound (100 nM) | + | +++ | Strong inhibition of Akt phosphorylation. |
| High Background | ++++ | ++++ | Potential non-specific antibody binding. |
This table provides an example of expected Western blot results and how to interpret potential issues like high background.
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Akt1-IN-7 degradation in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt1-IN-7. The information focuses on the stability and potential degradation of the inhibitor in solution over time to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can be stable for up to three years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting this compound to create a high-concentration stock solution.[2] When preparing working solutions for cell-based assays, the stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is an inhibitor of Akt1 (also known as Protein Kinase B), a serine/threonine-specific protein kinase. Akt1 is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4][5][6] By inhibiting Akt1, this compound blocks these downstream signaling events, which is relevant for research in areas like cancer, where this pathway is often hyperactivated.[4][5][7]
Q4: Is there specific data on the degradation rate of this compound in solution?
A4: Currently, there is limited publicly available, peer-reviewed data specifically detailing the degradation kinetics of this compound in various solutions over time. Stability can be influenced by several factors including the solvent used, storage temperature, pH, and exposure to light. For critical experiments, it is best practice to perform your own stability assessment or use freshly prepared solutions.
Troubleshooting Guides
Q1: I am observing inconsistent or weaker-than-expected activity of this compound in my experiments. What could be the cause?
A1: Inconsistent activity is often linked to the degradation of the inhibitor in solution. Consider the following potential causes and solutions:
-
Cause 1: Improper Storage. Stock solutions may have degraded due to storage at an incorrect temperature or for an extended period.
-
Solution: Always store aliquots at -80°C for long-term use and at -20°C for short-term use.[1] Avoid storing stock solutions at 4°C for more than a day. Use a fresh aliquot for each experiment.
-
-
Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can accelerate compound degradation.
-
Cause 3: Contaminated Solvent. The solvent (e.g., DMSO) used for reconstitution may have absorbed moisture, which can hydrolyze the compound over time.
-
Solution: Use high-purity, anhydrous-grade DMSO. Keep the solvent bottle tightly sealed and consider using a desiccant for storage.[2]
-
-
Cause 4: Instability in Aqueous Media. Small molecule inhibitors can be unstable in aqueous buffers or cell culture media, especially over long incubation periods.
-
Solution: Prepare working dilutions in aqueous media immediately before use. For long-duration experiments, consider the stability of the compound under your specific assay conditions (pH, temperature) and replenish the compound if necessary.
-
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation indicates that the compound has crashed out of solution, which can happen if its solubility limit is exceeded or if the solvent quality is poor.
-
Cause 1: Exceeded Solubility. The concentration of the inhibitor in the working solution may be too high for the chosen solvent or buffer.
-
Solution: Check the solubility information on the technical data sheet. You may need to gently warm the solution (not exceeding 50°C) or use sonication to aid dissolution.[2] If precipitation occurs in your final working dilution, you may need to lower the final concentration or add a small amount of a co-solvent, ensuring it does not affect your experimental system.
-
-
Cause 2: Temperature Effects. The compound may be less soluble at lower temperatures.
-
Solution: Ensure the compound is fully dissolved at room temperature before making further dilutions or adding it to a colder experimental setup. Allow solutions to equilibrate to the experimental temperature.
-
Data Presentation: Stability and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1][2] |
Table 2: Illustrative Degradation Profile of an Akt Inhibitor (e.g., this compound)
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound and is intended to demonstrate how stability data might be presented. Users should perform their own stability analysis for their specific experimental conditions.
| Solvent | Storage Condition | Time (Days) | Remaining Compound (%) |
| DMSO | -80°C | 30 | >99% |
| 90 | >98% | ||
| 180 | >97% | ||
| DMSO | -20°C | 7 | >99% |
| 30 | ~95% | ||
| 60 | ~90% | ||
| DMSO | 4°C | 1 | ~98% |
| 3 | ~92% | ||
| 7 | ~85% | ||
| Aqueous Buffer (pH 7.4) | 37°C | 1 (24h) | ~90% |
| 2 (48h) | ~75% |
Experimental Protocols
Protocol: Assessing Inhibitor Stability using HPLC-UV
This protocol provides a general framework for determining the stability of a small molecule inhibitor like this compound in a specific solution over time.
Objective: To quantify the percentage of the intact inhibitor remaining in a solution under defined storage conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
-
Precision balance and volumetric flasks
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the solvent/buffer of interest to a final concentration suitable for your experiments (e.g., 10 µM).
-
Dispense aliquots of this solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 37°C).
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, take one vial and prepare it for HPLC analysis. This will serve as the 100% reference point (T=0).
-
Develop an isocratic or gradient HPLC method that yields a sharp, well-resolved peak for this compound. The detection wavelength should be set to the absorbance maximum (λmax) of the compound.[8][9][10]
-
-
Incubation and Sampling:
-
Store the remaining vials under the predetermined conditions.
-
At specified time points (e.g., 24h, 48h, 7 days, 30 days), remove one vial from each condition for analysis.[11]
-
-
HPLC Analysis:
-
Analyze each sample using the established HPLC method.
-
Record the peak area of the intact this compound peak in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of remaining compound at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Plot the % Remaining against time for each condition to visualize the degradation profile.
-
Visualizations
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: The PI3K/Akt signaling pathway is activated by growth factors, leading to the activation of Akt1, which promotes cell survival and proliferation. This compound directly inhibits Akt1, blocking downstream signaling.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Interpreting unexpected phenotypes with Akt1-IN-7
Welcome to the technical support center for Akt1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and interpreting any unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Akt1 kinase, a key node in the PI3K/Akt signaling pathway that governs a wide range of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] It has been reported to have a half-maximal inhibitory concentration (IC50) of less than 15 nM for Akt1.[3] While the precise binding mode (e.g., ATP-competitive or allosteric) is not detailed in publicly available literature, its high potency suggests a strong interaction with Akt1.
Q2: What are the key differences between Akt isoforms, and why is isoform-specific inhibition important?
The Akt family consists of three highly homologous isoforms: Akt1, Akt2, and Akt3. While they share many downstream targets, they also have distinct, non-redundant functions. Akt1 is primarily involved in cell survival and growth. Akt2 is a key regulator of glucose metabolism. Akt3 plays a significant role in brain development.[4][5] Isoform-specific inhibitors like this compound are valuable tools for dissecting the specific roles of each isoform and can potentially offer therapeutic advantages by minimizing off-target effects related to the inhibition of other isoforms. For instance, inhibiting Akt2 can lead to metabolic side effects like hyperglycemia.[5]
Q3: How can I be sure that this compound is working in my cellular experiment?
To confirm the on-target activity of this compound, it is crucial to perform a Western blot analysis to assess the phosphorylation status of Akt1 and its downstream targets. You should observe a dose-dependent decrease in the phosphorylation of Akt1 at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308) relative to the total Akt1 protein levels. Additionally, you can examine the phosphorylation of well-established downstream substrates of Akt, such as GSK3β (at Serine 9) or FoxO transcription factors. A reduction in the phosphorylation of these downstream targets provides further evidence of target engagement.
Q4: What is a suitable starting concentration range for my experiments with this compound?
Given the reported IC50 of <15 nM, a good starting point for cell-based assays would be in the low nanomolar to low micromolar range (e.g., 10 nM to 1 µM). It is highly recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration for achieving the desired biological effect while minimizing potential off-target effects.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell growth or induction of apoptosis.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wider concentration range of this compound. It is possible that your cell line requires a higher concentration for a significant biological effect.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Step: Your cell line may have compensatory signaling pathways that bypass the effects of Akt1 inhibition. Consider investigating the activation status of parallel pathways, such as the MAPK/ERK pathway. Combination therapies with inhibitors of these pathways may be necessary.
-
-
Possible Cause 3: Incorrect assessment of phenotype.
-
Troubleshooting Step: Ensure you are using the appropriate assays and time points to measure your desired outcome. For example, apoptosis may be a delayed response to Akt1 inhibition. Consider using multiple assays (e.g., Annexin V staining, caspase activity assays) at different time points.
-
Issue 2: I am observing unexpected or paradoxical activation of upstream or parallel signaling pathways.
-
Possible Cause 1: Feedback Loop Activation.
-
Troubleshooting Step: Inhibition of Akt can sometimes lead to the feedback activation of upstream receptor tyrosine kinases (RTKs) or other signaling pathways.[6] This is a known phenomenon with inhibitors of the PI3K/Akt pathway.[6] Perform a Western blot analysis to check the phosphorylation status of upstream regulators like EGFR, HER2, or IGF-1R.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound is reported as a potent Akt1 inhibitor, comprehensive selectivity data is not publicly available. It may inhibit other kinases or cellular targets at higher concentrations.[7][8] Consider performing a kinome scan to identify potential off-target interactions, especially if the observed phenotype is inconsistent with Akt1 inhibition.
-
Issue 3: I am observing cell morphology changes or other phenotypes that are not typically associated with Akt1 inhibition.
-
Possible Cause 1: Non-canonical functions of Akt1.
-
Troubleshooting Step: Akt1 has a vast number of downstream substrates and is involved in a wide array of cellular processes beyond cell survival and proliferation, including regulation of the cytoskeleton and cell migration.[9][10] The observed phenotype might be a consequence of inhibiting a less-characterized function of Akt1 in your specific cell type. A thorough literature search on the role of Akt1 in your experimental context is recommended.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: As mentioned previously, off-target effects are a common cause of unexpected phenotypes with kinase inhibitors.[7][8] If possible, use a structurally unrelated Akt1 inhibitor as a control to see if the same phenotype is observed. This can help to distinguish between on-target and off-target effects.
-
Quantitative Data Summary
Table 1: Potency of this compound
| Compound | Target | IC50 | Reference |
| This compound | Akt1 | <15 nM | [3] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Akt1 Inhibition
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired duration (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt1
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The canonical PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Akt1-IN-7 artifacts in cell-based assays
Welcome to the technical support center for Akt1-IN-7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Akt1 (also known as Protein Kinase Bα), a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, metabolism, and angiogenesis.[1] Dysregulation of the Akt pathway is frequently observed in cancer, making it an important therapeutic target. While the precise mechanism of this compound is not publicly detailed, it is described as an Akt1 inhibitor with an IC50 of less than 15 nM. Inhibitors of Akt can function through various mechanisms, including competing with ATP at the kinase domain or through allosteric inhibition that prevents the conformational changes required for its activation.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line, the duration of the experiment, and the specific biological endpoint being measured. A good starting point for many cell lines is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on data for similar Akt inhibitors, inhibition of Akt phosphorylation can often be observed in the range of 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
To confirm target engagement, you should assess the phosphorylation status of Akt1 and its downstream substrates. A common method is to perform a Western blot analysis to measure the levels of phosphorylated Akt1 at key activation sites (Threonine 308 and Serine 473) and the phosphorylation of downstream targets such as GSK3β (at Serine 9) or PRAS40 (at Threonine 246). A decrease in the phosphorylation of these proteins upon treatment with this compound indicates successful target inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of Akt1 signaling observed. | 1. Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| 2. Insufficient incubation time. | Increase the incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can determine the optimal duration. | |
| 3. High cell confluency. | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can impact inhibitor efficacy.[2] | |
| 4. Degraded inhibitor. | Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment. | |
| High levels of cell death or cytotoxicity. | 1. Inhibitor concentration is too high. | Reduce the concentration of this compound and/or shorten the incubation time. |
| 2. Cell line is highly sensitive to Akt1 inhibition. | Some cell lines are more dependent on the Akt1 pathway for survival. Use a lower concentration range in your experiments. | |
| 3. Off-target effects. | At higher concentrations, the inhibitor may affect other kinases. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of Akt1 signaling.[2] | |
| 4. Solvent toxicity. | Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only (DMSO) control in your experiment.[2] | |
| Variability between experiments. | 1. Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth conditions. |
| 2. Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock for each experiment. | |
| Unexpected increase in Akt1 phosphorylation. | 1. Feedback loop activation. | Inhibition of Akt can sometimes lead to a compensatory feedback activation of upstream receptor tyrosine kinases (RTKs), which can result in increased Akt phosphorylation.[2] This paradoxical effect does not necessarily mean an increase in Akt activity. Assess the phosphorylation of downstream targets to confirm inhibition. |
Quantitative Data
Disclaimer: Specific selectivity and off-target data for this compound are not publicly available. The following tables provide example data for other characterized Akt inhibitors to illustrate the expected profile. Researchers should perform their own characterization of this compound.
Table 1: Example Inhibitory Activity of an Akt Inhibitor (Not this compound)
| Target | IC50 (nM) |
| Akt1 | 5 |
| Akt2 | 50 |
| Akt3 | 250 |
| PKA | >10,000 |
| ROCK1 | >10,000 |
| SGK1 | 800 |
Table 2: Example Cellular Activity of an Akt Inhibitor in a Panel of Cancer Cell Lines (Not this compound)
| Cell Line | Cancer Type | EC50 (µM) for Inhibition of pGSK3β |
| MCF7 | Breast | 0.2 |
| PC3 | Prostate | 0.5 |
| U87-MG | Glioblastoma | 0.8 |
| HCT116 | Colon | 1.2 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt1 Pathway Inhibition
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration (e.g., 5,000 cells/well).
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting lack of this compound activity.
Caption: General experimental workflow for cell-based assays with this compound.
References
How to confirm Akt1-IN-7 is entering the cells
Welcome to the technical support center for Akt1-IN-7. This guide provides troubleshooting tips and answers to frequently asked questions regarding the confirmation of cellular entry and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound has entered the cells?
There are two main approaches to verify the cellular uptake and activity of a small molecule inhibitor like this compound:
-
Direct Measurement: This method involves quantifying the actual concentration of this compound inside the cells. The most common and accurate technique for this is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] This provides definitive evidence of cell entry.
-
Indirect Assessment: This approach involves measuring the biological effect of the inhibitor on its intended target, the Akt1 kinase.[3] If the inhibitor has entered the cell and is active, you will observe a decrease in the phosphorylation of Akt1 and its downstream substrates.[4] This is typically assessed using methods like Western Blotting.
Q2: How can I directly measure the intracellular concentration of this compound?
Direct quantification is achieved by lysing the cells and analyzing the lysate for the presence of the compound using HPLC-MS/MS. This technique separates the inhibitor from other cellular components and accurately measures its concentration.[2]
Experimental Protocol: Intracellular Concentration Measurement by HPLC-MS/MS
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the media and wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a solvent mixture, such as acetonitrile/methanol (1:1 v/v), which effectively breaks down the cell membrane to release intracellular contents.[5]
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular compounds.
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant into an HPLC-MS/MS system.
-
Develop a specific method for this compound detection based on its mass-to-charge ratio (m/z).
-
Quantify the intracellular concentration by comparing the signal to a standard curve of known this compound concentrations.[5]
-
Workflow for Direct Measurement of Cellular Uptake
Caption: Workflow for quantifying intracellular this compound via HPLC-MS/MS.
Q3: How can I indirectly verify that this compound is active inside the cell?
The most common indirect method is to assess the phosphorylation status of Akt1. Akt1 is a kinase that, when active, is phosphorylated at key residues, primarily Threonine 308 (Thr308) and Serine 473 (Ser473).[6] this compound is an allosteric inhibitor that prevents this activation.[7] Therefore, a successful cellular entry and target engagement will result in a measurable decrease in phosphorylated Akt1 (p-Akt). This is typically visualized using a Western Blot.
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt signaling pathway showing inhibition by this compound.
Q4: Can you provide a detailed protocol for Western Blotting to detect changes in Akt phosphorylation?
Yes. This protocol outlines the key steps to measure the ratio of phosphorylated Akt (p-Akt) to total Akt. A decrease in this ratio upon treatment indicates inhibitor activity.
Experimental Protocol: Western Blot for p-Akt / Total Akt
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously. Include positive (e.g., insulin or EGF stimulated) and negative (vehicle) controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[10] Note: BSA is often preferred for phospho-antibodies.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473 or Thr308) and total Akt overnight at 4°C with gentle agitation.[10] Use the supplier's recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-Akt to total Akt for each sample. A significant decrease in this ratio in this compound treated cells compared to the control confirms intracellular activity.
-
Troubleshooting and Data Tables
Q5: My p-Akt Western Blot isn't working. What are some common issues and solutions?
Western blotting for phosphorylated proteins can be challenging. Below is a guide to common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak p-Akt Signal | Inactive Akt pathway. | Serum starve cells for a few hours before treatment, then stimulate with a growth factor (e.g., 100 ng/mL EGF or 10 nM insulin) to induce Akt phosphorylation.[9][11] |
| Phosphatase activity during lysis. | Ensure fresh phosphatase and protease inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[8] | |
| Poor antibody performance. | Use a fresh aliquot of a validated p-Akt antibody. Incubate overnight at 4°C. Some antibodies prefer BSA over milk for blocking and dilution.[8][12] | |
| Insufficient protein loaded. | Load at least 30 µg of total protein per lane.[8] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours. Ensure the blocking agent is fully dissolved. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of washes with TBST after antibody incubations.[12] | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Check the antibody datasheet for validated applications and species reactivity. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer and handle samples quickly and on ice. | |
| Total Akt Signal is Weak | Low protein expression. | Ensure you are using a cell line known to express sufficient levels of Akt. |
| General Western Blot issues. | Optimize transfer efficiency (check methanol concentration in transfer buffer, transfer time). Ensure ECL substrate is not expired.[8] |
Typical Western Blot Parameters
| Parameter | Recommendation |
| Blocking Buffer | 5% BSA in TBST for phospho-antibodies; 5% non-fat milk for most other antibodies.[10] |
| Primary Antibody Dilution | Typically 1:1000, but always follow the manufacturer's datasheet.[12] |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation.[10] |
| Secondary Antibody Dilution | Typically 1:2000 to 1:10000.[10] |
| Washes | 3 x 5-10 minutes in TBST. |
| Lysis Buffer Additives | Protease Inhibitor Cocktail, Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4).[8] |
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Akt1-IN-7 impact on other kinase pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt1-IN-7. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Akt1, a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway.[1][2] It functions by targeting the Akt1 kinase, thereby preventing the phosphorylation of its downstream substrates.[2] This pathway is crucial for regulating numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the Akt pathway is frequently observed in various cancers.[1][4][5]
Q2: What is the reported potency of this compound?
This compound is a potent inhibitor of Akt1 with a reported IC50 (half-maximal inhibitory concentration) of less than 15 nM in biochemical assays.
Q3: Is this compound selective for Akt1 over other Akt isoforms?
Q4: What are the known downstream effects of Akt1 inhibition by this compound?
Inhibition of Akt1 by this compound is expected to block the phosphorylation of its numerous downstream targets. Key downstream effectors of Akt signaling include the mTOR and GSK3β pathways.[8] Therefore, treatment with this compound is anticipated to lead to decreased phosphorylation of mTOR substrates like p70S6K and 4E-BP1, and altered activity of GSK3β, impacting processes like protein synthesis, cell cycle progression, and apoptosis.[8]
Troubleshooting Guide
Issue 1: Unexpected Activation of Other Kinase Pathways
Symptom: After treating cells with this compound, you observe an increase in the phosphorylation of kinases in other signaling pathways, such as the MAPK/ERK pathway.
Possible Causes and Solutions:
-
Feedback Loops: Inhibition of the Akt pathway can trigger compensatory feedback mechanisms. Several studies have shown that inhibiting Akt can lead to the activation of the Raf/MEK/ERK pathway.[9] This is a known cellular response to maintain signaling homeostasis.
-
Recommendation: To confirm this, perform a time-course and dose-response experiment to analyze the phosphorylation status of key components of the MAPK/ERK pathway (e.g., MEK1/2, ERK1/2) alongside your analysis of Akt pathway inhibition. Co-treatment with a MEK inhibitor can be used to dissect the functional consequences of this feedback activation.
-
-
Off-Target Effects: While this compound is a potent Akt1 inhibitor, it may have off-target activity against other kinases, especially at higher concentrations. The selectivity profile of this compound against a broad panel of kinases is not publicly available. Other Akt inhibitors have shown varying degrees of selectivity.[10][11]
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response curve for the inhibition of Akt1 activity (e.g., phosphorylation of a direct downstream target like PRAS40 or GSK3β). If possible, perform a kinase panel screen to empirically determine the selectivity of this compound in your experimental system.
-
Issue 2: Inconsistent or Lack of Inhibition of Downstream Akt Targets
Symptom: You do not observe the expected decrease in phosphorylation of downstream targets like p70S6K or S6 ribosomal protein after treatment with this compound.
Possible Causes and Solutions:
-
Cellular Context and Pathway Redundancy: The regulation of downstream effectors like mTORC1 (which phosphorylates p70S6K and S6) is complex and can be influenced by other signaling pathways in addition to Akt. In some cellular contexts, other kinases might compensate for the loss of Akt1 activity to maintain mTORC1 signaling.
-
Recommendation: Investigate the phosphorylation status of upstream regulators of mTORC1 that are independent of Akt1. Also, consider using multiple downstream readouts of Akt activity to get a more complete picture of pathway inhibition.
-
-
Experimental Conditions: The duration of treatment and the specific cellular model can significantly impact the observed outcome.
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of downstream targets. Ensure that the inhibitor is stable in your cell culture medium for the duration of the experiment.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Symptom: this compound shows high potency in a biochemical (cell-free) kinase assay, but a much lower potency in cell-based assays.
Possible Causes and Solutions:
-
Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Recommendation: If the chemical properties of this compound are known, assess its likelihood of passive diffusion across the cell membrane. You can also test for the involvement of efflux pumps by co-treating with known efflux pump inhibitors.
-
-
High Intracellular ATP Concentration: In biochemical assays, the ATP concentration can be controlled and is often set at or below the Km for the kinase. In cells, the intracellular ATP concentration is much higher, which can lead to competition with ATP-competitive inhibitors like this compound, reducing their apparent potency.
-
Recommendation: This is an inherent difference between in vitro and in-cellulo experiments. The cellular IC50 is often a more physiologically relevant measure of a compound's efficacy.
-
-
Protein Binding: The inhibitor may bind to other cellular proteins or components of the culture medium, reducing its free concentration available to inhibit Akt1.
-
Recommendation: Consider the protein concentration in your cell-based assay and how it might affect the availability of the inhibitor.
-
Quantitative Data Summary
Since a detailed kinase selectivity profile for this compound is not publicly available, the following tables provide example data from other well-characterized Akt inhibitors to illustrate the type of information that is critical for interpreting experimental results.
Table 1: Example Kinase Selectivity Profile for an Akt Inhibitor (A-443654)
| Kinase Family | Kinase | Fold Selectivity vs. Akt1 (Ki, µM) |
| AGC | Akt1 | 1 (0.00016) |
| AGC | PKA | 40 (0.0063) |
| AGC | PKCγ | >6,250 (>1) |
| CAMK | CAMK2δ | 1,188 (0.19) |
| CMGC | CDK2/cyclin A | 1,563 (0.25) |
| CMGC | GSK3β | 1,125 (0.18) |
| TK | LCK | >6,250 (>1) |
| TK | SRC | >6,250 (>1) |
| Data adapted from Luo et al., 2005.[10] This table shows the selectivity of the pan-Akt inhibitor A-443654 against a panel of kinases. The "Fold Selectivity" is the ratio of the Ki for the tested kinase to the Ki for Akt1. |
Table 2: Example Cellular Potency of an Akt Inhibitor (GSK690693)
| Cell Line | Tumor Type | IC50 (nM) for inhibition of GSK3β phosphorylation |
| BT474 | Breast Cancer | 85 |
| MCF7 | Breast Cancer | 100 |
| U87-MG | Glioblastoma | 49 |
| LNCaP | Prostate Cancer | 120 |
| Data represents typical values for a potent Akt inhibitor and highlights the variation in cellular potency across different cell lines. |
Experimental Protocols
Protocol 1: In Vitro Akt1 Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against purified Akt1 enzyme.
Materials:
-
Purified active Akt1 enzyme
-
Akt substrate peptide (e.g., a peptide derived from GSK3β)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the Akt1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt and its downstream targets in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired period (e.g., 1, 6, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The PI3K/Akt1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Utilizing Positive and Negative Controls in Akt1-IN-7 Experiments
For researchers, scientists, and drug development professionals, establishing robust experimental design is paramount to generating reliable and reproducible data. When investigating the efficacy and mechanism of a novel inhibitor such as Akt1-IN-7, the use of appropriate positive and negative controls is not just best practice, it is a necessity for data interpretation and validation. This guide provides a comprehensive overview of recommended controls for experiments involving this compound, a potent Akt1 inhibitor with a reported IC50 of less than 15 nM, and compares its expected experimental outcomes with those of other well-characterized Akt inhibitors.[1]
The serine/threonine kinase Akt1 is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making Akt inhibitors a promising class of therapeutic agents.
The Indispensable Role of Controls
In the context of evaluating an inhibitor like this compound, controls serve distinct but equally crucial purposes:
-
Positive Controls are used to confirm that the experimental system is working as expected and is capable of producing the anticipated effect. In Akt inhibition studies, a positive control would be a compound known to effectively inhibit the Akt pathway, demonstrating that the chosen assays can detect this inhibition.
-
Negative Controls are essential for establishing a baseline and ensuring that the observed effects are specific to the inhibitor being tested. They help to rule out off-target effects, experimental artifacts, and the influence of the vehicle used to dissolve the compound.
Recommended Controls for this compound Experiments
Herein, we detail the most effective positive and negative controls for in vitro experiments designed to characterize the activity of this compound.
Positive Controls
A robust positive control for an Akt1 inhibitor should be a well-characterized compound with a known mechanism of action and proven efficacy in inhibiting the Akt signaling pathway.
-
Established Akt Inhibitors:
-
MK-2206: An allosteric pan-Akt inhibitor that has been extensively studied in both preclinical and clinical settings.
-
GSK690693: An ATP-competitive pan-Akt inhibitor also with significant research backing.
-
-
Growth Factor Stimulation:
-
In serum-starved cells, the Akt pathway is typically quiescent. Stimulation with growth factors such as Insulin-like Growth Factor-1 (IGF-1) or Epidermal Growth Factor (EGF) will robustly activate the pathway, leading to the phosphorylation of Akt. This stimulated state serves as a positive control for the pathway's inducibility and a baseline against which to measure the inhibitor's effect.
-
Negative Controls
Effective negative controls are critical for attributing the observed cellular and molecular changes directly to the inhibitory action of this compound.
-
Vehicle Control:
-
Most small molecule inhibitors, including this compound, are dissolved in Dimethyl Sulfoxide (DMSO) . Therefore, treating cells with the same concentration of DMSO used to deliver the inhibitor is the most fundamental negative control. This accounts for any effects the solvent itself may have on the cells.
-
-
Inactive Analogs:
-
Ideally, a structurally similar but biologically inactive version of this compound would be the perfect negative control. However, such a molecule is not always available.
-
-
Genetic Knockdown:
-
siRNA-mediated knockdown of Akt1 provides a highly specific negative control. By reducing the expression of the target protein, any observed effects of this compound that are not replicated by the siRNA knockdown can be considered off-target.
-
-
Cell Lines with Low Akt Activity:
-
Utilizing cell lines known to have low endogenous Akt activity can also serve as a negative control to demonstrate the inhibitor's specificity for the activated pathway.
-
Comparative Data of Akt Inhibitors
To provide a benchmark for researchers evaluating this compound, the following table summarizes key performance data for the well-established Akt inhibitors, MK-2206 and GSK690693. Researchers can use this table as a template to compare their own experimental results with this compound.
| Inhibitor | Type | Target | IC50 (Akt1) | Cellular Assay Readouts (Example Cell Line) |
| This compound | Information not publicly available | Akt1 | < 15 nM[1] | Researcher to provide data |
| MK-2206 | Allosteric Pan-Akt Inhibitor | Akt1/2/3 | ~5-12 nM | Inhibition of p-Akt (Ser473), p-GSK3β (Ser9); Induction of apoptosis |
| GSK690693 | ATP-competitive Pan-Akt Inhibitor | Akt1/2/3 | ~2 nM | Inhibition of p-Akt (Ser473), p-GSK3β (Ser9); G1 cell cycle arrest |
Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.
Western Blot for Akt Pathway Inhibition
Objective: To qualitatively and semi-quantitatively assess the inhibition of Akt phosphorylation and its downstream targets.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt activity.
-
Pre-treat cells with this compound, positive controls (e.g., MK-2206), and negative controls (e.g., DMSO) at desired concentrations for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To quantitatively measure the effect of this compound on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, positive controls, and negative controls.
-
Incubate the plate for 24-72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the inhibition of Akt1 by this compound induces apoptosis.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, positive controls, and negative controls for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizing the Experimental Framework
To further clarify the concepts discussed, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow.
By adhering to these guidelines and utilizing the recommended controls, researchers can confidently and accurately characterize the biological activity of this compound and its potential as a therapeutic agent. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments, ultimately contributing to the generation of high-quality, impactful scientific findings.
References
Choosing Your Weapon: A Head-to-Head Comparison of Akt Inhibitors Akt1-IN-7 and MK-2206
For researchers, scientists, and drug development professionals navigating the complex landscape of Akt signaling, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two notable Akt inhibitors: the highly selective Akt1-IN-7 and the well-characterized pan-Akt inhibitor, MK-2206. By presenting key performance data, mechanistic insights, and detailed experimental protocols, this document aims to empower informed decisions in oncology and beyond.
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common driver in many human cancers, making it a prime therapeutic target. This guide delves into a comparative analysis of two small molecule inhibitors: this compound, a novel and potent inhibitor with high selectivity for the Akt1 isoform, and MK-2206, an allosteric pan-Akt inhibitor that has been extensively studied in preclinical and clinical settings.
At a Glance: Key Performance Indicators
| Feature | This compound (Compound 370) | MK-2206 |
| Target(s) | Primarily Akt1 | Akt1, Akt2, Akt3 (Pan-Akt) |
| Mechanism of Action | Likely allosteric inhibitor | Allosteric inhibitor |
| Potency (IC50) | Akt1: < 15 nM | Akt1: 8 nM |
| Akt2: Data not publicly available | Akt2: 12 nM | |
| Akt3: Data not publicly available | Akt3: 65 nM | |
| Selectivity | High selectivity for Akt1 | Preferential for Akt1/Akt2 over Akt3 |
| Clinical Development | Preclinical | Phase I/II Clinical Trials |
| Key Reference | Patent: WO2024073371A1 | Multiple peer-reviewed publications |
Deep Dive into the Mechanisms of Inhibition
MK-2206: The Established Allosteric Pan-Akt Inhibitor
MK-2206 is a well-documented, orally bioavailable allosteric inhibitor of all three Akt isoforms[1]. It does not compete with ATP for the kinase's active site. Instead, it binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains, locking the enzyme in an inactive conformation[2]. This allosteric inhibition prevents the conformational changes necessary for Akt activation, thereby blocking downstream signaling. MK-2206 has demonstrated potent inhibition of Akt1 and Akt2 with slightly less potency towards Akt3[3][4]. Its efficacy has been demonstrated in a wide range of cancer cell lines and in vivo tumor models, both as a monotherapy and in combination with other anticancer agents[4][5].
This compound: A New Player with High Akt1 Selectivity
This compound, also referred to as Compound 370 in patent literature, is a novel and highly potent inhibitor of Akt1, with a reported IC50 of less than 15 nM. While detailed public data on its selectivity against Akt2 and Akt3 isoforms are not yet available, its designation as an "Akt1 inhibitor" in the patent (WO2024073371A1) suggests a high degree of selectivity for this specific isoform. Given its high potency and likely development strategy to minimize off-target effects, this compound is presumed to be an allosteric inhibitor, a common mechanism for achieving isoform selectivity among kinase inhibitors. Further studies are needed to fully elucidate its precise binding mode and complete selectivity profile.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better understand the context of Akt inhibition, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Akt Inhibitor Evaluation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for key experiments cited in the evaluation of Akt inhibitors.
Biochemical Kinase Assay (Potency and Selectivity)
Objective: To determine the in vitro inhibitory activity (IC50) of the compound against purified Akt isoforms.
Materials:
-
Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.
-
A specific peptide substrate for Akt (e.g., Crosstide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test inhibitors (this compound, MK-2206) dissolved in DMSO.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the purified Akt enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., breast, lung, prostate cancer lines).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Western Blot Analysis for Pathway Modulation
Objective: To determine the effect of the inhibitors on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, total GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treat cells with the test inhibitors at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation levels.
Conclusion: Which Inhibitor is Better?
The choice between this compound and MK-2206 depends heavily on the specific research question and experimental context.
MK-2206 is the superior choice for studies requiring a well-characterized, orally bioavailable pan-Akt inhibitor with a known safety and efficacy profile from numerous preclinical and clinical studies. Its broad-spectrum activity against all Akt isoforms makes it suitable for investigating the general role of the Akt pathway in various disease models.
This compound , on the other hand, presents a compelling option for researchers specifically interested in dissecting the role of the Akt1 isoform. Its high potency and presumed selectivity could offer a more targeted approach with potentially fewer off-target effects related to the inhibition of Akt2 and Akt3. This makes it a valuable tool for studies aiming to understand the specific functions of Akt1 in cancer and other diseases. However, its novelty means that further independent characterization of its selectivity and in vivo properties is warranted.
Ultimately, the "better" inhibitor is the one that aligns best with the specific scientific objectives, whether that is broad pathway inhibition or isoform-specific targeting. This guide provides the foundational data and methodologies to aid researchers in making that critical decision.
References
- 1. Facebook [cancer.gov]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Akt1 Inhibition: A Comparative Guide to Akt1-IN-7 and siRNA
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor selectively engages its intended target is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of Akt1-IN-7, a representative small molecule inhibitor of Akt1, by contrasting its performance with the highly specific genetic knockdown approach of RNA interference (RNAi) using small interfering RNA (siRNA).
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[1] The serine/threonine kinase Akt1, a key node in this pathway, is frequently hyperactivated in various cancers, making it an attractive therapeutic target.[1][2][3] Both small molecule inhibitors and genetic tools like siRNA are employed to probe Akt1 function and validate its role in disease models. This guide outlines the experimental strategies to confirm that the observed cellular effects of a compound, exemplified by this compound, are a direct consequence of Akt1 inhibition.
Comparative Analysis of Akt1 Inhibition: this compound vs. Akt1 siRNA
Data Presentation: Quantitative Comparison of Akt1 Inhibition
The following table summarizes the expected quantitative outcomes from experiments designed to compare the efficacy and specificity of this compound and Akt1 siRNA.
| Parameter | This compound | Akt1 siRNA | Rationale for Comparison |
| Target Protein Level (Total Akt1) | No significant change expected in short-term treatment. | Significant reduction (typically >70%).[4][5][6] | Demonstrates the different mechanisms of action: inhibition of activity vs. reduction of protein expression. |
| Target Activity (Phospho-Akt at Ser473/Thr308) | Dose-dependent decrease in phosphorylation. | Significant decrease in phosphorylation due to reduced total protein.[5][6] | Confirms functional inhibition of the Akt signaling pathway. |
| Downstream Substrate Phosphorylation (e.g., p-GSK3β, p-FOXO1) | Dose-dependent decrease in phosphorylation. | Corresponding decrease in phosphorylation. | Validates that inhibition of Akt1 activity propagates down the signaling cascade. |
| Cellular Phenotype (e.g., Inhibition of Proliferation, Induction of Apoptosis) | Dose-dependent effect on cell viability or apoptosis.[7] | Similar phenotypic effect observed upon Akt1 knockdown.[6][7] | Phenotypic correlation between chemical and genetic inhibition provides strong evidence for on-target activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments used to compare this compound and Akt1 siRNA.
siRNA-Mediated Knockdown of Akt1
-
Cell Culture and Seeding: Plate cells (e.g., MCF-7, U251) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes for each well. In tube 1, dilute a final concentration of 50-100 nM of Akt1-specific siRNA or a non-targeting control siRNA in serum-free medium.
-
In tube 2, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of both tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
Treatment with this compound
-
Cell Culture and Seeding: Plate cells in a similar manner to the siRNA experiment to ensure comparable cell densities.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 24 hours).
-
Cell Lysis and Protein Quantification: Harvest the cells and prepare protein lysates as described for the siRNA experiment.
Western Blot Analysis
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total Akt1, phospho-Akt (Ser473), phospho-Akt (Thr308), and downstream targets like phospho-GSK3β, as well as a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the changes in protein levels and phosphorylation.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following Graphviz diagrams depict the Akt1 signaling pathway and the experimental workflow for comparing this compound and Akt1 siRNA.
Caption: The PI3K/Akt1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and Akt1 siRNA.
By employing this comprehensive comparative approach, researchers can confidently ascertain the on-target effects of this compound, paving the way for its further development as a potential therapeutic agent. The convergence of data from both chemical and genetic inhibition provides a powerful validation of the inhibitor's mechanism of action and its utility in dissecting the role of Akt1 in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Akt1-IN-7 for IC50 Determination
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Akt1-IN-7, also known as Akt Inhibitor VIII or Akti-1/2, with other prominent Akt inhibitors. The focus is on the dose-response relationship for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in making informed decisions.
Performance Comparison of Akt Inhibitors
This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2. Its efficacy, as measured by IC50 values, demonstrates significant selectivity for Akt1 over Akt3. The following table provides a comparative summary of the IC50 values for this compound and a selection of alternative Akt inhibitors, including both pan-Akt and isoform-selective compounds. This data is crucial for selecting the appropriate tool compound for specific research needs, whether it be broad inhibition of the Akt pathway or specific targeting of a particular isoform.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound (Akti-1/2) | Allosteric, Akt1/2 selective | 58 | 210 | 2119 |
| MK-2206 | Allosteric, Pan-Akt | 8 | 12 | 65 |
| Ipatasertib (GDC-0068) | ATP-competitive, Pan-Akt | 5 | 18 | 8 |
| Capivasertib (AZD5363) | ATP-competitive, Pan-Akt | 3 | 7 | 7 |
| GSK690693 | ATP-competitive, Pan-Akt | 2 | 13 | 9 |
| Afuresertib (GSK2110183) | ATP-competitive, Pan-Akt | 0.08 (Ki) | 2 (Ki) | 2.6 (Ki) |
| Uprosertib (GSK2141795) | ATP-competitive, Pan-Akt | 180 | 328 | 38 |
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 determination is fundamental to characterizing the potency of an inhibitor. Below are detailed protocols for two common assays used for this purpose: a biochemical kinase assay and a cell-based viability assay.
Biochemical Kinase Assay (e.g., TR-FRET)
This method measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt1 kinase.
Materials:
-
Purified, active Akt1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
-
Test inhibitor (e.g., this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the biotinylated peptide substrate, and the purified Akt1 enzyme.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor to the wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Signal Measurement: After another incubation period, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a suitable plate reader.
-
Data Analysis: The data is typically plotted as the percentage of inhibition versus the log concentration of the inhibitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cell-Based Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the viability of cancer cells, which often rely on the Akt signaling pathway for survival and proliferation.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound and other Akt inhibitors block this pathway, leading to downstream effects such as apoptosis and cell cycle arrest.
A Comparative Guide to the Efficacy of Selective Akt1 Inhibition in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of selective Akt1 inhibition versus pan-Akt inhibition in various cancer cell lines. The data presented is based on published experimental findings for the selective Akt1 inhibitor A-674563 and the pan-Akt inhibitor MK-2206.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1] The Akt family comprises three isoforms (Akt1, Akt2, and Akt3), each with distinct and sometimes opposing roles in tumorigenesis.[2] While Akt1 is primarily linked to cell survival and growth, Akt2 is more involved in metabolism and metastasis.[2] This isoform specificity provides a strong rationale for the development of isoform-selective inhibitors over pan-inhibitors, with the aim of increasing therapeutic efficacy and reducing off-target effects.[3][4]
This guide focuses on a comparative analysis of two key inhibitors:
-
A-674563 : A potent, ATP-competitive inhibitor with high selectivity for Akt1.[5]
-
MK-2206 : A well-characterized allosteric pan-Akt inhibitor that targets all three Akt isoforms.[6]
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)
A study by Griner et al. (2018) provides a direct comparison of the anti-proliferative effects of A-674563 and MK-2206 in a panel of six NSCLC cell lines. The results, summarized below, indicate that the selective Akt1 inhibitor A-674563 is significantly more potent than the pan-Akt inhibitor MK-2206 in these cell lines.[2]
| Cell Line | Inhibitor | IC50 (µM) |
| A549 | A-674563 | 0.15 |
| MK-2206 | 1.5 | |
| A427 | A-674563 | 0.03 |
| MK-2206 | 2.5 | |
| NCI-H23 | A-674563 | 0.07 |
| MK-2206 | 2.0 | |
| NCI-H358 | A-674563 | 0.36 |
| MK-2206 | 2.5 | |
| NCI-H1975 | A-674563 | 0.18 |
| MK-2206 | 1.0 | |
| NCI-H1650 | A-674563 | 0.70 |
| MK-2206 | >5.0 |
Data sourced from Griner et al., 2018.[2]
The authors of the study suggest that the enhanced efficacy of A-674563 may be attributed to its off-target inhibition of CDK2, a key regulator of cell cycle progression, in addition to its primary activity against Akt1.[2]
Efficacy in Other Cancer Cell Lines
While direct comparative studies of A-674563 and MK-2206 are limited in other cancer types, individual efficacy data is available.
A-674563 Efficacy Data
| Cancer Type | Cell Line | IC50 (µM) at 48 hours |
| Soft Tissue Sarcoma | SW684 | 0.22 |
| SKLMS1 | 0.35 |
Data sourced from MedchemExpress product information.[5]
MK-2206 Efficacy Data
The pan-Akt inhibitor MK-2206 has been extensively studied across a wide range of cancer cell lines. Its sensitivity is often correlated with the genetic status of the PI3K/Akt pathway, with cell lines harboring PIK3CA mutations or PTEN loss showing increased sensitivity.[7][8]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | ZR-75-1 (PTEN mutant) | < 0.5 |
| T47D (PIK3CA mutant) | < 0.5 | |
| MCF7 (PIK3CA mutant) | < 0.5 | |
| MDA-MB-468 (PTEN mutant) | < 0.5 | |
| BT-474 (PIK3CA mutant) | < 0.5 | |
| MDA-MB-231 (WT) | > 5.0 | |
| Colon Cancer | HT29 (PIK3CA mutant) | 0.4 |
| Prostate Cancer | PC-3 (PTEN null) | 5.0 |
Data sourced from Sangai et al., 2012 and Beltran et al., 2018.[7][9]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: PI3K/Akt Signaling Pathway and Inhibitor Targets.
Caption: General Workflow for Cell Viability Assay.
Experimental Protocols
The following is a generalized protocol for assessing the efficacy of Akt inhibitors in cell lines, based on methodologies described in the cited literature.[2][10]
1. Cell Culture and Seeding:
-
Cancer cell lines are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 1,000-2,000 cells per well and incubated overnight to allow for cell attachment.[2]
2. Inhibitor Treatment:
-
Inhibitors (A-674563, MK-2206) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the inhibitors are prepared in culture medium.
-
The culture medium in the 96-well plates is replaced with medium containing the various concentrations of inhibitors or a vehicle control (DMSO).
-
Cells are then incubated for a period of 72 hours.[10]
3. Cell Viability Assessment (WST-1 Assay):
-
Following the 72-hour incubation, a cell proliferation reagent such as WST-1 is added to each well.[10]
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell survival.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
5. Western Blotting for Target Engagement (Optional but Recommended):
-
To confirm that the inhibitors are engaging their target, cells can be treated with the inhibitors for a shorter duration (e.g., 24 hours).
-
Cell lysates are then collected and subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β to assess the inhibition of the signaling pathway.
Conclusion
The available data suggests that selective inhibition of Akt1 can be a more potent anti-cancer strategy than pan-Akt inhibition in certain contexts, such as NSCLC.[2] The enhanced efficacy of the selective inhibitor A-674563 in NSCLC cell lines, although potentially influenced by off-target effects, highlights the therapeutic potential of isoform-specific targeting. In other cancer types, such as breast cancer, the efficacy of the pan-Akt inhibitor MK-2206 is strongly correlated with the presence of activating mutations in the PI3K/Akt pathway.[7][8]
Further head-to-head comparative studies of selective Akt1 inhibitors and pan-Akt inhibitors across a broader range of cancer cell lines with diverse genetic backgrounds are warranted to fully elucidate the advantages of isoform-selective targeting and to identify the patient populations most likely to benefit from each therapeutic approach. This guide provides a foundational overview to aid researchers in designing and interpreting such experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of response to Akt inhibitor MK-2206 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
A Comparative Guide to Allosteric Akt Inhibitors: Akt1-IN-7 and Beyond
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Akt1-IN-7 and other prominent allosteric inhibitors of the serine/threonine kinase Akt. This document outlines key performance metrics, mechanisms of action, and supporting experimental data to inform inhibitor selection and experimental design.
Allosteric inhibitors of Akt have emerged as a promising class of therapeutics, offering high selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors. These molecules bind to a pocket distinct from the active site, inducing conformational changes that lock the kinase in an inactive state. This guide focuses on a comparative analysis of this compound against other well-characterized allosteric inhibitors: MK-2206, Miransertib (ARQ 092), Pifusertib (TAS-117), and Borussertib.
Quantitative Performance Analysis
The following table summarizes the in vitro potency of each inhibitor against the three Akt isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent inhibitor.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference(s) |
| This compound | <15 | Not Reported | Not Reported | [1] |
| MK-2206 | 8 | 12 | 65 | [2] |
| Miransertib (ARQ 092) | 2.7 | 14 | 8.1 | [3] |
| Pifusertib (TAS-117) | 4.8 | 1.6 | 44 | [4] |
| Borussertib | 0.8 (for Aktwt) | Not Reported | Not Reported | [5] |
Mechanism of Action and Binding Characteristics
Allosteric Akt inhibitors share a common mechanism of action by binding to a pocket formed at the interface of the pleckstrin homology (PH) and kinase domains. This binding event stabilizes the inactive "PH-in" conformation of Akt, preventing its translocation to the plasma membrane and subsequent activation by upstream kinases.[6][7]
This compound: While specific binding details are limited in publicly available literature, its high potency for Akt1 suggests a strong interaction with the allosteric site of this isoform.
MK-2206: This inhibitor has been shown to require the PH domain for its activity and binds to the interface between the PH and kinase domains.[8] This interaction prevents the conformational changes necessary for Akt activation.
Miransertib (ARQ 092): Similar to other allosteric inhibitors, Miransertib binds to the pocket between the PH and kinase domains, leading to the inhibition of Akt activity.[9]
Pifusertib (TAS-117): Pifusertib also functions by binding to the allosteric site at the PH-kinase domain interface.
Borussertib: This inhibitor is unique in that it is a covalent-allosteric inhibitor. It forms an irreversible covalent bond with cysteine residues (Cys296 and Cys310) within the allosteric binding pocket, leading to a prolonged and potent inhibition of Akt activity.[1][10]
Downstream Signaling Effects
Inhibition of Akt activity by these allosteric modulators leads to a reduction in the phosphorylation of its downstream substrates, ultimately impacting cell survival, proliferation, and metabolism.
-
MK-2206 has been demonstrated to decrease the phosphorylation of several downstream targets, including PRAS40, GSK3β, and S6 ribosomal protein.[2][11][12]
-
Miransertib (ARQ 092) effectively inhibits the phosphorylation of PRAS40, a key downstream effector of Akt.[3]
-
Pifusertib (TAS-117) has been shown to inhibit the phosphorylation of the Forkhead box protein O1 (FOXO1), another critical substrate of Akt.[13]
-
Borussertib , due to its potent and irreversible binding, is expected to have a sustained inhibitory effect on the phosphorylation of all downstream Akt substrates.
Visualizing the Akt Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of intervention for allosteric inhibitors.
Caption: The PI3K/Akt signaling pathway and the mechanism of allosteric inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare allosteric Akt inhibitors.
In Vitro Akt Kinase Assay (IC50 Determination)
This assay quantifies the enzymatic activity of Akt in the presence of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
GSK-3α peptide substrate
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant Akt enzyme, GSK-3α peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Downstream Akt Signaling
This method is used to assess the phosphorylation status of key downstream targets of Akt in cells treated with inhibitors.
Materials:
-
Cell culture medium and supplements
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors.
Materials:
-
Cell culture medium and supplements
-
Cancer cell lines
-
Test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative evaluation of allosteric Akt inhibitors.
Caption: A generalized experimental workflow for comparing allosteric Akt inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Akt1-IN-7 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Akt1-IN-7 with other known Akt inhibitors, focusing on the experimental validation of its on-target specificity through rescue experiments. The accurate determination of a kinase inhibitor's specificity is paramount in drug discovery to minimize off-target effects and ensure therapeutic efficacy. This document outlines the necessary experimental data, detailed protocols, and visual aids to assist researchers in designing and interpreting experiments to confirm the specific action of this compound.
Comparative Analysis of Akt Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency of this compound and a selection of alternative Akt inhibitors. The data is compiled from various sources and is intended for comparative purposes. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions.
| Inhibitor | Type | Akt1 IC50/Ki (nM) | Akt2 IC50/Ki (nM) | Akt3 IC50/Ki (nM) | Selectivity Notes |
| This compound | ATP-competitive | <15 | Data not available | Data not available | Reported as an Akt1 inhibitor. |
| A-443654 | ATP-competitive | 0.16 (Ki) | Similar to Akt1 | Similar to Akt1 | Pan-Akt inhibitor. 40-fold selective for Akt over PKA.[1] |
| GSK690693 | ATP-competitive | 2 | 13 | 9 | Pan-Akt inhibitor with some activity against other AGC family kinases like PKA and PKC.[2] |
| MK-2206 | Allosteric | 8 | 12 | 65 | Pan-Akt inhibitor with slight isoform preference. |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 21 | 6 | Highly potent pan-Akt inhibitor. |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 8 | 8 | Potent pan-Akt inhibitor.[3] |
The Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a frequent event in many human cancers, making it a key target for therapeutic intervention.
Experimental Protocol: Rescue Experiment to Confirm this compound Specificity
To confirm that the observed cellular effects of this compound are due to the specific inhibition of Akt1 and not off-target effects, a rescue experiment can be performed. The principle of this experiment is to determine if the effects of the inhibitor can be reversed by expressing a form of the target protein that is resistant to inhibition.
Objective: To demonstrate that the anti-proliferative or pro-apoptotic effects of this compound in a cancer cell line are specifically mediated by the inhibition of Akt1.
Materials:
-
Cancer cell line sensitive to Akt1 inhibition (e.g., a cell line with a PIK3CA mutation or PTEN loss).
-
This compound.
-
Expression vector for wild-type Akt1.
-
Expression vector for a constitutively active Akt1 mutant (e.g., myristoylated Akt1).
-
Empty vector control.
-
Transfection reagent.
-
Cell culture reagents.
-
Reagents for cell viability/apoptosis assay (e.g., MTT, CellTiter-Glo®, Annexin V).
-
Reagents for Western blotting, including primary antibodies for total Akt1, phospho-Akt (Ser473 and Thr308), a downstream target of Akt (e.g., phospho-GSK3β), and a loading control (e.g., GAPDH).
Procedure:
-
Cell Culture and Transfection:
-
Plate the chosen cancer cells at an appropriate density for transfection.
-
Transfect the cells with one of the following plasmids: empty vector, wild-type Akt1, or constitutively active Akt1.
-
Allow the cells to recover and express the transfected protein for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO). The concentrations should bracket the known IC50 of the compound.
-
-
Assessment of Cellular Phenotype:
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability or apoptosis using a chosen assay.
-
-
Biochemical Analysis (Western Blot):
-
In a parallel experiment, lyse the treated cells at an earlier time point (e.g., 2-4 hours post-treatment) to assess the signaling pathway.
-
Perform Western blotting to analyze the expression levels of total Akt1 and the phosphorylation status of Akt (Ser473 and Thr308) and a downstream target like GSK3β.
-
Expected Results:
-
Cell Viability/Apoptosis: In cells transfected with the empty vector or wild-type Akt1, this compound should induce a dose-dependent decrease in cell viability or an increase in apoptosis. In contrast, cells overexpressing a constitutively active Akt1 should be significantly more resistant to the effects of this compound, thus "rescuing" the phenotype.
-
Western Blot:
-
In empty vector-transfected cells, this compound should decrease the phosphorylation of Akt and its downstream target, GSK3β.
-
In cells overexpressing constitutively active Akt1, the phosphorylation of the downstream target should be maintained even in the presence of this compound, demonstrating that the constitutively active kinase bypasses the inhibitor's effect.
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound specificity rescue experiment.
By following this guide, researchers can effectively design and execute experiments to rigorously validate the on-target specificity of this compound, a critical step in its development as a potential therapeutic agent.
References
A Comparative Analysis of Akt Inhibitors: Akt1-IN-7 and Afuresertib
For researchers, scientists, and drug development professionals, this guide provides an objective side-by-side comparison of two inhibitors targeting the serine/threonine kinase Akt: Akt1-IN-7 and Afuresertib. This analysis is based on available biochemical and cellular data to assist in the evaluation of these compounds for research and therapeutic development.
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making Akt a key target for therapeutic intervention.[2][3][4] This guide focuses on a comparative analysis of two small molecule inhibitors of Akt: this compound, a potent Akt1 inhibitor, and Afuresertib (also known as GSK2110183), a pan-Akt inhibitor that has undergone clinical investigation.
At a Glance: Key Properties
| Feature | This compound | Afuresertib (GSK2110183) |
| Target(s) | Akt1 | Pan-Akt (Akt1, Akt2, Akt3) |
| Mechanism of Action | Not specified | ATP-competitive |
| Known In Vitro Potency | IC50: <15 nM (for Akt1) | Ki: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) |
| Cellular Activity | Data not available | EC50 < 1 µM in 65% of hematological cell lines and 21% of solid tumor cell lines.[5] |
| In Vivo Efficacy | Data not available | Demonstrates tumor growth inhibition in xenograft models.[1][5] |
| Oral Bioavailability | Data not available | Orally bioavailable.[1][2] |
Biochemical and Cellular Activity
A direct comparison of the biochemical potency and cellular activity of this compound and Afuresertib is limited by the available data for this compound. However, the existing information for each compound is summarized below.
In Vitro Kinase Inhibition
Afuresertib is a potent, ATP-competitive inhibitor of all three Akt isoforms, with a particularly high affinity for Akt1.[5] In contrast, this compound is described as an Akt1 inhibitor with a high potency, although its activity against Akt2 and Akt3 has not been widely reported.
| Compound | Target | Inhibition (Ki/IC50) |
| This compound | Akt1 | IC50: <15 nM |
| Afuresertib | Akt1 | Ki: 0.08 nM |
| Akt2 | Ki: 2 nM | |
| Akt3 | Ki: 2.6 nM | |
| Akt1 (E17K mutant) | IC50: 0.2 nM[1] |
Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in determining its potential for off-target effects. Afuresertib has been profiled against a panel of other kinases, demonstrating some level of off-target activity, particularly against other members of the AGC kinase family like PKC and ROCK.[1] A comprehensive kinase selectivity panel for this compound is not publicly available.
| Compound | Off-Target Kinase | Inhibition (IC50) |
| Afuresertib | PKCη | 210 nM |
| PKC-βI | 430 nM | |
| PKCθ | 510 nM | |
| ROCK | 100 nM[1] |
Cellular Proliferation
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate. Afuresertib has been shown to be orally bioavailable and effective in delaying tumor growth in various human tumor xenograft models in mice.[1][2][5]
In a study using a BT474 breast tumor xenograft model, oral administration of Afuresertib at 10, 30, and 100 mg/kg daily for 21 days resulted in 8%, 37%, and 61% tumor growth inhibition (TGI), respectively.[1][5] In a SKOV3 ovarian tumor xenograft model, the same dosing regimen resulted in 23%, 37%, and 97% TGI, respectively.[1] No in vivo efficacy data for this compound has been found in the public domain.
Signaling Pathway and Experimental Workflows
To understand the context of Akt inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the Akt signaling pathway and a general experimental workflow.
Caption: The PI3K/Akt signaling pathway.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a generalized method for determining the in vitro potency of an inhibitor against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of the target kinase (e.g., recombinant human Akt1) in reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide substrate for Akt1) in reaction buffer.
-
Prepare a solution of [γ-³³P]ATP in reaction buffer.
-
-
Assay Procedure :
-
Serially dilute the inhibitor stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Subtract the background radioactivity (from wells with no enzyme) from all other measurements.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method for assessing the effect of an inhibitor on the viability of cultured cells.
-
Cell Seeding :
-
Culture cancer cells in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis :
-
Subtract the average background luminescence (from wells with medium only) from all other measurements.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Western Blot Analysis of Akt Pathway Modulation
This protocol describes a method to analyze the phosphorylation status of Akt and its downstream targets.
-
Cell Treatment and Lysis :
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Conclusion
Based on the currently available data, Afuresertib is a well-characterized, potent, orally bioavailable pan-Akt inhibitor with demonstrated in vitro and in vivo anti-cancer activity.[1][2][5] It effectively inhibits all three Akt isoforms and modulates downstream signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][6][7]
This compound is a potent inhibitor of Akt1 in biochemical assays. However, a comprehensive understanding of its selectivity, cellular activity, and in vivo efficacy is limited by the lack of publicly available data. For researchers considering these two inhibitors, the choice will depend on the specific research question. Afuresertib is a suitable tool for studying the effects of pan-Akt inhibition in a variety of preclinical models. This compound may be of interest for studies focused specifically on the role of Akt1, but further characterization would be necessary to fully understand its biological effects. This guide highlights the importance of comprehensive data for the objective comparison of research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Akt Inhibition in PTEN-Null Cancer Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape for cancers with PTEN loss is critical. The tumor suppressor PTEN is a key negative regulator of the PI3K/Akt signaling pathway; its inactivation leads to hyperactivation of Akt, promoting cell survival, proliferation, and tumor growth. This guide provides a comparative overview of inhibitors targeting the Akt pathway in PTEN-null cancer models, with a focus on available preclinical data. Notably, while the specific compound "Akt1-IN-7" is listed by some chemical suppliers, a comprehensive review of peer-reviewed scientific literature reveals a lack of published data on its efficacy and mechanism of action in any cancer model at the time of this writing.
This guide will therefore focus on a comparison of well-characterized Akt inhibitors for which experimental data in PTEN-null cancer models are available, including Ipatasertib (GDC-0068), Capivasertib (AZD5363), and MK-2206, alongside the PI3K inhibitor GDC-0941 as a relevant upstream therapeutic agent.
The PI3K/Akt Signaling Pathway in PTEN-Null Cancer
The diagram below illustrates the central role of the PI3K/Akt pathway and the consequence of PTEN loss. In normal cells, PTEN antagonizes PI3K, preventing the accumulation of PIP3 and subsequent activation of Akt. In PTEN-null cancer cells, the unchecked activity of PI3K leads to constitutive Akt activation, driving downstream oncogenic signaling. Akt inhibitors aim to directly block this central node.
Comparative Efficacy of Akt and PI3K Inhibitors in PTEN-Null Cancer Models
The following tables summarize the in vitro efficacy of various inhibitors in PTEN-null cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: In Vitro Efficacy (IC50) of Akt and PI3K Inhibitors in PTEN-Null Cancer Cell Lines
| Inhibitor | Target(s) | PTEN-Null Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Akt1 | Not Available | Not Available | <0.015 (biochemical) | [1] |
| Ipatasertib (GDC-0068) | Pan-Akt | SPEC-2 | Serous Endometrial Cancer | 2.05 | [2] |
| Multiple PTEN-loss lines | Various | Mean: 3.8 | [3] | ||
| Capivasertib (AZD5363) | Pan-Akt | Multiple PTEN-mutant lines | Various | Generally <3 | [4] |
| MK-2206 | Allosteric Pan-Akt | FTC133 (PTEN mutant) | Thyroid Cancer | ~0.5 | [5][6] |
| Multiple PTEN-mutant lines | Various | Significantly lower than PTEN-WT | [7] | ||
| GDC-0941 | Class I PI3K | U87MG (PTEN-null) | Glioblastoma | <1 | [8][9] |
| HCC-70 (PTEN-null) | Breast Cancer | Sensitive | [10] |
Note: Data for this compound is limited to a biochemical IC50 from a commercial supplier and lacks cellular efficacy data in peer-reviewed literature.
Table 2: In Vivo Efficacy of Akt and PI3K Inhibitors in PTEN-Null Xenograft Models
| Inhibitor | Model | Cancer Type | Dosing | Outcome | Citation |
| Ipatasertib (GDC-0068) | PTEN-null melanoma xenograft | Melanoma | Dose-dependent | Decreased tumor growth | [3] |
| PTEN-loss mCRPC patients (with abiraterone) | Prostate Cancer | 400 mg daily | Improved radiographic progression-free survival | [11][12] | |
| Capivasertib (AZD5363) | PTEN-deficient GEM model | Prostate Cancer | Not specified | Reduced tumor growth | [13] |
| GDC-0941 | U87MG (PTEN-null) xenograft | Glioblastoma | 150 mg/kg p.o. daily | 98% tumor growth inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate PTEN-null cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the Akt inhibitor and a vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of Akt and its downstream targets.
Protocol:
-
Cell Lysis: Treat PTEN-null cells with the Akt inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and downstream targets (e.g., p-PRAS40, p-GSK3β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject PTEN-null cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the Akt inhibitor according to the specified dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint and Analysis: At the end of the study, calculate tumor growth inhibition and collect tumors for pharmacodynamic analysis (e.g., western blotting for target engagement).
Conclusion
Targeting the Akt pathway is a promising therapeutic strategy for PTEN-null cancers. While a compound named "this compound" is commercially available, the absence of published, peer-reviewed data on its efficacy in cancer models makes it difficult to assess its potential. In contrast, several other Akt inhibitors, such as Ipatasertib, Capivasertib, and MK-2206, have demonstrated significant anti-tumor activity in both in vitro and in vivo PTEN-null cancer models. The data presented in this guide provides a basis for comparing these agents and highlights the importance of further research to identify and develop novel, potent, and selective Akt inhibitors for the treatment of PTEN-deficient tumors. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5363 [openinnovation.astrazeneca.com]
- 5. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Addition of AKT Inhibitor Ipatasertib to Abiraterone/Prednisolone in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 12. Randomized Phase II Study Evaluating Akt Blockade with Ipatasertib, in Combination with Abiraterone, in Patients with Metastatic Prostate Cancer with and without PTEN Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Akt1-IN-7 and PI3K Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1][2] Consequently, targeting key nodes within this pathway, such as PI3K and Akt, has become a major focus of anticancer drug development.[3] This guide provides a comparative overview of the selective Akt1 inhibitor, Akt1-IN-7, in the context of combination therapy with PI3K inhibitors, a strategy designed to overcome resistance and enhance therapeutic efficacy.
Introduction to this compound
This compound is a potent and selective inhibitor of Akt1, a specific isoform of the Akt serine/threonine kinase.[4] While extensive peer-reviewed data on this compound in combination therapies is not yet publicly available, its high potency suggests significant potential in targeted cancer treatment.
The Rationale for Combining Akt1 and PI3K Inhibitors
The therapeutic strategy of combining Akt1 and PI3K inhibitors is grounded in the intricate feedback mechanisms of the PI3K/Akt signaling pathway. Inhibition of PI3K alone can sometimes lead to a compensatory reactivation of Akt signaling, limiting the anti-tumor effects of the PI3K inhibitor.[5] By simultaneously targeting both PI3K and its key downstream effector, Akt1, a more complete and sustained blockade of the pathway can be achieved, potentially leading to synergistic anticancer activity and overcoming mechanisms of acquired resistance.
Performance Data and Comparative Analysis
While specific in-vitro or in-vivo data for this compound in combination with PI3K inhibitors is not available in published literature, we can compare its potency to other well-characterized Akt inhibitors.
| Inhibitor | Target(s) | IC50 | Key Findings |
| This compound | Akt1 | <15 nM[4] | Potent and selective Akt1 inhibitor. Combination studies are not yet published. |
| Ipatasertib (GDC-0068) | Pan-Akt | ~5 nM | Has shown efficacy in combination with paclitaxel in triple-negative breast cancer.[3][6] |
| Capivasertib (AZD5363) | Pan-Akt | ~10 nM | Has demonstrated clinical activity in patients with AKT1-mutant tumors.[7] |
| MK-2206 | Allosteric Pan-Akt | ~12 nM | Has been evaluated in numerous clinical trials, both as a single agent and in combination.[3] |
Signaling Pathway and Mechanism of Action
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.
PI3K inhibitors block the production of PIP3, thereby preventing the activation of Akt. This compound directly inhibits the kinase activity of Akt1. A combination of these inhibitors would therefore target the pathway at two critical points.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
While specific protocols for this compound are not detailed in the public literature, standard assays are used to evaluate the efficacy of PI3K and Akt inhibitors.
Western Blotting for Pathway Inhibition
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, providing a direct measure of inhibitor activity.
Workflow for Western Blotting:
Caption: A typical workflow for a Western Blotting experiment.
Key Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (a downstream target)
-
Total S6 Ribosomal Protein
-
Phospho-GSK3β
-
Total GSK3β
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitor combination on cancer cell survival and programmed cell death.
-
MTT or CellTiter-Glo® Assays: Measure cell metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide Staining: Detects apoptosis through flow cytometry.
-
Caspase-3/7 Activity Assays: Measures the activity of key executioner caspases in apoptosis.
Conclusion and Future Directions
The high potency of this compound marks it as a promising candidate for targeted cancer therapy. While direct experimental data on its use in combination with PI3K inhibitors is eagerly awaited, the strong scientific rationale for dual pathway blockade suggests this could be a powerful therapeutic strategy. Further preclinical studies are necessary to evaluate the synergistic effects, optimal dosing, and potential toxicity of combining this compound with various PI3K inhibitors. The insights gained from such studies will be crucial for the clinical translation of this promising therapeutic approach.
References
- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperactive Akt1 Signaling Increases Tumor Progression and DNA Repair in Embryonal Rhabdomyosarcoma RD Line and Confers Susceptibility to Glycolysis and Mevalonate Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Akt1-IN-7: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Akt1-IN-7, a potent inhibitor of the Akt1 kinase. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Disclaimer: This document provides general guidance on the proper disposal of the research chemical this compound. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The information herein is not a substitute for the manufacturer's SDS.
Core Principles of Chemical Waste Management
The disposal of this compound, as with any laboratory chemical, must be approached with a thorough understanding of its potential hazards and in strict accordance with local, state, and federal regulations. The primary objectives are to prevent its release into the environment and to ensure the safety of all laboratory personnel.
Quantitative Data Summary
Since a specific Safety Data Sheet for this compound was not publicly available through the conducted searches, the following table summarizes general safety and disposal parameters based on common laboratory practices for similar chemical compounds. Users must verify this information against the manufacturer's official SDS.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, appropriate protective gloves, lab coat. | |
| Solid Waste Collection | Sweep unused or contaminated solid into a suitable, clearly labeled container. Avoid generating dust. | [1] |
| Liquid Waste Collection | Collect solutions in a designated, leak-proof, and clearly labeled waste container. | [1] |
| Contaminated Materials Disposal | Treat materials (e.g., pipette tips, gloves) that have contacted this compound as chemical waste and collect in a sealed, designated container. | [1] |
| Waste Container Labeling | Clearly label all waste containers with "this compound Waste" and any relevant hazard symbols as indicated in the SDS. | |
| Storage of Chemical Waste | Store in a designated, secure area away from incompatible materials, under the direct supervision of lab personnel. | [1] |
| Final Disposal | Engage a licensed and approved professional waste disposal service. Consult with your institution's Environmental Health and Safety (EHS) department. |
Experimental Protocols
General Disposal Procedure for this compound
The following is a generalized, step-by-step procedure for the disposal of this compound. This protocol should be adapted to comply with the specific guidelines provided in the manufacturer's SDS and your institution's EHS policies.
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer's SDS for this compound to understand its specific hazards, handling precautions, and disposal requirements.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
-
Segregate Chemical Waste:
-
Solid Waste: Carefully collect any unused or contaminated solid this compound. Avoid creating dust. Place the solid waste into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Dispose of all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) in a designated, sealed container for chemical waste.
-
-
Label Waste Containers: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound Waste") and appropriate hazard warnings as specified in the SDS.
-
Store Waste Securely: Store the labeled waste containers in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard trash or sewer systems.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Akt1 is a key component of this pathway.[5] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate PIP3.[5][6] PIP3 acts as a docking site for Akt and its upstream kinase PDK1, leading to the phosphorylation and activation of Akt.[5][7] Activated Akt then phosphorylates a multitude of downstream targets to exert its diverse cellular functions.[7][8]
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper and safe disposal of this compound, from initial handling to final removal by a certified service.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. glpbio.com [glpbio.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Akt1-IN-7
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with Akt1-IN-7, a potent Akt1 inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Essential Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE and safety engineering controls.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Impervious laboratory coat or disposable coveralls | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Engineering Controls | Certified Chemical Fume Hood | All handling of powdered this compound should be performed in a fume hood to contain dust and aerosols. |
| Hygiene | Accessible safety shower and eyewash station | Ensures immediate decontamination in case of accidental exposure. |
Operational Plan for Safe Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing risks associated with this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is typically -20°C for long-term stability.
2. Preparation and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use dedicated labware and equipment. If not possible, thoroughly clean all equipment after use.
-
Do not eat, drink, or smoke in the laboratory.
3. Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Emergency Spill Response Workflow
In the event of a spill, a rapid and organized response is critical to contain the material and prevent exposure.
Caption: Workflow for responding to an accidental spill of this compound.
This guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is actively promoted. By prioritizing safety, researchers can protect themselves and their colleagues while advancing scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
